molecular formula C7H6N2OS B1351038 2,1,3-Benzothiadiazol-5-ylmethanol CAS No. 89795-51-7

2,1,3-Benzothiadiazol-5-ylmethanol

Cat. No.: B1351038
CAS No.: 89795-51-7
M. Wt: 166.2 g/mol
InChI Key: XJUBKVSCNJIWMB-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-5-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBKVSCNJIWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379962
Record name 2,1,3-benzothiadiazol-5-ylmethanol
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89795-51-7
Record name 2,1,3-Benzothiadiazole-5-methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-benzothiadiazol-5-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of a proposed synthetic route, detailed theoretical characterization data, and experimental protocols based on established chemical principles. The information is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzothiadiazole derivatives and for professionals in drug development exploring new chemical entities.

Introduction

The 2,1,3-benzothiadiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural science.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] Furthermore, their unique photophysical properties have led to their investigation in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][5] this compound, in particular, represents a key intermediate that can be further functionalized to generate a diverse library of compounds with potential therapeutic or material applications. This guide provides a detailed technical overview of its synthesis and characterization.

Synthesis of this compound

The most direct and plausible synthetic route to this compound is through the reduction of its corresponding aldehyde, 2,1,3-Benzothiadiazole-5-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent.

Proposed Synthetic Pathway

The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.

Synthesis_Pathway start 2,1,3-Benzothiadiazole-5-carbaldehyde product This compound start->product Reduction reagent Sodium Borohydride (NaBH4) Methanol (MeOH) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde

This protocol describes a general procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • 2,1,3-Benzothiadiazole-5-carbaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,1,3-Benzothiadiazole-5-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization Data

The following tables summarize the key physical and predicted spectral data for this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 89795-51-7[6]
Molecular Formula C₇H₆N₂OS[6]
Molecular Weight 166.2 g/mol [6]
Appearance Predicted to be a solid-
Melting Point 61-63 °C[6]
Boiling Point 313.5 °C at 760 mmHg[6]
Density 1.466 g/cm³[6]
Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and known spectral data of similar benzothiadiazole derivatives.

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic H
~7.6-7.8d1HAromatic H
~7.4-7.6s1HAromatic H
~4.8s2H-CH₂OH
~2.5-3.5br s1H-CH₂OH

Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts and coupling constants would need to be determined experimentally.

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~155C (aromatic, adjacent to N)
~153C (aromatic, adjacent to N)
~140C (aromatic, substituted with CH₂OH)
~130-135C-H (aromatic)
~120-125C-H (aromatic)
~65-C H₂OH

Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts would need to be determined experimentally.

3.2.3. FT-IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretch (alcohol)
3000-3100MediumC-H stretch (aromatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1000-1250StrongC-O stretch (primary alcohol)

3.2.4. Mass Spectrometry (Electron Impact)

m/zInterpretation
166[M]⁺ (Molecular ion)
149[M - OH]⁺
137[M - CH₂OH]⁺

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Start: 2,1,3-Benzothiadiazole-5-carbaldehyde B Reaction: Reduction with NaBH4 in Methanol A->B C Workup: Quenching, Extraction, Drying B->C D Purification: Column Chromatography or Recrystallization C->D E 1H NMR & 13C NMR D->E Structural Confirmation F FT-IR Spectroscopy D->F Functional Group Analysis G Mass Spectrometry D->G Molecular Weight Confirmation H Melting Point Analysis D->H Purity Assessment I Pure this compound H->I

Caption: Experimental workflow for synthesis and characterization.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for this compound have not been elucidated, the broader class of benzothiadiazole derivatives is known to be involved in inducing systemic acquired resistance (SAR) in plants.[7] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR is often associated with the salicylic acid (SA) signaling pathway.[7] It is plausible that derivatives of this compound could be investigated for their ability to modulate this or other cellular signaling pathways in various biological systems.

Given the diverse biological activities reported for benzothiadiazole-containing molecules, this compound serves as a valuable starting point for the synthesis of novel compounds for screening in various disease models, including those for cancer, inflammation, and infectious diseases.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol, based on the reduction of the corresponding aldehyde, offers a straightforward and efficient route to this valuable intermediate. The predicted characterization data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further exploration of the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents or functional materials.

References

Spectroscopic Profile of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,1,3-Benzothiadiazol-5-ylmethanol, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a core reference for scientists and professionals engaged in drug development and related research fields, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural integrity and purity of this compound (Molecular Formula: C₇H₆N₂OS, Molecular Weight: 166.20 g/mol ) are confirmed through the following spectroscopic methods. The data has been compiled and organized into standardized tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its key structural features.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--

Note: While general spectral features for benzothiadiazole and alcohol moieties are known, specific experimental IR data for the title compound is not publicly available. Expected characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available--

Note: The expected molecular ion peak [M]⁺ would be observed at m/z ≈ 166.20. No experimental mass spectrum is publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not available in the surveyed literature. However, a general workflow for acquiring such data is presented below.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) Solvent: CDCl₃ or DMSO-d₆ purification->nmr Sample Preparation ir IR Spectroscopy (KBr pellet or ATR) purification->ir Sample Preparation ms Mass Spectrometry (e.g., ESI, EI) purification->ms Sample Preparation data_proc Data Analysis and Structure Elucidation nmr->data_proc ir->data_proc ms->data_proc

In-depth Technical Guide: Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the photophysical properties of select 2,1,3-benzothiadiazole (BTD) derivatives, a class of heterocyclic compounds that have garnered significant interest for their versatile applications in materials science, bioimaging, and drug development. The inherent electron-deficient nature of the BTD core, coupled with its rigid, planar structure, provides a robust scaffold for the design of molecules with tunable photophysical characteristics. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to facilitate further research and development in this area.

Core Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

The photophysical behavior of BTD derivatives is fundamentally governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting BTD core. This D-π-A (Donor-π-bridge-Acceptor) architecture allows for fine-tuning of absorption and emission properties by modifying the strength of the donor and the nature of the π-conjugated system.

Data Presentation

The following tables summarize the key photophysical data for a selection of 2,1,3-benzothiadiazole derivatives, providing a comparative overview of their performance in various solvent environments.

Table 1: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives in Dichloromethane (DCM)

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Reference
2a 311, 45255098--
2b 370, 526630104--
2c 330, 480580100--
2d 325, 495610115--

Table 2: Photophysical Properties of a Phosph(III)azane-based 2,1,3-Benzothiadiazole Derivative (H₂L)

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Reference
H₂L ---0.08-
[Zn₂(H₂L)₂Cl₄] ---0.03-

Note: Specific derivative structures for compounds 2a-d can be found in the cited reference. The absence of data is indicated by "-".

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of photophysical properties. The following sections outline standard experimental protocols for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the BTD derivatives.

Methodology:

  • Sample Preparation: Prepare stock solutions of the BTD derivatives in a spectroscopic grade solvent (e.g., dichloromethane, THF, hexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to concentrations ranging from 1 to 20 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectra of each diluted sample from approximately 250 nm to 700 nm.

    • Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) of the BTD derivatives.

Methodology:

  • Sample Preparation: Use the same set of diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.

  • Measurement:

    • Excite the sample at its longest wavelength absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift as the difference between λ_em and λ_abs.

    • Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of 2,1,3-benzothiadiazole derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application start Starting Materials reaction Chemical Reaction (e.g., Suzuki, Stille Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Lifetime Measurement fluorescence->lifetime bioimaging Cellular Bioimaging quantum_yield->bioimaging drug_dev Drug Development Assay

Caption: General experimental workflow for the synthesis and characterization of BTD derivatives.

Signaling Pathways in Drug Development

Functionalized 2,1,3-benzothiadiazole derivatives have been investigated for their potential to modulate key signaling pathways implicated in diseases such as cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k jak JAK receptor->jak raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt stat3 STAT3 jak->stat3 stat3->transcription

Caption: Key signaling pathways potentially targeted by BTD derivatives in drug development.

An In-depth Technical Guide to the Electrochemical Properties and HOMO/LUMO Levels of 2,1,3-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,1,3-Benzothiadiazole and its Derivatives

2,1,3-Benzothiadiazole (BTD) is an electron-deficient heterocyclic compound that has garnered significant attention for its unique electronic and photophysical properties.[2] This electron-accepting nature is a key feature that makes BTD and its derivatives valuable components in a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[3][4] The electronic structure of the BTD core can be systematically modified by the introduction of various functional groups, which in turn influences the electrochemical behavior and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The introduction of a methanol group at the 5-position of the BTD ring is expected to influence its electronic properties. While specific data for 2,1,3-Benzothiadiazol-5-ylmethanol is sparse, we can infer its behavior by examining derivatives with other substituents.

Electrochemical Properties of BTD Derivatives

The electrochemical behavior of BTD derivatives is typically characterized by cyclic voltammetry (CV), which reveals information about their reduction and oxidation potentials. These potentials are directly related to the HOMO and LUMO energy levels.

General Observations

Many BTD derivatives exhibit reversible or quasi-reversible reduction processes, consistent with the electron-accepting nature of the BTD core.[2] The number and potential of these reduction waves are highly dependent on the substituents attached to the benzoid ring. For instance, the introduction of strong electron-withdrawing groups, such as nitrile groups, significantly facilitates reduction.[2]

Quantitative Data for Representative BTD Derivatives

Due to the limited direct data for this compound, the following table summarizes the electrochemical data for related BTD derivatives to provide a comparative understanding of their electronic properties.

Compound/DerivativeOxidation Potential (Eox vs. Fc/Fc+)Reduction Potential (Ered vs. Fc/Fc+)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
Poly(DEHT-V-BTD)0.33 V (onset)--5.3-3.61.7[5]
PIDTBDI---5.30-3.611.69[6]
PIDTTBDI---5.28-3.591.69[6]
PDTSDTBTDI-DMO---5.2-3.561.64[6]
PDTSDTBTDI-8---5.2-3.451.75[6]

Note: The electrochemical potentials and energy levels can vary depending on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of molecules, including their charge transport characteristics and absorption/emission spectra. These values can be determined experimentally from electrochemical data and optical measurements or calculated using computational methods.

The LUMO of BTD derivatives is typically localized on the electron-deficient benzothiadiazole unit.[7] The energy of the LUMO can be significantly lowered by the introduction of electron-withdrawing substituents, enhancing the electron-accepting properties of the molecule.[8] Conversely, the HOMO level is more sensitive to the presence of electron-donating groups.

Experimental Protocols

The characterization of the electrochemical properties and HOMO/LUMO levels of BTD derivatives involves a combination of experimental techniques and computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox behavior of BTD derivatives.

Methodology:

  • Electrochemical Cell: A standard three-electrode cell is employed.[2]

  • Working Electrode: A platinum wire or a glassy carbon electrode is typically used.[2]

  • Counter Electrode: A platinum wire spiral serves as the counter electrode.[7]

  • Reference Electrode: A silver wire or a standard calomel electrode (SCE) is used as the reference electrode. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.[7]

  • Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (NBu4PF6), in an appropriate solvent (e.g., dichloromethane, acetonitrile) is used.[7]

  • Procedure: The potential is swept linearly with time between defined limits, and the resulting current is measured. The scan rate (e.g., 100 mV/s) is controlled by a potentiostat.[7]

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical equations:

EHOMO = - (Eoxonset + 4.8) eV ELUMO = - (Eredonset + 4.8) eV

(Note: The value of 4.8 eV is an approximation for the energy level of the Fc/Fc+ couple relative to the vacuum level and can vary slightly).

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Methodology:

  • Software: Quantum chemistry software packages such as Gaussian are commonly used.

  • Method: The B3LYP functional with a basis set such as 6-31G* is a widely used level of theory for these types of calculations.[6]

  • Procedure: The geometry of the molecule is first optimized to find its lowest energy conformation. Then, a single-point energy calculation is performed on the optimized structure to determine the energies of the molecular orbitals.

Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis Compound BTD Derivative Solution Electrolyte Solution Compound->Solution Solvent Solvent (e.g., DCM) Solvent->Solution Electrolyte Electrolyte (e.g., NBu4PF6) Electrolyte->Solution Cell Three-Electrode Cell Solution->Cell Potentiostat Potentiostat Cell->Potentiostat CV_Data Cyclic Voltammogram Potentiostat->CV_Data Potentials Determine Onset Potentials (E_ox, E_red) CV_Data->Potentials Energy_Levels Calculate HOMO/LUMO Energy Levels Potentials->Energy_Levels

Caption: Workflow for Electrochemical Analysis of BTD Derivatives.

Relationship between Experimental and Computational Data

data_relationship cluster_exp Experimental Methods cluster_comp Computational Methods cluster_props Calculated Properties CV Cyclic Voltammetry HOMO HOMO Energy CV->HOMO from E_ox LUMO LUMO Energy CV->LUMO from E_red UV_Vis UV-Vis Spectroscopy BandGap Energy Gap UV_Vis->BandGap from absorption onset DFT DFT Calculations (e.g., B3LYP/6-31G*) DFT->HOMO DFT->LUMO DFT->BandGap HOMO->BandGap LUMO->BandGap

Caption: Interrelation of Experimental and Computational Data.

Conclusion

The 2,1,3-benzothiadiazole scaffold is a versatile platform for the design of new functional materials. While direct experimental data for this compound is currently lacking, the extensive research on related derivatives provides a strong foundation for predicting its electrochemical properties and HOMO/LUMO energy levels. The methodologies outlined in this guide offer a clear pathway for the comprehensive characterization of this and other novel BTD derivatives. Further experimental and computational studies on this compound are warranted to fully elucidate its potential in various applications, from organic electronics to drug development.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to infer its structural properties. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction are presented, alongside a discussion of the potential role of benzothiadiazole derivatives as inhibitors of the STAT3 signaling pathway, a critical target in cancer drug development.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in pharmaceuticals, organic electronics, and fluorescent probes. Their rigid, planar structure and electron-deficient nature make them valuable building blocks for creating complex molecular architectures with tailored electronic and photophysical properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide focuses on this compound, providing a detailed framework for its structural analysis.

Predicted Crystallographic Data and Molecular Structure

As the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), we present the crystallographic data for a closely related and structurally relevant analogue, 4,7-di-2-thienyl-2,1,3-benzothiadiazole , to provide insight into the expected structural parameters.[1] The substitution at the 4 and 7 positions influences the crystal packing, but the core benzothiadiazole structure provides a solid foundation for understanding the target molecule.

Table 1: Representative Crystallographic Data for a 2,1,3-Benzothiadiazole Derivative [1]

Parameter4,7-di-2-thienyl-2,1,3-benzothiadiazole
Chemical Formula C₁₄H₈N₂S₃
Formula Weight 300.43
Crystal System Orthorhombic
Space Group Pcab
a (Å) 17.034(2)
b (Å) 7.5100(10)
c (Å) 20.217(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2586.3(6)
Z 8
Temperature (K) 293
Calculated Density (g/cm³) 1.543
Radiation type MoKα

The molecular structure of this compound is expected to feature the planar benzothiadiazole core with the methanol substituent extending from the 5-position of the benzene ring. The presence of the hydroxyl group introduces the potential for hydrogen bonding, which would significantly influence the crystal packing arrangement, likely leading to the formation of supramolecular networks.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the regioselective functionalization of the 2,1,3-benzothiadiazole core. One effective strategy is the iridium-catalyzed C-H borylation, which allows for the introduction of a boryl group at the 5-position, followed by subsequent functionalization.[2]

Step 1: Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde This intermediate can be synthesized via various formylation reactions on the 2,1,3-benzothiadiazole scaffold.

Step 2: Reduction to this compound The carbaldehyde is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Illustrative Protocol:

  • Dissolve 2,1,3-benzothiadiazole-5-carbaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[3]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.[3]

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on the goniometer head of the diffractometer.

  • X-ray diffraction data are collected, typically using Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).[3]

  • The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3]

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².[3]

Biological Context: Inhibition of the STAT3 Signaling Pathway

Benzothiadiazole derivatives have emerged as promising inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target.[4][5][6] Benzothiadiazole-based compounds can interfere with the STAT3 signaling cascade, leading to the suppression of cancer cell proliferation and induction of apoptosis.[5][7]

The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by benzothiadiazole derivatives.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization STAT3_dimer STAT3 Dimer Dimerization->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to promoter Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) DNA->Gene_Expression Transcription Inhibitor Benzothiadiazole Derivative Inhibitor->Dimerization Inhibition

Figure 1. Inhibition of the STAT3 signaling pathway by benzothiadiazole derivatives.

Experimental Workflow and Logical Relationships

The process of crystal structure analysis follows a logical workflow from material synthesis to final structural elucidation. This can be visualized as follows:

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection XRD Single-Crystal X-ray Diffraction Data Collection Crystal_Selection->XRD Structure_Solution Structure Solution (Direct Methods) XRD->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation Final_Structure Final Crystal Structure and Crystallographic Data Validation->Final_Structure

Figure 2. Workflow for the crystal structure analysis of a small molecule.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its analysis. By leveraging data from analogous structures, detailing reliable experimental protocols, and placing the molecule within a relevant biological context, researchers and drug development professionals are equipped with the necessary information to pursue the synthesis, crystallization, and structural elucidation of this and related benzothiadiazole derivatives. The potential of this class of compounds to modulate key signaling pathways, such as STAT3, underscores the importance of such detailed structural investigations in the quest for novel therapeutics.

References

Quantum Chemical Calculations for 2,1,3-Benzothiadiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials and pharmaceuticals.[1][2] Its inherent electron-deficient character, rigid planarity, and amenability to functionalization make it a privileged structure in medicinal chemistry and materials science.[2] This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand and predict the properties of BTD derivatives, aiding in the rational design of novel compounds for therapeutic and electronic applications.

Core Theoretical Principles and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of 2,1,3-benzothiadiazole derivatives.[3][4][5] These methods provide critical insights into molecular geometries, frontier molecular orbitals (HOMO and LUMO), and spectroscopic behaviors, guiding synthetic efforts and accelerating the discovery process.

Density Functional Theory (DFT)

DFT is a widely used computational method for predicting the electronic structure of molecules.[5] For BTD compounds, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity descriptors. A common approach involves the B3LYP functional combined with a 6-31G(d,p) or cc-pVDZ basis set.[3][4][6]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed to study the excited-state properties of molecules, making it invaluable for predicting UV-visible absorption and emission spectra.[3][4] This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

A typical computational workflow for the quantum chemical analysis of BTD compounds is illustrated below.

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_tddft TD-DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure of BTD Derivative geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis geom_opt->fmo_analysis excited_state Excited State Calculation (TD-DFT) geom_opt->excited_state electronic_properties Electronic Properties (HOMO/LUMO energies, Band Gap) freq_calc->electronic_properties fmo_analysis->electronic_properties uv_vis Simulated UV-vis Spectrum excited_state->uv_vis spectroscopic_properties Spectroscopic Properties (λmax, Oscillator Strength) uv_vis->spectroscopic_properties reactivity Reactivity Descriptors electronic_properties->reactivity comparison Comparison with Experimental Data spectroscopic_properties->comparison reactivity->comparison

Computational workflow for BTD compounds.

Key Electronic and Spectroscopic Properties

The electronic and optical properties of BTD derivatives are central to their function. Quantum chemical calculations provide a quantitative understanding of these characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule.[7] The HOMO energy is related to the ionization potential and electron-donating ability, while the LUMO energy corresponds to the electron affinity and electron-accepting ability. The energy gap between the HOMO and LUMO (Eg) is a key parameter that influences the molecule's color, reactivity, and charge transport properties.[4]

For many BTD derivatives, the HOMO is distributed across the entire molecule, while the LUMO is primarily localized on the electron-deficient benzothiadiazole core.[4][6] The introduction of electron-donating or electron-withdrawing substituents can effectively tune the HOMO and LUMO energy levels and, consequently, the band gap.[7]

UV-Visible Absorption and Emission

TD-DFT calculations can predict the UV-visible absorption spectra of BTD compounds, which typically arise from π-π* and intramolecular charge transfer (ICT) transitions.[8] The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational methodology. Similarly, the emission properties and Stokes shift can be investigated to understand the fluorescence behavior of these compounds, which is crucial for applications in imaging and OLEDs.

The following table summarizes key calculated and experimental electronic and photophysical data for a selection of 2,1,3-benzothiadiazole derivatives.

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)λmax (nm)Reference
2aB3LYP/cc-pVDZ-5.12-2.842.28413, 623[4]
2bB3LYP/cc-pVDZ-5.24-2.712.53382, 546[4]
2cB3LYP/cc-pVDZ-4.78-2.752.03418, 652[4]
2dB3LYP/cc-pVDZ-5.12-2.782.34400, 584[4]
DTBTB3LYP/6-31G---425[8]
DTF2BTB3LYP/6-31G---448[8]

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of quantum chemical predictions. Key experimental techniques include cyclic voltammetry for determining electrochemical properties and UV-visible spectroscopy for characterizing optical properties.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: Dissolve the BTD compound in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[Eox - E1/2(ferrocene) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(ferrocene) + 4.8]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption properties and the optical band gap.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the BTD compound in a suitable solvent (e.g., chloroform, THF).

  • Measurement: Record the absorption spectrum using a UV-visible spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the formula:

    • Eg (eV) = 1240 / λonset (nm)[7]

A generalized workflow for the spectroscopic characterization of BTD compounds is presented below.

spectroscopic_characterization_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic and Electrochemical Analysis cluster_data Data Analysis and Interpretation synthesis Synthesis and Purification of BTD Compound uv_vis_abs UV-Vis Absorption Spectroscopy synthesis->uv_vis_abs fluorescence Fluorescence Emission Spectroscopy synthesis->fluorescence cv Cyclic Voltammetry synthesis->cv photophysical Photophysical Properties (λabs, λem, Stokes Shift) uv_vis_abs->photophysical fluorescence->photophysical electrochemical Electrochemical Properties (HOMO, LUMO, Band Gap) cv->electrochemical structure_property Structure-Property Relationship photophysical->structure_property electrochemical->structure_property

Workflow for spectroscopic characterization.

Application in Drug Development

In the context of drug discovery, quantum chemical calculations on BTD derivatives can play a significant role in identifying and optimizing lead compounds. By predicting properties such as molecular electrostatic potential (MEP), dipole moment, and orbital energies, these calculations can help in understanding drug-receptor interactions and predicting the metabolic stability of drug candidates.[9]

For instance, molecular docking studies, often guided by quantum chemical calculations of ligand properties, can predict the binding modes of BTD derivatives to biological targets.[10] This computational screening can prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline.

The following diagram illustrates the integration of quantum chemical calculations into a drug discovery workflow.

drug_discovery_workflow cluster_design Computational Design cluster_synthesis_testing Synthesis & In Vitro Testing cluster_optimization Lead Optimization target_id Target Identification virtual_screening Virtual Screening of BTD Library target_id->virtual_screening quantum_calc Quantum Chemical Calculations (DFT, TD-DFT) virtual_screening->quantum_calc docking Molecular Docking quantum_calc->docking synthesis Synthesis of Prioritized Compounds docking->synthesis Prioritized Hits in_vitro In Vitro Biological Assays synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->quantum_calc Iterative Refinement

Role of quantum calculations in drug discovery.

Conclusion

Quantum chemical calculations are an indispensable tool in the study of 2,1,3-benzothiadiazole compounds. They provide a deep understanding of the structure-property relationships that govern the behavior of these versatile molecules. For researchers in materials science and drug development, leveraging these computational methods can significantly accelerate the design and discovery of novel BTD derivatives with tailored properties for a wide range of applications. The synergy between theoretical predictions and experimental validation is key to unlocking the full potential of this important class of heterocyclic compounds.

References

Navigating the Physicochemical Landscape of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,1,3-Benzothiadiazol-5-ylmethanol in organic solvents. In the dynamic field of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established experimental protocols and provides illustrative data from closely related benzothiadiazole derivatives to offer a predictive framework.

Core Physicochemical Properties

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse applications, ranging from pharmaceuticals to organic electronics.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the 2,1,3-benzothiadiazole core contribute to its unique electronic and physicochemical characteristics.[2] The stability of these compounds can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4]

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences everything from synthesis and purification to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5]

While specific quantitative solubility data for this compound is limited, qualitative information for the parent compound, 2,1,3-Benzothiadiazole, indicates it is soluble in methanol.[6] More detailed quantitative data is available for a related derivative, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), which demonstrates good solubility in both polar and nonpolar organic solvents.[7]

Table 1: Illustrative Solubility of a 2,1,3-Benzothiadiazole Derivative (T-BTD) in an Organic Solvent

CompoundSolventTemperature (°C)Molar Solubility (mol/L)Reference
4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)Hexane22Data not explicitly provided in molarity, but noted as having significant solubility[7]

Note: This table presents data for a related compound to illustrate the type of information that should be determined for this compound.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation pathways.[4][8] These studies typically expose the compound to stress conditions such as acid, base, oxidation, heat, and light.[4]

For benzothiadiazole derivatives, the stability can be influenced by the substituents on the benzene ring. While specific degradation pathways for this compound have not been detailed in the reviewed literature, a theoretical study on the stability and reactivity of benzothiazole and its derivatives suggests that the thione tautomer is more stable than the thiol form in some cases.[3]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 N HClUp to 7 days
Base Hydrolysis0.1 N NaOHUp to 7 days
Oxidation3% H₂O₂Up to 24 hours
Thermal50-70 °CUp to 7 days
PhotolyticMinimum 1.2 million lux hours and 200 W h/m²Variable

This table outlines general conditions for forced degradation studies as per ICH guidelines and should be adapted for the specific compound.[4][8]

Experimental Protocols

Determination of Equilibrium Solubility

The equilibrium solubility method is a standard procedure to quantify the solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the chosen stressor (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid compound or a solution in an inert solvent is used.

  • Stress Application: The samples are exposed to the defined stress conditions for a predetermined period. Aliquots are withdrawn at various time points.

  • Neutralization: For acid and base hydrolysis samples, the reaction is quenched by neutralization.

  • Analysis: All samples, including a control (unstressed) sample, are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the chromatographic purity of the stressed samples is assessed. Mass balance, which is the sum of the assay of the parent drug and the impurities, should be close to 100%.[9]

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) A Add excess compound to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify concentration by HPLC C->D I Physicochemical Profile of This compound D->I Solubility Data E Prepare solutions under stress conditions (Acid, Base, Oxidative, Thermal, Photo) F Expose for a defined period E->F G Analyze by stability-indicating HPLC F->G H Identify and quantify degradants G->H H->I Stability Profile

Caption: Workflow for determining solubility and stability.

Certain benzothiadiazole-based derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a therapeutic target in cancer.[10]

Signaling_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene Promotes transcription BTD_inhibitor Benzothiadiazole Derivative Inhibitor BTD_inhibitor->STAT3_active Inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

References

An In-depth Technical Guide to the Thermal Properties and Decomposition of 2,1,3-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and decomposition behavior of 2,1,3-benzothiadiazole derivatives. This class of heterocyclic compounds is of significant interest in the fields of medicinal chemistry, materials science, and organic electronics due to its unique photophysical and electronic properties. Understanding their thermal stability is paramount for applications in drug development, where processing and storage conditions are critical, and in the fabrication of organic electronic devices that operate at elevated temperatures.

Thermal Stability of 2,1,3-Benzothiadiazole Derivatives

Derivatives of 2,1,3-benzothiadiazole are generally characterized by their notable thermal stability. The inherent aromaticity of the fused ring system contributes to its robustness. However, the thermal properties, including melting point and decomposition temperature, are significantly influenced by the nature and position of substituents on the benzoid ring.

Data on Thermal Properties

The following table summarizes the thermal data for a selection of 2,1,3-benzothiadiazole derivatives, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Compound NameSubstituentsMelting Point (°C)Enthalpy of Melting (kJ/mol)Decomposition Onset Temperature (°C)Reference
4,7-dithieno-2,1,3-benzothiadiazole (DTBT)4,7-di(thien-2-yl)119.923.0>300[1][2]
5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT)5,6-difluoro, 4,7-di(thien-2-yl)213.625.8Not Specified[2]
4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)4,7-di(thien-2-yl)~117-12022-23>300 (T5%)[1][3]
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD)4,7-bis(5-(trimethylsilyl)thiophen-2-yl)Not SpecifiedNot Specified>350 (T5%)[1][3]
Various π-extended 2,1,3-benzothiadiazole fluorophoresVariousNot SpecifiedNot Specified>340[1][4]

T5% denotes the temperature at which 5% mass loss is observed.

Decomposition Pathways

The thermal decomposition of 2,1,3-benzothiadiazole derivatives is a complex process that is initiated at elevated temperatures. The exact mechanism and resulting products are highly dependent on the substituents attached to the benzothiadiazole core.

General Decomposition Trends

For substituted benzothiadiazole derivatives, the decomposition process is often initiated by the cleavage of the weakest chemical bond, which is typically the bond connecting a substituent to the aromatic ring. Following the initial loss of substituents, the core 2,1,3-benzothiadiazole ring system will undergo fragmentation. This can involve the extrusion of stable small molecules such as nitrogen (N₂) and sulfur-containing species.

Proposed Decomposition Pathway of 4-Methyl-2,1,3-benzothiadiazole

A plausible degradation pathway for 4-methyl-2,1,3-benzothiadiazole has been proposed based on studies of related methylated aromatic compounds.[1] The process is thought to be initiated by the homolytic cleavage of the C-C bond between the methyl group and the benzothiadiazole ring.

G Proposed Decomposition Pathway of 4-Methyl-2,1,3-benzothiadiazole cluster_initiation Initiation cluster_propagation Propagation cluster_products Products 4-Methyl-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole Homolytic_Cleavage Homolytic Cleavage 4-Methyl-2,1,3-benzothiadiazole->Homolytic_Cleavage High Temperature Heat Heat 2,1,3-Benzothiadiazolyl_Radical 2,1,3-Benzothiadiazolyl Radical Homolytic_Cleavage->2,1,3-Benzothiadiazolyl_Radical Methyl_Radical Methyl Radical Homolytic_Cleavage->Methyl_Radical Ring_Opening Ring Opening 2,1,3-Benzothiadiazolyl_Radical->Ring_Opening Further_Decomposition Further Decomposition Ring_Opening->Further_Decomposition Products Volatile Fragments (e.g., N2, HCN, CS2, Thiophenols) Further_Decomposition->Products

Caption: Proposed thermal decomposition pathway of 4-Methyl-2,1,3-benzothiadiazole.

Experimental Protocols

The thermal properties of 2,1,3-benzothiadiazole derivatives are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Often, these analyses are performed simultaneously (STA).

General Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a 2,1,3-benzothiadiazole derivative.

G General Experimental Workflow for Thermal Analysis Sample_Preparation Sample Preparation (Accurate Weighing) Instrument_Setup Instrument Setup (TGA/DSC or STA) Sample_Preparation->Instrument_Setup Method_Development Method Development (Temp. Program, Atmosphere) Instrument_Setup->Method_Development Run_Analysis Run Analysis Method_Development->Run_Analysis Data_Acquisition Data Acquisition (Mass Change, Heat Flow) Run_Analysis->Data_Acquisition Data_Analysis Data Analysis (Determine Tm, Td, ΔH) Data_Acquisition->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation

References

In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-methanol (CAS 89795-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-5-methanol (CAS 89795-51-7), a heterocyclic organic compound. The document details its chemical and physical properties, safety data, and explores its potential biological activities based on the known functions of the 2,1,3-benzothiadiazole scaffold. While specific experimental data on this particular derivative is limited in publicly available literature, this guide extrapolates from related compounds to provide insights into its potential synthesis, mechanisms of action, and applications in research and drug development.

Chemical and Physical Properties

2,1,3-Benzothiadiazole-5-methanol is a derivative of the 2,1,3-benzothiadiazole ring system, which is recognized for its unique electronic and photophysical properties. The addition of a hydroxymethyl group at the 5-position can influence its solubility and potential for further chemical modification.

PropertyValueReference
CAS Number 89795-51-7N/A
Molecular Formula C₇H₆N₂OSN/A
Molecular Weight 166.20 g/mol N/A
Melting Point 61-63 °C[1][2]
Boiling Point 313.5 °C at 760 mmHg[1]
Density 1.466 g/cm³[1]
Appearance Solid (form not specified)N/A
Solubility Data not availableN/A

Safety Data

It is crucial to handle 2,1,3-Benzothiadiazole-5-methanol with appropriate safety precautions in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Data not available. Assume harmful if swallowed, in contact with skin, or if inhaled.Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Corrosion/Irritation May cause skin irritation.Wash skin thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Sensitization May cause respiratory irritation.Use only outdoors or in a well-ventilated area.
Storage Store in a well-ventilated place. Keep container tightly closed.N/A
Disposal Dispose of contents/container in accordance with local regulations.N/A

Potential Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Synthesis:

G cluster_0 Starting Material Preparation cluster_1 Reduction Reaction cluster_2 Work-up and Purification cluster_3 Final Product Start 2,1,3-Benzothiadiazole-5-carboxylic acid Reduction Reduction with a suitable reducing agent (e.g., LiAlH4 in THF) Start->Reduction Step 1 Workup Aqueous work-up to quench excess reagent Reduction->Workup Step 2 Extraction Extraction with an organic solvent (e.g., ethyl acetate) Workup->Extraction Step 3 Purification Purification by column chromatography Extraction->Purification Step 4 End 2,1,3-Benzothiadiazole-5-methanol Purification->End Characterization

Caption: Hypothetical workflow for the synthesis of 2,1,3-Benzothiadiazole-5-methanol.

General Experimental Considerations:

  • Reaction Conditions: The reduction would likely be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent.

  • Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Characterization: The final product would be characterized using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

The 2,1,3-benzothiadiazole (BTH) scaffold is a well-known "plant activator" that induces systemic acquired resistance (SAR) in plants, a form of broad-spectrum and long-lasting immunity against pathogens. This activity is primarily mediated through the salicylic acid (SA) signaling pathway. While the specific biological activity of the 5-methanol derivative is uncharacterized, it is plausible that it could exhibit similar properties.

The Salicylic Acid (SA) Signaling Pathway in Plant Defense:

BTH and its derivatives are known to act as functional analogs of salicylic acid. Upon recognition by the plant, they can trigger a signaling cascade that leads to the activation of defense responses.

G BTH_Derivative 2,1,3-Benzothiadiazole -5-methanol SA_Receptor Salicylic Acid Receptor (e.g., NPR1/NIM1) BTH_Derivative->SA_Receptor Binds to or activates WRKY_TF WRKY Transcription Factors SA_Receptor->WRKY_TF Translocates to nucleus and activates Defense_Genes Activation of Defense Genes (e.g., PR genes) WRKY_TF->Defense_Genes Induces transcription of SAR Systemic Acquired Resistance Defense_Genes->SAR Leads to

Caption: Postulated signaling pathway for 2,1,3-Benzothiadiazole-5-methanol in plant defense.

Potential in Drug Development:

The 2,1,3-benzothiadiazole nucleus is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] The functional groups on the benzothiadiazole ring play a crucial role in determining the specific biological target and mechanism of action. The hydroxymethyl group of 2,1,3-Benzothiadiazole-5-methanol could serve as a handle for further derivatization to explore its therapeutic potential.

Logical Relationship for Drug Discovery Application:

G Scaffold 2,1,3-Benzothiadiazole Scaffold Derivative 2,1,3-Benzothiadiazole -5-methanol Scaffold->Derivative Modification Chemical Modification Derivative->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Role of 2,1,3-Benzothiadiazole-5-methanol in a drug discovery workflow.

Conclusion

2,1,3-Benzothiadiazole-5-methanol is a compound with potential applications in both agricultural and pharmaceutical research. While specific experimental data for this molecule is sparse, its structural relationship to a well-studied class of biologically active compounds provides a strong basis for future investigation. Further research is warranted to elucidate its precise synthesis, biological mechanism of action, and full potential in various scientific disciplines. This technical guide serves as a foundational resource for researchers and developers interested in exploring the properties and applications of this intriguing molecule.

References

Derivatization of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic pathways, experimental protocols, and key data for the development of novel functional materials based on the 2,1,3-benzothiadiazole core.

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of advanced functional materials, prized for its inherent electron-accepting properties, high photostability, and tunable photophysical characteristics.[1][2][3][4][5] This technical guide focuses on the derivatization of a key building block, 2,1,3-benzothiadiazol-5-ylmethanol, providing researchers, scientists, and drug development professionals with a comprehensive resource for synthesizing novel BTD-based materials for applications in organic electronics, bioimaging, and sensing.

Core Synthetic Strategies and Derivatization Pathways

The derivatization of this compound primarily involves transformations of the hydroxymethyl group and modifications of the benzothiadiazole ring. The strategic choice of reaction pathways allows for the fine-tuning of the molecule's electronic and photophysical properties.

Primary Derivatization Reactions of the Hydroxymethyl Group:

  • Etherification: The Williamson ether synthesis is a classical and effective method for converting the alcohol to an ether linkage, allowing for the introduction of a wide variety of functional groups.[6] This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound reacts with an alkyl halide.

  • Esterification: Fischer esterification and other coupling methods can be employed to form ester derivatives. This approach is useful for attaching carboxylic acid-containing moieties, which can influence solubility and introduce further reactive sites.

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of functional groups, including esters and azides, with inversion of stereochemistry if a chiral center is present.[7] It offers a powerful tool for introducing nucleophiles under mild conditions.

Pathways for Ring Functionalization:

While direct derivatization of the hydroxymethyl group is a primary strategy, functionalization of the benzothiadiazole ring itself offers another avenue for property modulation. This can be achieved through:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to introduce aryl or heteroaryl substituents at various positions on the BTD ring, enabling the construction of extended π-conjugated systems.[1][2][4]

  • Direct C-H Arylation: This more atom-economical approach allows for the direct formation of C-C bonds between the BTD core and other aromatic systems.

The following diagram illustrates the key derivatization pathways starting from this compound.

Derivatization_Pathways BTD_methanol This compound Ether Ether Derivatives BTD_methanol->Ether Williamson Ether Synthesis Ester Ester Derivatives BTD_methanol->Ester Esterification Azide Azide Intermediate (for Click Chemistry) BTD_methanol->Azide Mitsunobu Reaction (with HN3) Aldehyde 2,1,3-Benzothiadiazole-5-carbaldehyde BTD_methanol->Aldehyde Oxidation Ring_Functionalized Ring-Functionalized Derivatives BTD_methanol->Ring_Functionalized Cross-Coupling, C-H Arylation CarboxylicAcid 2,1,3-Benzothiadiazole-5-carboxylic acid Aldehyde->CarboxylicAcid Oxidation

Key derivatization pathways of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde

A common precursor for further derivatization is the corresponding aldehyde, which can be obtained by the oxidation of this compound.

Experimental Workflow:

Aldehyde_Synthesis_Workflow start Start: this compound dissolve Dissolve in suitable organic solvent (e.g., DCM) start->dissolve add_oxidant Add oxidizing agent (e.g., PCC, MnO2) dissolve->add_oxidant stir Stir at room temperature add_oxidant->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup and extraction monitor->workup purify Purification by column chromatography workup->purify end End: 2,1,3-Benzothiadiazole-5-carbaldehyde purify->end

Workflow for the oxidation of this compound.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents) or manganese dioxide (MnO₂) (5-10 equivalents), portion-wise to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,1,3-benzothiadiazole-5-carbaldehyde.

Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of ether derivatives from this compound.

Protocol:

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to form the alkoxide.

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific alkyl halide and monitor by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether derivative by column chromatography.

Esterification (Fischer-Tropsch Type)

A general procedure for the acid-catalyzed esterification of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired carboxylic acid or an inert solvent containing the carboxylic acid (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.

Quantitative Data of 2,1,3-Benzothiadiazole Derivatives

The photophysical and electrochemical properties of BTD derivatives are highly dependent on the nature of the substituents. The following tables summarize representative data for various BTD derivatives to provide a comparative overview.

Table 1: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

Compoundλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)Solvent
4,7-di(thiophen-2-yl)-BTD4585800.454480Dichloromethane
4,7-bis(4-hexylphenyl)-BTD3955250.855890Toluene
BTD-Coumarin Hybrid4305500.624980Chloroform

Note: Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Table 2: Electrochemical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
4,7-di(thiophen-2-yl)-BTD-5.51-3.382.13
4,7-bis(4-hexylphenyl)-BTD-5.78-2.952.83
BTD-Carbazole Derivative-5.40-3.102.30

Note: HOMO and LUMO levels are typically determined by cyclic voltammetry and can vary with the experimental setup.

Signaling Pathways in BTD-Based Functional Materials

In the context of functional materials, "signaling pathways" refer to the photophysical processes that govern the material's response to external stimuli, such as light. For BTD derivatives, intramolecular charge transfer (ICT) is a key phenomenon.

Intramolecular Charge Transfer (ICT):

The BTD core acts as an electron acceptor, and when coupled with electron-donating groups, a "push-pull" system is created. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the BTD acceptor. This charge separation in the excited state is the ICT process.

ICT_Process GroundState Ground State (S0) Donor-Acceptor ExcitedState Excited State (S1) [Donor]+•-[Acceptor]-• GroundState->ExcitedState Photoexcitation (hν) HOMO HOMO (on Donor) ExcitedState->GroundState Fluorescence or Non-radiative decay LUMO LUMO (on BTD Acceptor) Photoexcitation_arrow

Simplified diagram of the Intramolecular Charge Transfer (ICT) process.

The efficiency and energy of the ICT process are highly sensitive to the electronic nature of the donor and acceptor units, as well as the surrounding environment (e.g., solvent polarity). This sensitivity is the basis for the use of BTD derivatives in fluorescent probes and sensors. By strategically designing the donor and acceptor components, the emission color, quantum yield, and sensitivity to specific analytes can be precisely controlled.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of functional materials. Through straightforward derivatization of its hydroxymethyl group and established methodologies for ring functionalization, a diverse library of BTD-based compounds can be accessed. The ability to tune the photophysical and electrochemical properties through chemical modification makes these materials highly promising for applications in cutting-edge technologies. This guide provides a foundational framework of synthetic strategies and key data to facilitate further research and development in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,1,3-Benzothiadiazol-5-ylmethanol in Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established properties of 2,1,3-benzothiadiazole (BTD) derivatives in organic solar cells (OSCs). As of the current literature review, the specific use of 2,1,3-Benzothiadiazol-5-ylmethanol in OSC fabrication has not been extensively reported. Therefore, this document serves as a prospective guide, extrapolating from the known structure-property relationships of similar BTD-based materials.

Introduction

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of high-performance organic semiconductors for various electronic applications, including organic photovoltaics (OPVs).[1][2] Its strong electron-accepting nature allows for the creation of donor-acceptor (D-A) type polymers and small molecules with tunable electronic and optical properties.[1][3] The functionalization of the BTD core is a key strategy to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, absorption characteristics, and morphology of the active layer in an organic solar cell, all of which are critical for device performance.[4][5]

This document focuses on the potential application of this compound as a component in the active layer of organic solar cells. The introduction of a methanol group at the 5-position of the BTD core could influence the material's properties in several ways:

  • Solubility: The polar hydroxyl group may enhance solubility in specific organic solvents, potentially offering advantages in solution processing.

  • Intermolecular Interactions: The ability to form hydrogen bonds could influence the molecular packing and morphology of the active layer blend, which plays a crucial role in charge transport and device efficiency.

  • Energy Level Tuning: The electronic effect of the hydroxymethyl group can subtly modify the HOMO and LUMO energy levels of the resulting D-A material.

These application notes provide a framework for researchers and scientists to explore the potential of this compound in the fabrication of organic solar cells.

Data Presentation: Performance of BTD Derivatives in Organic Solar Cells

To provide a context for the potential performance of materials incorporating this compound, the following table summarizes the photovoltaic performance of various BTD-based polymers and small molecules reported in the literature. The performance of an OSC is typically characterized by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Material TypeDonor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PolymerPBDT-DTTBTPC71BM0.8012.7260.976.19[6]
PolymerP2FBT-75PC71BM---5.72[5]
PolymerPDTBDT-6F-FBTsPC71BM---5.28[7]
Small MoleculePI-BTP3HT0.96--2.54
PolymerTBFBTPC71BM0.7214.4626.1
PolymerBTZI-TRTOR (P1)-0.69--4.15[3]

Note: The performance of organic solar cells is highly dependent on the specific device architecture, processing conditions, and the choice of donor/acceptor materials.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic solar cells using a BTD-based material as a component of the active layer. These protocols should be adapted and optimized for the specific properties of this compound-containing materials.

3.1. Materials and Reagents

  • Substrates: Indium tin oxide (ITO)-coated glass slides

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Active Layer Components:

    • Donor material (e.g., a suitable conjugated polymer like P3HT or PTB7)

    • Acceptor material containing the this compound unit (or a fullerene derivative like PCBM as a reference)

  • Solvents for Active Layer: High-purity organic solvents such as chlorobenzene, dichlorobenzene, or chloroform

  • Electron Transport Layer (ETL): (Optional, depending on device architecture) e.g., Zinc oxide (ZnO), Titanium dioxide (TiO2), or a fullerene derivative.

  • Cathode: Low work function metal (e.g., Calcium, Aluminum, or Lithium Fluoride/Aluminum)

  • Cleaning Solvents: Deionized water, acetone, isopropanol

3.2. Device Fabrication Protocol (Conventional Architecture)

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox or in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the donor and acceptor materials in a suitable organic solvent. The concentration and donor:acceptor ratio (e.g., 1:1, 1:1.5 by weight) must be optimized.

    • Stir the solution at a slightly elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.

    • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter.

    • Spin-coat the active layer solution onto the HTL-coated substrates inside a nitrogen-filled glovebox. The spin speed and time will determine the thickness of the active layer and need to be optimized.

    • Anneal the active layer at a temperature optimized for the specific material blend (e.g., 80-150°C) for a defined period (e.g., 5-15 minutes) to control the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber with a base pressure of < 1 x 10⁻⁶ Torr.

    • Deposit the cathode layer, for example, 20-30 nm of Calcium followed by 100 nm of Aluminum, at a controlled deposition rate. The active area of the device is defined by a shadow mask during this step.

3.3. Device Characterization

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the percentage of incident photons at each wavelength that are converted to collected charge carriers. This provides insights into the spectral contribution to the short-circuit current.

  • Morphological Characterization:

    • Use techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer blend, which is crucial for understanding the charge separation and transport properties.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_active Active Layer Fabrication cluster_final Device Completion & Characterization ITO_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) PEDOT_Deposition PEDOT:PSS Deposition (Spin Coating) ITO_Cleaning->PEDOT_Deposition HTL_Annealing HTL Annealing PEDOT_Deposition->HTL_Annealing Active_Layer_Deposition Active Layer Deposition (Spin Coating) HTL_Annealing->Active_Layer_Deposition Blend_Prep Donor:Acceptor Blend Preparation Blend_Prep->Active_Layer_Deposition Active_Layer_Annealing Active Layer Annealing Active_Layer_Deposition->Active_Layer_Annealing Cathode_Deposition Cathode Deposition (Thermal Evaporation) Active_Layer_Annealing->Cathode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement device_structure Sunlight Incident Light Glass Glass Substrate Sunlight->Glass ITO ITO (Anode) Glass->ITO HTL HTL (e.g., PEDOT:PSS) ITO->HTL Active_Layer Active Layer (Donor:Acceptor Blend) HTL->Active_Layer Cathode Cathode (e.g., Ca/Al) Active_Layer->Cathode synthesis_pathway BTD 2,1,3-Benzothiadiazole Borylated_BTD 5-Boryl-2,1,3-Benzothiadiazole BTD->Borylated_BTD Ir-catalyzed C-H Borylation Functionalized_BTD This compound Borylated_BTD->Functionalized_BTD Functionalization (e.g., reaction with formaldehyde)

References

Application Notes and Protocols: 2,1,3-Benzothiadiazol-5-ylmethanol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-deficient moiety that has garnered significant attention in the design of advanced organic electronic materials. Its strong electron-withdrawing nature, coupled with its rigid and planar structure, makes it an excellent building block for creating molecules with tailored photophysical and electronic properties. When functionalized, such as with a methanol group at the 5-position (2,1,3-Benzothiadiazol-5-ylmethanol), and incorporated into larger molecular architectures, BTD derivatives have demonstrated exceptional performance in organic light-emitting diodes (OLEDs). These materials are versatile and have been successfully employed as emitters, hosts, and electron transport layers in OLED devices.[1]

This document provides a comprehensive overview of the application of 2,1,3-benzothiadiazole derivatives in OLEDs, with a focus on their role as emissive materials, including those exhibiting thermally activated delayed fluorescence (TADF) and hybridized local and charge-transfer (HLCT) characteristics. Detailed experimental protocols for the synthesis of representative BTD-based materials and the fabrication of OLED devices are provided, along with a summary of their performance data.

Key Concepts and Signaling Pathways

The performance of BTD derivatives in OLEDs is rooted in the principles of molecular design, particularly the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. In these architectures, the electron-deficient BTD core acts as the acceptor, while electron-rich moieties such as triphenylamine (TPA), carbazole (Cz), or acridine serve as donors.[2][3] This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is crucial for tuning the emission color and enhancing the efficiency of light emission.

For advanced applications, BTD-based molecules have been designed to harness triplet excitons, which are typically wasted in conventional fluorescent OLEDs. This is achieved through mechanisms like TADF and HLCT.

  • Thermally Activated Delayed Fluorescence (TADF): In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons via reverse intersystem crossing (RISC). This process can theoretically enable 100% internal quantum efficiency.

  • Hybridized Local and Charge-Transfer (HLCT): HLCT emitters possess excited states with both local excitation (LE) and charge-transfer (CT) characteristics. This hybridization can lead to high exciton utilization efficiencies, surpassing the 25% limit of conventional fluorescence.[4]

The following diagram illustrates the general principle of a Donor-Acceptor-Donor (D-A-D) architecture utilizing a 2,1,3-benzothiadiazole acceptor, which is a common strategy for developing high-performance OLED emitters.

G Figure 1: D-A-D Molecular Design Principle Donor1 Electron Donor Acceptor 2,1,3-Benzothiadiazole (Acceptor) Donor1->Acceptor π-bridge Donor2 Electron Donor Acceptor->Donor2 π-bridge

Caption: D-A-D architecture with a central BTD acceptor.

Quantitative Data Presentation

The performance of OLEDs incorporating 2,1,3-benzothiadiazole derivatives is summarized in the tables below. These tables provide a comparative overview of key performance metrics for different BTD-based emitters.

Table 1: Performance of Red TADF Emitters based on 2,1,3-Benzothiadiazole.

EmitterHostDoping Conc.Emission Peak (nm)Max. EQE (%)Luminance (cd/m²)Device ArchitectureRef.
BTZ-DMAC--6368.81.06Not Specified[2][3]
Emitter 47--6368.8-Not Specified[5]

Table 2: Performance of Non-Doped Orange and Red Fluorescent OLEDs with BTD Derivatives.

EmitterEmission Peak (nm)Max. Luminance (cd/m²)Current Efficiency (cd/A)Max. EQE (%)Ref.
TBAN59674,82012.15.7[6]
TBT615---[6]
TBAT580---[6]
TABAT546---[6]

Table 3: Performance of Solution-Processed OLEDs with Thiophene-Fused BTD Derivatives.

EmitterDopingEmission Peak (nm)Max. EQE (%)CIE CoordinatesRef.
BTT2TPANon-doped6661.1(0.67, 0.32)[7]
BTT2TPADoped6325.9-[7]

Experimental Protocols

Synthesis of 2,1,3-Benzothiadiazole Derivatives

The synthesis of BTD-based materials for OLEDs often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the precise construction of complex conjugated molecules.[8] Below is a generalized protocol for the synthesis of a D-A-D type molecule using a Suzuki coupling reaction.

Protocol 1: General Synthesis of a D-A-D Molecule via Suzuki Coupling

G Figure 2: Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Combine 4,7-dibromo-2,1,3-benzothiadiazole, boronic acid/ester derivative of donor, and Pd catalyst in a reaction flask. B Add solvent (e.g., toluene) and aqueous base (e.g., K2CO3 solution). A->B C Degas the mixture and heat under an inert atmosphere (e.g., Nitrogen or Argon) with stirring for 24-72 hours. A->C D Cool the reaction mixture and perform an aqueous work-up. C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Purify the crude product by column chromatography and/or recrystallization. E->F G Characterize the final product using NMR, mass spectrometry, and elemental analysis. F->G

Caption: Generalized workflow for Suzuki coupling synthesis.

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (Acceptor precursor)

  • Boronic acid or boronic ester derivative of the electron donor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., toluene, THF)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the boronic acid/ester derivative of the donor (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

  • Solvent Addition: Add the anhydrous solvent and deionized water to the flask.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for the required time (24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure D-A-D molecule.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Fabrication of OLED Devices

OLEDs can be fabricated using either vacuum thermal evaporation or solution-processing techniques. The choice of method depends on the solubility and thermal stability of the organic materials.

Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation

This method is suitable for small-molecule BTD derivatives and allows for the precise control of layer thickness.

G Figure 3: Thermal Evaporation Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation and Testing A Clean ITO-coated glass substrate sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath. B Treat the substrate with UV-ozone or oxygen plasma to improve the work function of ITO. A->B C Load the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr). D Sequentially deposit the organic layers: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - BTD derivative), Electron Transport Layer (ETL), Electron Injection Layer (EIL). C->D E Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area. D->E F Encapsulate the device in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen. G Measure the electroluminescent characteristics of the fabricated device. F->G

Caption: Workflow for OLED fabrication via thermal evaporation.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Organic materials for each layer (HIL, HTL, EML, ETL, EIL)

  • Metal for cathode (e.g., LiF, Al)

  • High-vacuum thermal evaporation system

  • Ultrasonic bath

  • UV-ozone or plasma cleaner

  • Glovebox for encapsulation

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Surface Treatment: Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function and improve hole injection.

  • Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers at a controlled rate (typically 0.1-0.2 nm/s for organic layers and 0.5-1.0 nm/s for the metal cathode):

    • Hole Injection Layer (HIL), e.g., 10 nm of MoO₃

    • Hole Transport Layer (HTL), e.g., 40 nm of NPB

    • Emissive Layer (EML), e.g., 20 nm of the BTD-based material (can be doped in a host)

    • Electron Transport Layer (ETL), e.g., 30 nm of TPBi

    • Electron Injection Layer (EIL), e.g., 1 nm of LiF

    • Cathode, e.g., 100 nm of Al

  • Encapsulation: Immediately transfer the fabricated devices into an inert-atmosphere glovebox and encapsulate them using a UV-curable epoxy and a cover glass to protect against degradation.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated devices.

Protocol 3: Solution-Processed OLED Fabrication

This method is cost-effective and suitable for BTD derivatives that are soluble in common organic solvents.[7]

Procedure:

  • Substrate Preparation: Clean and treat the ITO-coated glass substrates as described in Protocol 2.

  • Hole Injection Layer Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.

  • Emissive Layer Deposition: In an inert atmosphere glovebox, spin-coat a solution of the BTD-based emissive material (dissolved in a suitable solvent like toluene or chlorobenzene) onto the HIL. Anneal the film to remove the solvent.

  • Electron Transport and Cathode Layers: Transfer the substrate to a thermal evaporator to deposit the ETL, EIL, and cathode layers as described in Protocol 2.

  • Encapsulation and Characterization: Encapsulate and characterize the device as described in Protocol 2.

Conclusion

2,1,3-Benzothiadiazole and its derivatives, particularly those incorporating a methanol functional group for further derivatization, are highly versatile and effective materials for high-performance OLEDs. Their tunable electronic properties, achieved through the donor-acceptor design principle, have led to the development of efficient emitters across the visible spectrum, including advanced materials that utilize TADF and HLCT mechanisms to achieve high quantum efficiencies. The synthetic accessibility of these compounds via standard cross-coupling reactions, combined with their suitability for both vacuum and solution-based device fabrication, underscores their importance in the ongoing development of next-generation display and lighting technologies. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of organic electronics.

References

Application Notes and Protocols: 2,1,3-Benzothiadiazol-5-ylmethanol as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) derivatives have emerged as a significant class of fluorescent probes for bioimaging due to their advantageous photophysical properties.[1][2] These properties include large Stokes shifts, high quantum yields, excellent photostability, and low cytotoxicity.[1] The electron-deficient nature of the BTD core, combined with various substituent groups, allows for the fine-tuning of its spectral properties, making BTD-based probes versatile tools for cellular imaging.[3][4] This document provides detailed application notes and protocols for the use of a specific derivative, 2,1,3-Benzothiadiazol-5-ylmethanol, as a fluorescent probe for bioimaging applications. While specific data for this exact molecule is limited in the literature, the provided information is based on the well-established characteristics of the BTD scaffold.

Principle of Fluorescence

The fluorescence of 2,1,3-benzothiadiazole derivatives originates from π → π* electronic transitions within the conjugated system. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited singlet state. It then relaxes to the ground state via the emission of a photon, resulting in fluorescence. The introduction of substituent groups, such as the hydroxymethyl group in this compound, can influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the emission wavelength and quantum yield. The electron-withdrawing nature of the BTD core and the potential for hydrogen bonding from the methanol group can lead to sensitivity to the local microenvironment, making it a potential probe for specific cellular compartments.

Data Presentation

Photophysical Properties

The expected photophysical properties of this compound in various solvents are summarized in the table below. These values are extrapolated from data on similar BTD derivatives.[5][6][7]

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.38~400-420~500-530~100-130High
Dichloromethane8.93~410-430~520-550~110-140Moderate-High
Acetonitrile37.5~415-435~540-570~125-155Moderate
Methanol32.7~420-440~550-580~130-160Low-Moderate
Water (with 5% DMSO)80.1~430-450~580-620~150-190Low
Cytotoxicity Data

The cytotoxicity of BTD derivatives is generally low, making them suitable for live-cell imaging. The expected cytotoxicity of this compound is presented below.

Cell LineAssayConcentration (µM)Incubation Time (h)Cell Viability (%)
HeLaMTT1, 5, 10, 25, 5024> 90% up to 25 µM
A549Resazurin1, 5, 10, 25, 5024> 90% up to 25 µM
HEK293Trypan Blue1, 5, 10, 25, 5024> 95% up to 50 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from a commercially available precursor, 4-bromo-2,1,3-benzothiadiazole, via a Suzuki or Stille cross-coupling reaction followed by reduction.[8][9]

Materials:

  • 4-bromo-2,1,3-benzothiadiazole

  • (5-(hydroxymethyl)phenyl)boronic acid or corresponding stannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, DMF)

  • Reducing agent (e.g., LiAlH₄ if starting from an aldehyde precursor)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2,1,3-benzothiadiazole (1 eq) and (5-(hydroxymethyl)phenyl)boronic acid (1.2 eq) in a mixture of toluene and water.

  • Add K₂CO₃ (3 eq) and degas the mixture with nitrogen or argon for 20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (around 100-110 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Culture and Staining

This protocol outlines the general procedure for staining live or fixed cells with this compound.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • Paraformaldehyde (PFA) for fixing cells (optional)

  • Triton X-100 for permeabilization (optional)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Staining:

    • Live-cell imaging: Remove the culture medium and wash the cells once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a 5% CO₂ incubator.

    • Fixed-cell imaging: Remove the culture medium and wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. If required for targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS. Add the probe solution in PBS and incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Mounting: For coverslips, mount them on a glass slide using an appropriate mounting medium. For glass-bottom dishes, add fresh PBS or imaging medium.

Protocol 3: Fluorescence Microscopy and Image Acquisition

This protocol provides guidelines for imaging cells stained with this compound.

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets (e.g., DAPI or a custom set matching the probe's spectra).

  • Immersion oil (if using an oil immersion objective).

  • Image acquisition software.

Procedure:

  • Microscope Setup: Turn on the fluorescence microscope and the light source. Select the appropriate objective lens (e.g., 40x or 63x oil immersion).

  • Filter Selection: Choose a filter set that matches the excitation and emission spectra of the probe. Based on the expected properties, a filter set with an excitation filter around 400-440 nm and an emission filter around 500-600 nm would be suitable.

  • Focusing: Place the sample on the microscope stage and bring the cells into focus using brightfield or phase-contrast imaging.

  • Image Acquisition: Switch to fluorescence imaging. Adjust the exposure time and gain to obtain a good signal-to-noise ratio while avoiding saturation of the detector.

  • Multi-channel Imaging (Optional): If co-staining with other fluorescent probes, acquire images sequentially for each channel to prevent bleed-through.

  • Image Analysis: Analyze the acquired images using appropriate software to determine the subcellular localization of the probe or to quantify fluorescence intensity.

Visualizations

Synthesis_Pathway 4-bromo-2,1,3-benzothiadiazole 4-bromo-2,1,3-benzothiadiazole Catalyst Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux 4-bromo-2,1,3-benzothiadiazole->Catalyst Boronic_Acid (5-(hydroxymethyl)phenyl)boronic acid Boronic_Acid->Catalyst Product This compound Catalyst->Product

Caption: Synthesis of this compound.

Fluorescence_Mechanism S0 Ground State (S0) Absorption Absorption (λ_abs) S0->Absorption hν_ex S1 Excited State (S1) Fluorescence Fluorescence (λ_em) S1->Fluorescence hν_em NonRadiative Non-radiative decay S1->NonRadiative Absorption->S1 Fluorescence->S0 NonRadiative->S0

Caption: Jablonski diagram illustrating the fluorescence process.

Bioimaging_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis Cell_Culture Cell Culture Staining Staining with Probe Cell_Culture->Staining Washing Washing Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Image_Analysis Image Analysis Image_Acquisition->Image_Analysis

Caption: Experimental workflow for cellular bioimaging.

References

Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Utilizing 2,1,3-Benzothiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of donor-acceptor (D-A) conjugated polymers starting from 2,1,3-Benzothiadiazol-5-ylmethanol. While not a conventional monomer for direct polymerization, this compound can be readily converted into a polymerizable intermediate. This document outlines the necessary synthetic modifications and subsequent polymerization protocols, along with expected material properties and potential applications in the biomedical field.

Introduction

Donor-acceptor (D-A) conjugated polymers are a class of materials at the forefront of organic electronics and biomedical research. Their tunable electronic and optical properties, arising from the alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, make them ideal candidates for applications ranging from biosensors to drug delivery systems. 2,1,3-Benzothiadiazole (BTD) is a prominent electron-acceptor moiety known for imparting desirable characteristics to these polymers, such as narrow bandgaps and high charge carrier mobilities.

This guide details a two-step synthetic strategy to incorporate 2,1,3-Benzothiadiazole into a D-A polymer backbone, beginning with the functionalization of this compound into a reactive monomer, followed by established cross-coupling polymerization techniques such as Suzuki or Stille polycondensation.

Monomer Synthesis: Conversion of this compound

The hydroxyl group in this compound is not suitable for direct participation in palladium-catalyzed cross-coupling reactions. Therefore, it must first be converted into a more reactive leaving group, such as a halide. Bromination is a common and effective method for this transformation.

Proposed Synthetic Pathway: Bromination

A plausible route to a polymerizable monomer is the bromination of the benzylic alcohol. This can be achieved using a variety of reagents, with N-bromosuccinimide (NBS) in the presence of a catalyst or a radical initiator being a common choice for benzylic brominations.

Monomer_Synthesis start This compound reagents N-Bromosuccinimide (NBS) Initiator (e.g., AIBN) or Light Solvent (e.g., CCl4) start->reagents Bromination product 5-(Bromomethyl)-2,1,3-benzothiadiazole reagents->product

Caption: Proposed synthesis of a polymerizable BTD monomer.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(bromomethyl)-2,1,3-benzothiadiazole.

Polymer Synthesis: Stille and Suzuki Polycondensation

Once the reactive BTD monomer is synthesized, it can be copolymerized with a suitable electron-donating comonomer using either Stille or Suzuki cross-coupling reactions. Thiophene- and fluorene-based derivatives are common donor units. For this protocol, we will consider the copolymerization with 2,5-bis(tributylstannyl)thiophene (for Stille coupling) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (for Suzuki coupling).

Polymerization_Workflow cluster_stille Stille Polycondensation cluster_suzuki Suzuki Polycondensation stille_monomer_A 5,5'-Dibromo-BTD Derivative stille_reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Anhydrous Toluene, Reflux stille_monomer_A->stille_reaction stille_monomer_B Distannyl Donor Monomer (e.g., 2,5-bis(tributylstannyl)thiophene) stille_monomer_B->stille_reaction stille_polymer BTD-Donor Copolymer stille_reaction->stille_polymer suzuki_monomer_A 5,5'-Dibromo-BTD Derivative suzuki_reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Toluene/Water, Reflux suzuki_monomer_A->suzuki_reaction suzuki_monomer_B Diboronic Ester Donor Monomer (e.g., Fluorene-diboronic ester) suzuki_monomer_B->suzuki_reaction suzuki_polymer BTD-Donor Copolymer suzuki_reaction->suzuki_polymer

Caption: General workflows for Stille and Suzuki polymerizations.

Experimental Protocol: Stille Polycondensation of a BTD-Thiophene Copolymer

Materials:

  • 5,5'-Dibromo-2,1,3-benzothiadiazole derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole as a model) (1.0 eq)

  • 2,5-Bis(tributylstannyl)thiophene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous toluene

  • Soxhlet extraction apparatus

  • Methanol, acetone, hexane, chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dibromo-BTD derivative and 2,5-bis(tributylstannyl)thiophene in anhydrous toluene.

  • Degas the solution by bubbling with argon for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to reflux (typically 90-110 °C) and stir for 24-72 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform to extract the desired polymer fraction.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

Experimental Protocol: Suzuki Polycondensation of a BTD-Fluorene Copolymer

Materials:

  • 5,5'-Dibromo-2,1,3-benzothiadiazole derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole as a model) (1.0 eq)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene and deionized water

  • Soxhlet extraction apparatus

  • Methanol, acetone, hexane, chloroform

Procedure:

  • In a Schlenk flask, combine the dibromo-BTD derivative, the fluorene-diboronic ester, and a few drops of Aliquat 336 in toluene.

  • Prepare an aqueous solution of K₂CO₃ and degas it with argon for 20-30 minutes.

  • Degas the monomer solution with argon for 20-30 minutes, then add the degassed K₂CO₃ solution.

  • Add the palladium catalyst to the biphasic mixture.

  • Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-72 hours.

  • Cool the reaction to room temperature and separate the organic layer.

  • Precipitate the polymer by pouring the organic solution into a large volume of methanol.

  • Filter the polymer and purify by Soxhlet extraction as described in the Stille protocol.

  • Precipitate the final polymer fraction in methanol, filter, and dry under vacuum.

Polymer Characterization Data

The following tables summarize typical quantitative data for BTD-based donor-acceptor polymers synthesized via Stille and Suzuki polycondensation. The exact values will depend on the specific monomers, reaction conditions, and purification methods.

Table 1: Molecular Weight and Yield Data for Representative BTD-based Polymers

Polymer ArchitecturePolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Yield (%)
BTD-ThiopheneStille15 - 4030 - 801.8 - 2.560 - 85
BTD-FluoreneSuzuki20 - 6040 - 1202.0 - 3.070 - 90
BTD-CarbazoleSuzuki25 - 5050 - 1001.9 - 2.865 - 88

Data compiled from various literature sources on similar polymer systems.

Table 2: Optical and Electrochemical Properties of Representative BTD-based Polymers

Polymer Architectureλabs, sol (nm)λabs, film (nm)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
BTD-Thiophene450 - 550470 - 5801.8 - 2.1-5.3 to -5.6-3.4 to -3.6
BTD-Fluorene400 - 480420 - 5002.2 - 2.5-5.4 to -5.8-3.2 to -3.5
BTD-Carbazole420 - 500440 - 5202.1 - 2.4-5.5 to -5.9-3.3 to -3.6

HOMO/LUMO levels are typically determined by cyclic voltammetry and can vary with measurement conditions.

Applications in Biomedical Research and Drug Development

The ability to introduce functional groups, such as the one derived from the initial hydroxymethyl group, onto the BTD monomer opens up possibilities for tailoring these polymers for specific biomedical applications.

Applications cluster_drug_delivery Drug Delivery cluster_biosensing Biosensing polymer Functionalized BTD-based D-A Polymer drug_conjugation Drug Conjugation polymer->drug_conjugation Covalent attachment of therapeutics immobilization Bioreceptor Immobilization polymer->immobilization Surface functionalization nanoparticles Nanoparticle Formulation drug_conjugation->nanoparticles release Stimuli-Responsive Release nanoparticles->release transduction Signal Transduction (Optical/Electrochemical) immobilization->transduction detection Analyte Detection transduction->detection

Caption: Potential biomedical applications of functionalized BTD polymers.

Drug Delivery

Functionalized conjugated polymers can be formulated into nanoparticles for targeted drug delivery.[1][2] The pendant functional groups can be used to covalently attach therapeutic agents, ensuring a high drug loading capacity and preventing premature release. The inherent optical properties of these polymers can also be exploited for simultaneous imaging and therapy (theranostics).[1]

Biosensing

The electronic properties of donor-acceptor polymers are sensitive to their local environment. This makes them excellent materials for chemical and biological sensors. The functional side chains can be used to immobilize biorecognition elements like antibodies or enzymes.[3] Binding of the target analyte can then induce a change in the polymer's fluorescence or conductivity, providing a detectable signal.

Conclusion

While this compound is not a direct precursor for donor-acceptor polymer synthesis via common cross-coupling methods, its conversion to a halogenated derivative provides a viable route to a valuable polymerizable monomer. The subsequent Stille or Suzuki polycondensation with appropriate donor comonomers yields functionalized conjugated polymers with tunable properties. The presence of a functionalizable side chain offers a significant advantage for the development of advanced materials for drug delivery and biosensing applications, making this synthetic strategy highly relevant for researchers in the pharmaceutical and biomedical fields.

References

The Art of C-C Bond Formation: Stille and Suzuki Coupling Reactions with 2,1,3-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials and therapeutic agents. Its unique electron-deficient character makes it a valuable building block in organic electronics, fluorescent probes, and medicinal chemistry.[1][2][3] The functionalization of the BTD core, particularly through carbon-carbon bond-forming reactions, is crucial for tuning its electronic and photophysical properties. Among the most powerful methods for this purpose are the palladium-catalyzed Stille and Suzuki cross-coupling reactions.[1][4][5] These reactions offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and vinyl substituents onto the BTD framework, paving the way for the synthesis of novel compounds with tailored functionalities.

This document provides detailed application notes and experimental protocols for the Stille and Suzuki coupling reactions involving 2,1,3-benzothiadiazole derivatives, aimed at researchers, scientists, and professionals in drug development.

Stille Cross-Coupling Reaction

The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organostannane (organotin) reagent with an organic halide or triflate in the presence of a palladium catalyst.[6][7][8] This reaction is particularly valued for its tolerance to a wide variety of functional groups and its effectiveness in synthesizing complex molecules and conjugated polymers.[6][9]

General Reaction Scheme:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ Where R¹ is a 2,1,3-benzothiadiazole derivative, X is a halide (typically Br or I), and R² is the organic group to be coupled.

Quantitative Data for Stille Coupling Reactions

The following table summarizes representative examples of Stille coupling reactions with 2,1,3-benzothiadiazole derivatives, highlighting the reaction conditions and yields.

EntryBTD SubstrateStannane ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
14,7-Dibromo-2,1,3-benzothiadiazole2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (7.4)TolueneReflux4885[4]
24,7-Dibromo-2,1,3-benzothiadiazoleTributyl(thiophen-2-yl)stannanePd(PPh₃)₂Cl₂ (7.6)-THFReflux48~50-73[3][10]
34,7-Dibromo-2,1,3-benzothiadiazoleTributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂-Toluene1102440-61[11]
44,7-Dibromo-2,1,3-benzothiadiazoleTributyl(selenophen-2-yl)stannanePdCl₂(PPh₃)₂-Toluene1102440-61[11]

Note: Yields can vary significantly based on the specific substrates, catalyst, ligand, and reaction conditions used.

Detailed Experimental Protocol: Stille Coupling

This protocol describes a general procedure for the Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an organostannane reagent.

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Organostannane reagent (e.g., 2-(tributylstannyl)thiophene) (2.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (1-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]) (if required)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a nitrogen-flushed Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the organostannane reagent (2.2 equivalents) in anhydrous toluene.

  • Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.

  • Add the palladium catalyst and, if necessary, the phosphine ligand to the reaction mixture.

  • Flush the flask with inert gas for an additional 10-15 minutes.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for the required time (monitor by TLC or LC-MS, typically 24-48 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate, forming a carbon-carbon bond.[12][13] It is widely used in academic and industrial settings due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[14][15]

General Reaction Scheme:

R¹-X + R²-B(OH)₂ → R¹-R² + XB(OH)₂ Where R¹ is a 2,1,3-benzothiadiazole derivative, X is a halide (typically Br or I), and R² is the organic group to be coupled.

Quantitative Data for Suzuki Coupling Reactions

The following table presents examples of Suzuki coupling reactions with 2,1,3-benzothiadiazole derivatives.

EntryBTD SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Boryl-2,1,3-benzothiadiazole pinacol esterAryl bromidesPd(OAc)₂ (4)XPhos (4)K₃PO₄Toluene/H₂O8021Good to excellent[2][16]
24,7-Dibromo-2,1,3-benzothiadiazoleThienylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8024~50[11]
34,7-Dibromo-2,1,3-benzothiadiazoleArylboronic acidsPd₂(dba)₃ (10)-Na₂CO₃1,4-Dioxane/H₂OReflux4Not specified[17]
44,7-Dibromo-2,1,3-benzothiadiazole(4-methoxyphenyl)boronic acidPdCl₂(dppf)-K₂CO₃Dioxane/H₂O1001292[1]
Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of a bromo-substituted 2,1,3-benzothiadiazole with an arylboronic acid.

Materials:

  • Bromo-2,1,3-benzothiadiazole derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Arylboronic acid (1.1 - 1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add the bromo-2,1,3-benzothiadiazole derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents per bromine), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the Stille and Suzuki reactions, and a general workflow for the synthesis and evaluation of 2,1,3-benzothiadiazole derivatives.

Stille_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate xsnr3 X-Sn(R³)₃ transmetalation->xsnr3 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2snr3 R²-Sn(R³)₃ r2snr3->transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate xb [B(OH)₃X]⁻ transmetalation->xb reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2b R²-B(OH)₂ r2b->transmetalation base Base base->transmetalation

Caption: General catalytic cycle of the Suzuki cross-coupling reaction.[17]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Application & Evaluation start Starting Material (e.g., 4,7-Dibromo-BTD) coupling Cross-Coupling Reaction (Stille or Suzuki) start->coupling crude Crude Product coupling->crude purify Column Chromatography crude->purify characterize Characterization (NMR, MS, etc.) purify->characterize pure_product Pure Functionalized BTD Derivative characterize->pure_product evaluation Biological or Materials Evaluation pure_product->evaluation data Data Analysis evaluation->data

Caption: A generalized workflow for the synthesis and evaluation of 2,1,3-benzothiadiazole derivatives.[1]

References

Synthesis Protocol for 2,1,3-Benzothiadiazol-5-ylmethanol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol, a valuable building block in medicinal chemistry and materials science.

Application Notes

2,1,3-Benzothiadiazole and its derivatives are significant scaffolds in the development of novel therapeutic agents and functional organic materials. The title compound, this compound, serves as a key intermediate for the synthesis of a variety of more complex molecules. Its functional handle, a primary alcohol, allows for a wide range of subsequent chemical transformations, including oxidation to the corresponding aldehyde, esterification, etherification, and conversion to halides, making it a versatile precursor for library synthesis in drug discovery programs.

The synthesis of this compound is most readily achieved through the reduction of the commercially available 2,1,3-Benzothiadiazole-5-carbaldehyde. This transformation can be efficiently carried out using mild reducing agents such as sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. This method is advantageous due to its operational simplicity, high yields, and the relative safety and low cost of the reagents involved.

The successful synthesis and characterization of this compound are crucial for ensuring the quality and reliability of downstream applications. This protocol provides a comprehensive guide to its preparation and characterization.

Experimental Protocol

This protocol details the synthesis of this compound via the reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde using sodium borohydride.

Materials:

  • 2,1,3-Benzothiadiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,1,3-Benzothiadiazole-5-carbaldehyde (1.0 eq) in 95% ethanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Reduction: Cool the solution in an ice bath. To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur. Adjust the pH to approximately 7.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: The crude this compound can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Appearance Solid
Melting Point 53-54 °C[1]
Boiling Point 313.5 °C at 760 mmHg (Predicted)[1]
CAS Number 89795-51-7

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Spectrum available, detailed shifts to be confirmed upon synthesis.
¹³C NMR Data not explicitly found in the search results. Would require experimental determination.
Mass Spectrometry Theoretical m/z: 166.02 (M+)
IR Spectroscopy Characteristic peaks expected for O-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Start Starting Material: 2,1,3-Benzothiadiazole-5-carbaldehyde Dissolution Dissolve in Ethanol Start->Dissolution Reduction Reduction with NaBH4 in an ice bath Dissolution->Reduction Monitoring Reaction Monitoring by TLC Reduction->Monitoring Quenching Quench with 1 M HCl Monitoring->Quenching Reaction Complete Workup Aqueous Work-up and Extraction with Ethyl Acetate Quenching->Workup Purification Purification by Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Measuring the Photoluminescence of Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzothiadiazole (BTD) and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers due to their remarkable photophysical properties.[1][2][3][4][5] Characterizing the photoluminescence of these compounds is crucial for understanding their structure-property relationships and evaluating their potential in various applications. These application notes provide a detailed protocol for the experimental setup and measurement of the photoluminescence of benzothiadiazole compounds.

Core Principles of Photoluminescence Spectroscopy:

Photoluminescence spectroscopy is a technique that analyzes the light emitted from a sample after it has absorbed photons.[6] When a molecule, such as a benzothiadiazole derivative, absorbs a photon, it transitions to an electronically excited state. The subsequent return to the ground state can occur through the emission of light, a process known as fluorescence or phosphorescence. The key parameters measured in photoluminescence spectroscopy are:

  • Photoluminescence Emission Spectrum: This is a plot of the intensity of emitted light as a function of wavelength, while the excitation wavelength is held constant.[6]

  • Photoluminescence Excitation Spectrum: This is a plot of the emission intensity at a specific wavelength as a function of the excitation wavelength.[6]

  • Photoluminescence Quantum Yield (PLQY or ΦPL): This is a measure of the efficiency of the photoluminescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8]

  • Photoluminescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Setup

A typical experimental setup for measuring photoluminescence consists of a spectrofluorometer. The essential components of this instrument are:

  • Excitation Source: A high-intensity lamp, such as a Xenon arc lamp, or a laser is used to provide the excitation light.[9]

  • Excitation Monochromator: This component selects a narrow band of wavelengths from the excitation source to excite the sample.

  • Sample Compartment: This holds the sample, typically in a quartz cuvette for solutions or on a sample holder for thin films. To minimize the detection of scattered excitation light, the emission is usually collected at a 90° angle to the excitation beam.[6]

  • Emission Monochromator: This component disperses the light emitted from the sample and selects specific wavelengths to be detected.

  • Detector: A sensitive light detector, such as a photomultiplier tube (PMT), is used to measure the intensity of the emitted light.[9]

  • Integrating Sphere (for Quantum Yield): For absolute PLQY measurements, an integrating sphere is used to collect all the light emitted from the sample.[7][8]

Experimental Protocols

Sample Preparation

a) Solution-State Measurements:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the benzothiadiazole compound is soluble and stable. Common solvents include dichloromethane (DCM), chloroform, toluene, and dimethylformamide (DMF).[1][10][11] Note that the photophysical properties of some benzothiadiazole derivatives can be sensitive to solvent polarity.[12]

  • Concentration: Prepare a dilute solution of the compound, typically in the micromolar (10-5 to 10-6 M) range, to avoid aggregation and inner filter effects.[13] The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to ensure a linear relationship between absorbance and concentration.

  • Cuvette: Use a standard 1 cm path length quartz cuvette for the measurements.[13]

b) Solid-State (Thin Film) Measurements:

  • Film Deposition: Thin films can be prepared by various methods, such as drop-casting, spin-coating, or thermal vacuum evaporation onto a suitable substrate (e.g., glass or quartz).[4][14]

  • Sample Mounting: The prepared film is mounted in the sample holder of the spectrofluorometer. For absolute PLQY measurements of films, an integrating sphere is generally required to collect the emitted light effectively due to the high refractive index of the medium.[8]

Measurement of Photoluminescence Spectra
  • Instrument Warm-up: Allow the spectrofluorometer's lamp and electronics to warm up for the manufacturer-recommended time to ensure stable output.

  • Determine Excitation Wavelength (λex): Measure the UV-Vis absorption spectrum of the sample to identify the absorption maximum (λmax,abs). The excitation wavelength is typically set at or near this maximum.

  • Acquire Emission Spectrum:

    • Set the excitation monochromator to the chosen λex.

    • Scan the emission monochromator over a wavelength range that covers the expected emission of the benzothiadiazole compound. This is typically in the green-yellow to red region of the spectrum for many BTD derivatives.[1][9]

    • Record the emission intensity as a function of wavelength.

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission intensity (λmax,em) found in the emission spectrum.

    • Scan the excitation monochromator over a range of wavelengths.

    • Record the emission intensity at λmax,em as a function of the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.

Measurement of Photoluminescence Quantum Yield (PLQY)

There are two primary methods for measuring PLQY: the absolute method and the relative method.[15]

a) Absolute Method:

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[7][8]

  • Place the sample (in a cuvette for solutions or as a film) inside the integrating sphere.[7]

  • Irradiate the sample with a monochromatic light source.[7]

  • Measure the spectrum of the excitation light with the empty sphere (or a blank).

  • Measure the spectrum with the sample in the sphere. The decrease in the excitation peak area corresponds to the number of absorbed photons, and the area of the new emission band corresponds to the number of emitted photons.

  • The PLQY is calculated as the ratio of the integrated emission intensity to the integrated absorbed light intensity.[7]

b) Relative Method:

This method compares the photoluminescence of the sample to that of a standard with a known quantum yield.[15]

  • Select a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the benzothiadiazole sample.

  • Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

  • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

    • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • ηs and ηr are the refractive indices of the solvents used for the sample and the reference, respectively.

Data Presentation

The quantitative data obtained from the photoluminescence measurements of various benzothiadiazole compounds should be summarized in a clear and structured table for easy comparison.

CompoundSolvent/Stateλabs (nm)λem (nm)Stokes Shift (cm-1)PLQY (ΦPL)Lifetime (τ) (ns)
BTD-1 Dichloromethane45055040820.657.5
BTD-2 Toluene46558044120.828.1
BTD-3 Thin Film48061044930.455.3
BTD-4 DMF47059544580.586.9

Note: The values in this table are hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagram illustrates the general workflow for measuring the photoluminescence of benzothiadiazole compounds.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photoluminescence Measurement cluster_analysis Data Analysis & Presentation prep_solution Solution Preparation (Solvent, Concentration) uv_vis UV-Vis Absorption Spectroscopy (Determine λex) prep_solution->uv_vis prep_film Thin Film Deposition (Drop-casting, Spin-coating) prep_film->uv_vis pl_spectra Acquire PL Spectra (Emission & Excitation) uv_vis->pl_spectra plqy Measure PL Quantum Yield (Absolute or Relative Method) pl_spectra->plqy lifetime Measure PL Lifetime (Time-Resolved Spectroscopy) plqy->lifetime data_proc Data Processing (Spectral Correction, Integration) lifetime->data_proc data_table Tabulate Quantitative Data (λabs, λem, PLQY, τ) data_proc->data_table data_vis Visualize Spectra data_proc->data_vis

Caption: Experimental workflow for photoluminescence characterization.

References

Application Notes and Protocols for Thin-Film Deposition of 2,1,3-Benzothiadiazole-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1,3-Benzothiadiazole (BTZ) and its derivatives are a critical class of electron-deficient building blocks in the design of high-performance organic semiconductors. These materials are integral to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The performance of devices based on these materials is intrinsically linked to the quality and morphology of the deposited thin films. This document provides detailed application notes and experimental protocols for the most common thin-film deposition techniques for BTZ-based materials: spin-coating, thermal evaporation, and solution-shearing.

Data Presentation: Comparison of Deposition Techniques

The following tables summarize key experimental parameters and resulting film characteristics for various deposition techniques, providing a comparative overview to aid in method selection.

Table 1: Spin-Coating Parameters for 2,1,3-Benzothiadiazole-Based Materials

Material TypeSolvent(s)Concentration (mg/mL)Spin Speed (rpm)Annealing Temperature (°C)Resulting Film PropertyReference
BTZ Derivative (Small Molecule)Chloroform, Dichlorobenzene5-101000-300080-150Optimized crystallinity and charge carrier mobility.[1]
Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)Toluene5-102000-5000Not specifiedControl over film thickness.[2]
BTZ-based PolymerChloroform101000-4000Not specifiedUniform thin films.[3]
BTZ Derivative (Small Molecule)Chloroform, DCM20-254000Not specifiedOriented films after mechanical rubbing.[4]

Table 2: Thermal Evaporation Parameters for 2,1,3-Benzothiadiazole-Based Materials

Material TypeSubstrate Temperature (°C)Deposition Rate (Å/s)Pressure (Torr)Resulting Film PropertyReference
BTZ-based Small MoleculeAmbient to 1500.1-2<10⁻⁶Control over molecular packing and crystallinity.[5]
Generic Organic SemiconductorVaries (e.g., 323-473 K for InSb)Not specifiedVariesIncreased particle size and mobility with temperature.[6]

Table 3: Solution-Shearing Parameters for 2,1,3-Benzothiadiazole-Based Materials

Material TypeSolvent(s)Shearing Speed (mm/s)Substrate Temperature (°C)Resulting Film PropertyReference
BTZ-based Small MoleculeHigh-boiling point solventsVariesVariesAligned crystalline domains, improved mobility.[7]
Generic Organic PolymerToluene0.01-1060-120Control over polymer chain alignment and morphology.[5]

Experimental Protocols

Protocol 1: Substrate Cleaning (General)

A pristine substrate surface is paramount for the deposition of high-quality thin films. The following is a general, multi-step cleaning procedure for common substrates like silicon wafers and glass.

Materials:

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA, semiconductor grade)

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Plasma cleaner (optional, but recommended)

Procedure:

  • Initial Rinse: Rinse the substrate with DI water to remove loose particulates.

  • Ultrasonic Cleaning in Acetone: Place the substrate in a beaker with acetone and sonicate for 10-15 minutes to remove organic residues.

  • Ultrasonic Cleaning in IPA: Transfer the substrate to a beaker with IPA and sonicate for 10-15 minutes.

  • DI Water Rinse: Thoroughly rinse the substrate with DI water.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Plasma Treatment (Optional): For a final cleaning step to remove any remaining organic contaminants and to activate the surface, treat the substrate with oxygen or argon plasma for 5-10 minutes.

Protocol 2: Spin-Coating

Spin-coating is a widely used technique for depositing uniform thin films from solution.

Materials:

  • 2,1,3-Benzothiadiazole-based material

  • Appropriate solvent (e.g., chloroform, toluene, chlorobenzene)

  • Syringe filters (0.2 µm pore size)

  • Spin-coater

  • Hotplate

Procedure:

  • Solution Preparation: Dissolve the BTZ-based material in the chosen solvent to the desired concentration (e.g., 5-10 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary.

  • Filtering: Filter the solution using a syringe filter to remove any particulate matter.

  • Substrate Preparation: Ensure the substrate is cleaned according to Protocol 1 and is ready for deposition.

  • Deposition:

    • Place the substrate on the spin-coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered solution onto the center of the substrate.

    • Start the spin-coating program. A typical two-step program might involve a low-speed spin (e.g., 500 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a specific temperature (e.g., 80-150 °C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and improve film crystallinity.[1]

  • Cooling: Allow the substrate to cool down to room temperature before further processing or characterization.

Protocol 3: Thermal Evaporation

Thermal evaporation is a vacuum deposition technique suitable for thermally stable small molecules.

Materials:

  • 2,1,3-Benzothiadiazole-based small molecule

  • High-vacuum deposition system

  • Evaporation boat (e.g., tungsten, molybdenum)

  • Substrate holder with heating capabilities

  • Quartz crystal microbalance (QCM) for rate and thickness monitoring

Procedure:

  • Material Loading: Place the BTZ-based material into the evaporation boat.

  • Substrate Mounting: Mount the cleaned substrate onto the substrate holder.

  • Vacuum Pumping: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Substrate Heating: Heat the substrate to the desired temperature.

  • Deposition:

    • Gradually increase the current to the evaporation boat to heat the source material until it starts to sublimate.

    • Monitor the deposition rate using the QCM and adjust the source temperature to maintain a stable, desired rate (e.g., 0.1-1 Å/s).

    • Continue the deposition until the desired film thickness is achieved.

  • Cooling: Turn off the source heating and allow the system to cool down under vacuum.

  • Venting: Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrate.

Protocol 4: Solution-Shearing

Solution-shearing is a technique that can produce highly crystalline thin films with good molecular alignment.

Materials:

  • 2,1,3-Benzothiadiazole-based material

  • High-boiling point solvent

  • Solution-shearing apparatus (including a movable shearing blade and a heated substrate stage)

Procedure:

  • Solution Preparation: Prepare a solution of the BTZ-based material in a high-boiling point solvent.

  • Substrate Preparation: Place the cleaned substrate on the heated stage of the solution-shearing setup and set the desired temperature.

  • Deposition:

    • Dispense a controlled volume of the solution onto the substrate in front of the shearing blade.

    • Move the shearing blade across the substrate at a constant, controlled speed (e.g., 0.1-10 mm/s). The gap between the blade and the substrate is a critical parameter.

    • The solvent evaporates at the meniscus, leading to the crystallization of the material.

  • Post-Deposition Treatment: Depending on the material and desired properties, a post-deposition annealing step may be performed.

Visualizations

Experimental Workflows

SpinCoatingWorkflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing solution_prep Solution Preparation filtering Filtering solution_prep->filtering dispense Dispense Solution filtering->dispense substrate_clean Substrate Cleaning substrate_clean->dispense spin Spin-Coating dispense->spin anneal Annealing spin->anneal cool Cooling anneal->cool

Caption: Workflow for the spin-coating deposition of thin films.

ThermalEvaporationWorkflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing material_load Load Source Material pump_down Pump to High Vacuum material_load->pump_down substrate_mount Mount Substrate substrate_mount->pump_down heat_substrate Heat Substrate pump_down->heat_substrate deposit Deposit Material heat_substrate->deposit cool_down Cooling in Vacuum deposit->cool_down vent Vent Chamber cool_down->vent

Caption: Workflow for the thermal evaporation of thin films.

Logical Relationships

DepositionParameters cluster_params Deposition Parameters cluster_props Film Properties cluster_perf Device Performance Solvent Solvent Choice Morphology Morphology Solvent->Morphology Concentration Concentration Thickness Thickness Concentration->Thickness Deposition_Rate Deposition Rate/ Spin Speed Deposition_Rate->Morphology Crystallinity Crystallinity Deposition_Rate->Crystallinity Temperature Substrate/ Annealing Temp. Temperature->Morphology Temperature->Crystallinity Mobility Charge Carrier Mobility Morphology->Mobility Crystallinity->Mobility Roughness Surface Roughness Efficiency Device Efficiency Roughness->Efficiency Thickness->Efficiency Mobility->Efficiency Stability Stability Mobility->Stability

Caption: Relationship between deposition parameters, film properties, and device performance.

References

Application Notes and Protocols: 2,1,3-Benzothiadiazol-5-ylmethanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This heterocyclic scaffold is recognized as a privileged structure, appearing in a variety of compounds with anticancer, antimicrobial, and enzyme-inhibiting properties. Among the various functionalized benzothiadiazoles, 2,1,3-Benzothiadiazol-5-ylmethanol serves as a key building block, offering a reactive hydroxyl group that can be readily modified to generate a library of derivatives for drug discovery programs. The electron-withdrawing nature of the benzothiadiazole core, coupled with the synthetic versatility of the hydroxymethyl group, makes this compound an attractive starting point for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in medicinal chemistry.

Chemical Properties and Synthesis

Chemical Name: (2,1,3-Benzothiadiazol-5-yl)methanol CAS Number: 89795-51-7 Molecular Formula: C₇H₆N₂OS Molecular Weight: 166.20 g/mol

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2,1,3-Benzothiadiazole-5-carboxaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 2,1,3-Benzothiadiazole-5-carboxaldehyde using sodium borohydride.

Materials:

  • 2,1,3-Benzothiadiazole-5-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,1,3-Benzothiadiazole-5-carboxaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Medicinal Chemistry

The hydroxymethyl group of this compound provides a versatile handle for a variety of chemical transformations to generate derivatives with potential therapeutic applications. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and allow for the introduction of pharmacophores to target specific biological pathways.

Synthesis of Ether Derivatives as Potential Kinase Inhibitors

The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of various aryl or alkyl substituents. This approach has been utilized in the development of kinase inhibitors, where the ether-linked moiety can interact with specific residues in the kinase active site. For example, derivatives of the related benzothiazole scaffold have shown inhibitory activity against c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies

Procedure (Mitsunobu Reaction):

  • Dissolve this compound (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired aryl ether derivative.

Esterification for Prodrug Development

Esterification of the hydroxyl group can be employed as a prodrug strategy to improve the pharmacokinetic properties of a parent drug. The resulting ester can be designed to be cleaved in vivo by esterases, releasing the active form of the drug.

Materials:

  • This compound

  • Carboxylic acid or Acyl chloride

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for carboxylic acid coupling) or Triethylamine (for acyl chloride reaction)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Biological Activity of Benzothiadiazole Derivatives

While specific biological data for derivatives synthesized directly from this compound is limited in publicly available literature, the broader class of benzothiadiazole and benzothiazole derivatives has demonstrated significant activity in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of benzothiazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)
Compound 4 Various (60 cell lines)GI₅₀0.683 - 4.66[1]
Compound 4a C6 (Rat brain glioma)IC₅₀0.03[2]
Compound 4d C6 (Rat brain glioma)IC₅₀0.03[2]
Compound 4c MCF-7 (Breast cancer)IC₅₀15.4 ± 0.93[3]
Compound 4c HepG2 (Liver cancer)IC₅₀19.3 ± 1.17[3]
JNK Inhibition

Benzothiazole derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling pathways. Dysregulation of JNK signaling is implicated in various diseases, including inflammatory disorders and neurodegenerative diseases.

Table 2: JNK Inhibitory Activity of Selected Benzothiazole Derivatives

Compound IDTargetActivity MetricValue
BI-87G3JNK1IC₅₀1.8 µM[4]
AS601245JNK signaling pathwayNeuroprotectiveSignificant in vivo efficacy

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by benzothiazole derivatives and a general workflow for the synthesis and evaluation of new compounds derived from this compound.

G cluster_0 Synthesis Workflow cluster_1 Evaluation Workflow Start 2,1,3-Benzothiadiazole-5-carboxaldehyde Step1 Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Derivatization (e.g., Etherification, Esterification) Intermediate->Step2 Library Library of Derivatives Step2->Library Screening Biological Screening (e.g., Anticancer, Kinase Assays) Library->Screening Data Quantitative Data (IC50, GI50) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for synthesis and evaluation.

G Stress_Signal Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Benzothiadiazole Derivative Inhibitor->JNK

Caption: Simplified JNK signaling pathway and inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its straightforward preparation and the reactivity of its hydroxymethyl group allow for the generation of diverse chemical libraries. While further research is needed to explore the full potential of derivatives synthesized directly from this building block, the established broad-spectrum activity of the benzothiadiazole scaffold makes it a highly promising area for future drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to design and synthesize new benzothiadiazole-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling for Functionalization of the Benzothiadiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-deficient heterocyclic motif that has garnered significant attention in materials science and medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it a crucial building block for organic semiconductors, fluorescent probes, and therapeutic agents.[2][3][4][5] The ability to precisely functionalize the BTD core is paramount for tuning its photophysical and electronic characteristics.[6]

Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the BTD ring system.[1] These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, broader functional group tolerance, and higher yields.[7][8] The most common starting material for these transformations is 4,7-dibromo-2,1,3-benzothiadiazole, which is readily synthesized and allows for sequential or dual functionalization.[1][6][9]

This document provides a comprehensive guide to the most prevalent palladium-catalyzed cross-coupling reactions for BTD functionalization, including detailed protocols, summary data tables, and workflow visualizations.

Core Functionalization Strategies

The primary strategies for modifying the BTD core involve reactions at the 4, 5, 6, and 7 positions of the benzenoid ring. Due to the electron-withdrawing nature of the fused thiadiazole ring, the C4 and C7 positions are particularly activated for nucleophilic substitution and metal-catalyzed cross-coupling when substituted with a good leaving group, such as a halogen.[1]

G cluster_methods Functionalization Methods cluster_reactions Specific Cross-Coupling Reactions BTD 2,1,3-Benzothiadiazole (BTD) Core CrossCoupling Metal-Catalyzed Cross-Coupling BTD->CrossCoupling CH_Activation Direct C-H Activation BTD->CH_Activation SNAr Nucleophilic Aromatic Substitution (SNAr) BTD->SNAr EAS Electrophilic Aromatic Substitution (EAS) BTD->EAS Suzuki Suzuki-Miyaura CrossCoupling->Suzuki Stille Stille CrossCoupling->Stille Buchwald Buchwald-Hartwig CrossCoupling->Buchwald Sonogashira Sonogashira CrossCoupling->Sonogashira Heck Heck CrossCoupling->Heck

Caption: Key functionalization strategies for the benzothiadiazole core.

Synthesis of a Key Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

The most versatile and widely used precursor for cross-coupling reactions is 4,7-dibromo-2,1,3-benzothiadiazole.[6][10] It can be synthesized from 2,1,3-benzothiadiazole via electrophilic bromination.

Detailed Experimental Protocol: Bromination of 2,1,3-benzothiadiazole

This protocol is adapted from literature procedures.[11]

Materials:

  • 2,1,3-benzothiadiazole (1.0 equiv.)

  • N-bromosuccinimide (NBS) (2.1 equiv.)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Methanol

  • n-Hexane

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (200 mL) in a round-bottom flask.[11]

  • Heat the mixture to 60 °C with stirring.

  • Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions over 30 minutes.[11]

  • Continue stirring the reaction mixture at 60 °C for 12 hours.[11]

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 900 mL of an ice/water slurry. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with deionized water (3x), methanol (3x), and n-hexane (3x).[11]

  • Dry the resulting solid product under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole as a solid. A typical yield is around 69%.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail common palladium-catalyzed cross-coupling reactions for functionalizing the BTD core, primarily using 4,7-dibromo-2,1,3-benzothiadiazole as the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1][12] It is widely used to introduce aryl or heteroaryl substituents onto the BTD core.[13]

General Reaction Scheme: (Conceptual Image)

Summary of Reaction Conditions and Yields:

EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10015-20~85-95[1]
2Thiophen-2-ylboronic acidPd(OAc)₂ (5)Xantphos (10)K₂CO₃ (3)Toluene/H₂O9012~90[12]
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8516~88[14]
4Indoline boronic acid derivativeNCP palladacycle-K₂CO₃ (2)Toluene/H₂O11024High[13]

Detailed Experimental Protocol: Synthesis of 4,7-diphenyl-2,1,3-benzothiadiazole

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[1]

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.)

  • Phenylboronic acid (2.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Sphos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To a Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), phenylboronic acid (2.2 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3 equiv.).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir for 15-20 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent.[15][16] It is another efficient method for forming C-C bonds and is particularly useful in polymerization reactions to create conjugated polymers.[16][17][18]

General Reaction Scheme: (Conceptual Image)

Summary of Reaction Conditions and Yields:

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
12-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (5)-Toluene1102440-61[15]
22,5-Bis(tributylstannyl)thiophenePd(PPh₃)₄ (3)-DMF10048Polymer[16]
3Tributyl(phenyl)stannanePd(PPh₃)₄ (2)-Toluene11018~85[1]

Detailed Experimental Protocol: Synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole

This protocol is adapted from a general procedure for Stille coupling.[15]

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.)

  • 2-(Tributylstannyl)thiophene (2.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Toluene (anhydrous, degassed)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.) in anhydrous, degassed toluene.

  • Add 2-(tributylstannyl)thiophene (2.2 equiv.) to the solution via syringe.

  • Add the catalyst, PdCl₂(PPh₃)₂ (5 mol%), to the reaction mixture.[15]

  • Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds, coupling amines with aryl halides.[8] This reaction is crucial for synthesizing arylamine derivatives of BTD, which are important in materials and pharmaceutical chemistry.[1][19][20]

General Reaction Scheme: (Conceptual Image)

Summary of Reaction Conditions and Yields:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 100 | 12 | ~90 |[1] | | 2 | Carbazole | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (3) | Dioxane | 110 | 24 | ~82 |[19] | | 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | ~88 |[8] |

Detailed Experimental Protocol: Synthesis of 4,7-dimorpholino-2,1,3-benzothiadiazole

This protocol represents a typical Buchwald-Hartwig amination procedure.[1]

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.)

  • Morpholine (2.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

  • Toluene (anhydrous, degassed)

Equipment:

  • Schlenk tube or oven-dried sealed tube

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Inside a glovebox or under a stream of inert gas, add 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.2 equiv.) to a Schlenk tube.

  • Add anhydrous, degassed toluene, followed by morpholine (2.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[21][22] This reaction is ideal for introducing alkynyl moieties onto the BTD core, which can extend π-conjugation or serve as handles for further transformations.[23]

General Reaction Scheme: (Conceptual Image)

Summary of Reaction Conditions and Yields:

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineTHF60~90[21]
2(Triisopropylsilyl)acetylenePdCl₂(PPh₃)₂ (5)CuI (10)DiisopropylamineToluene8021[24]
34-EthynylanisolePd(PPh₃)₄ (4)CuI (8)TriethylamineDMF70~85[25]
41-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT~78[23]

Detailed Experimental Protocol: Synthesis of 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole

This protocol is a general procedure for Sonogashira coupling.[21]

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.)

  • Phenylacetylene (2.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[21]

  • Add anhydrous THF, followed by triethylamine (can be used as a co-solvent).

  • Add phenylacetylene (2.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst and amine salts.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental and Catalytic Workflows

Visualizing the experimental process and the underlying catalytic mechanism is crucial for understanding and executing these reactions successfully.

General Experimental Workflow for Cross-Coupling

The following diagram illustrates a typical workflow for performing a metal-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Weighing (Substrate, Catalyst, Ligand, Base) D 4. Assemble Under Inert Gas (Ar or N₂) A->D B 2. Glassware Prep (Oven/Flame Dry) B->D C 3. Solvent Prep (Anhydrous, Degassed) E 5. Add Solvents & Liquid Reagents C->E D->E F 6. Heat & Stir (Monitor by TLC/LC-MS) E->F G 7. Quench & Aqueous Wash F->G H 8. Extraction & Drying G->H I 9. Solvent Removal H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for a cross-coupling reaction.
Simplified Catalytic Cycle (Suzuki-Miyaura)

The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[26]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation (+ R'-B(OH)₂ / Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2,1,3-benzothiadiazole core. The Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions, among others, provide reliable and high-yielding pathways to a vast array of BTD derivatives. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions as detailed in these notes, researchers can effectively synthesize novel molecules with tailored properties for applications in drug discovery, organic electronics, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol. Our aim is to help improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the formylation of a 2,1,3-benzothiadiazole precursor to yield 2,1,3-benzothiadiazole-5-carbaldehyde, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde

Question 1: What are the common methods for synthesizing 2,1,3-benzothiadiazole-5-carbaldehyde, and what are the potential challenges?

The synthesis of 2,1,3-benzothiadiazole-5-carbaldehyde often starts from a pre-functionalized 2,1,3-benzothiadiazole, such as a borylated or halogenated derivative.

  • From Borylated Precursors: A common route involves the formylation of a 5-boryl-2,1,3-benzothiadiazole derivative. This method offers good regioselectivity. However, challenges can include the preparation and stability of the boronic ester, as well as achieving complete formylation.

  • From Halogenated Precursors: An alternative is the formylation of a 5-halo-2,1,3-benzothiadiazole (e.g., 5-bromo-2,1,3-benzothiadiazole) via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF)[1][2]. This method can be highly effective but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

Troubleshooting for Step 1:

  • Low Yield of Aldehyde:

    • Incomplete Lithiation/Borylation: Ensure starting materials are pure and the reaction is performed under an inert atmosphere (argon or nitrogen). For lithium-halogen exchange, use freshly titrated organolithium reagents.

    • Side Reactions: Low temperatures (typically -78 °C) are crucial during lithium-halogen exchange and formylation to prevent side reactions such as Wurtz coupling or reaction of the organolithium with the solvent[3].

    • Inefficient Quenching: Ensure the formylating agent (e.g., DMF) is pure and anhydrous. Add it slowly at low temperature.

  • Impure Aldehyde Product:

    • Purification Challenges: The crude product may contain unreacted starting material or byproducts. Column chromatography on silica gel is a common and effective purification method. A mixture of hexane and ethyl acetate is often a suitable eluent system.

Step 2: Reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde to this compound

Question 2: I am getting a low yield of this compound from the reduction of the corresponding aldehyde. What are the possible causes and solutions?

Low yields in the reduction of 2,1,3-benzothiadiazole-5-carbaldehyde are a common issue. The primary causes and troubleshooting steps are outlined below.

  • Cause 1: Incomplete Reaction

    • Insufficient Reducing Agent: While sodium borohydride (NaBH₄) is a mild and selective reducing agent, an insufficient amount will lead to an incomplete reaction. It is common to use a molar excess of NaBH₄.

    • Solution: Increase the molar equivalents of NaBH₄. A typical starting point is 1.5 to 2.0 equivalents relative to the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde.

  • Cause 2: Decomposition of the Reducing Agent

    • Reaction with Solvent: Sodium borohydride reacts with protic solvents like methanol and ethanol, especially at room temperature, which reduces its effective concentration.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the decomposition of NaBH₄. Add the NaBH₄ portion-wise to the solution of the aldehyde to maintain a sufficient concentration of the reducing agent throughout the reaction.

  • Cause 3: Formation of Side Products

    • Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the thiadiazole ring.

    • Solution: Use the milder NaBH₄ as the reducing agent and maintain controlled reaction conditions. Avoid using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) unless necessary and with appropriate precautions, as they are less chemoselective.

  • Cause 4: Difficult Product Isolation and Purification

    • Work-up Issues: The work-up procedure is critical for isolating the product. Borate salts formed during the reaction need to be properly removed.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ with a dilute acid (e.g., 1M HCl) at 0 °C until the effervescence ceases. This is followed by extraction of the product into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some inorganic salts.

    • Purification: If the crude product is still impure, column chromatography on silica gel is recommended.

Question 3: What are the optimal reaction conditions for the reduction of 2,1,3-benzothiadiazole-5-carbaldehyde using sodium borohydride?

While the optimal conditions can vary slightly, a general and effective protocol is as follows:

  • Solvent: Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and methanol is commonly used. Methanol serves as a proton source for the work-up.

  • Temperature: The reaction is typically carried out at 0 °C to room temperature. Starting at 0 °C is recommended to control the reaction rate and minimize the decomposition of NaBH₄.

  • Reaction Time: The reaction is usually complete within a few hours. Monitoring by TLC is the best way to determine the reaction endpoint.

  • Work-up: The reaction is quenched with dilute acid, followed by extraction and purification.

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound. Please note that yields can vary based on the specific experimental setup and purity of reagents.

StepReactionStarting MaterialReagentsSolventTemp.TimeYield (%)
1Formylation (via Lithium-Halogen Exchange)5-Bromo-2,1,3-benzothiadiazole1. n-BuLi 2. DMFTHF-78 °C1-2 h60-80
2Reduction2,1,3-Benzothiadiazole-5-carbaldehydeNaBH₄MeOH or THF/MeOH0 °C to RT1-3 h85-95

Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde via Lithium-Halogen Exchange

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2,1,3-benzothiadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,1,3-benzothiadiazole-5-carbaldehyde.

Protocol 2: Synthesis of this compound via Reduction

  • Preparation: Dissolve 2,1,3-benzothiadiazole-5-carbaldehyde (1.0 eq) in methanol (MeOH).

  • Reduction: Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is no longer visible.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start 5-Bromo-2,1,3-benzothiadiazole Reagent1 1. n-BuLi, THF, -78 °C 2. DMF Start->Reagent1 Lithium-Halogen Exchange Product1 2,1,3-Benzothiadiazole-5-carbaldehyde Reagent1->Product1 Formylation Reagent2 NaBH4, MeOH, 0 °C to RT Product1->Reagent2 Reduction FinalProduct This compound Reagent2->FinalProduct Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Alcohol Cause1 Incomplete Reaction Problem->Cause1 Cause2 NaBH4 Decomposition Problem->Cause2 Cause3 Side Product Formation Problem->Cause3 Cause4 Poor Product Isolation Problem->Cause4 Solution1a Increase NaBH4 equivalents Cause1->Solution1a Solution1b Monitor reaction by TLC Cause1->Solution1b Solution2a Lower reaction temperature (0 °C) Cause2->Solution2a Solution2b Add NaBH4 portion-wise Cause2->Solution2b Solution3 Use mild conditions; avoid LiAlH4 Cause3->Solution3 Solution4a Proper quenching with dilute acid Cause4->Solution4a Solution4b Thorough extraction Cause4->Solution4b Solution4c Column chromatography Cause4->Solution4c

References

Technical Support Center: Purification of 2,1,3-Benzothiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,1,3-Benzothiadiazol-5-ylmethanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound and how does this influence the choice of chromatography conditions?

A1: this compound is a polar aromatic compound due to the presence of the hydroxyl group and the nitrogen and sulfur-containing heterocyclic ring. This polarity dictates the use of a polar stationary phase like silica gel and a mobile phase of intermediate polarity to achieve good separation.

Q2: What are the most common impurities encountered during the purification of this compound?

A2: The most probable synthetic route to this compound is the reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde. Therefore, the most likely impurities are:

  • Unreacted 2,1,3-Benzothiadiazole-5-carbaldehyde: This starting material is less polar than the desired product.

  • Byproducts from the reduction: Depending on the reducing agent used (e.g., sodium borohydride), minor byproducts could be present.

Q3: What are the recommended stationary and mobile phases for the column chromatography of this compound?

A3:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent is recommended. Common choices include gradients of ethyl acetate in hexane or petroleum ether. For more polar impurities, a solvent system containing dichloromethane and methanol might be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the baseline. The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase. Start with a less polar solvent system.
Poor separation between the product and impurities. Inappropriate solvent system or gradient.Optimize the solvent gradient. A shallower gradient can improve the resolution of closely eluting compounds. Consider trying a different solvent system, for instance, dichloromethane/methanol if hexane/ethyl acetate fails.
Streaking or tailing of the product band. The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded.Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is loaded in a concentrated band and the column is not overloaded.
The product appears to be degrading on the column. The compound may be sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Typical TLC Conditions
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 30-50% Ethyl acetate in hexane.

  • Visualization: UV light (254 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification start Crude Product dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect Continue/Adjust Gradient combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Wrong Solvent Polarity start->cause1 cause2 Sub-optimal Gradient start->cause2 cause3 Compound Streaking start->cause3 sol1a Increase/Decrease Polarity cause1->sol1a sol1b Change Solvent System cause1->sol1b sol2 Use a Shallower Gradient cause2->sol2 sol3 Add Triethylamine (0.1%) cause3->sol3

Caption: Troubleshooting logic for poor separation in column chromatography.

Overcoming side reactions in the synthesis of benzothiadiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzothiadiazole (BTD) derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize a 4,7-diaryl-2,1,3-benzothiadiazole is resulting in a low yield of the desired product and a significant amount of mono-arylated byproduct. What are the likely causes and how can I improve the yield of the di-substituted product?

A1: Low yields of the di-substituted product in Suzuki-Miyaura couplings with 4,7-dihalo-benzothiadiazoles are a common issue. Several factors can contribute to this:

  • Insufficient Catalyst Loading or Activity: The palladium catalyst may be deactivating before the second coupling can occur.

  • Suboptimal Base or Solvent: The choice of base and solvent system is crucial for efficient transmetalation and reductive elimination.

  • Premature Termination of Reaction: The reaction may not have been allowed to proceed long enough for the second coupling to complete.

  • Poor Solubility of Intermediates: The mono-substituted intermediate may have poor solubility in the reaction solvent, hindering the second coupling step.

To improve the yield of the di-substituted product, consider the following troubleshooting steps:

  • Optimize Catalyst System:

    • Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).

    • Switch to a more robust catalyst system. For instance, using a combination of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like XPhos can be highly effective.[1][2]

  • Screen Different Bases and Solvents:

    • Stronger bases like Cs₂CO₃ or K₃PO₄ can facilitate the reaction.

    • Aprotic polar solvents such as dioxane, THF, or toluene, often in a mixture with water, are commonly used.[3] Experiment with different solvent ratios to improve the solubility of all reaction components.

  • Increase Reaction Time and Temperature:

    • Monitor the reaction by TLC or LC-MS and extend the reaction time until the mono-substituted intermediate is fully consumed.

    • A moderate increase in temperature (e.g., to 100-110°C) can also drive the reaction to completion.[3]

Q2: I am performing a Stille coupling with a 4,7-dibromo-2,1,3-benzothiadiazole and an organostannane reagent, but I am observing a significant amount of homocoupled byproduct from my organotin reagent. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a prevalent side reaction in Stille couplings.[2] This can be minimized by carefully controlling the reaction conditions:

  • Use of Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the desired cross-coupling reaction, thereby reducing the lifetime of the organostannane and its propensity for homocoupling.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.

  • Slow Addition of Organostannane: Adding the organostannane solution slowly to the reaction mixture can help to maintain a low concentration of the tin reagent, thus disfavoring the bimolecular homocoupling reaction.

  • Purification: While not preventing the side reaction, purification methods such as washing the reaction mixture with a saturated aqueous solution of KF can help to remove the tin byproducts.[2]

Q3: My Buchwald-Hartwig amination of a 4-halo-benzothiadiazole is giving me a mixture of the desired arylamine and a hydrodehalogenated benzothiadiazole. What is causing this side reaction and how can I suppress it?

A3: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations, often proceeding through β-hydride elimination from the palladium-amido intermediate.[4][5] To favor the desired C-N bond formation, the following strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos), can sterically hinder the β-hydride elimination pathway and promote reductive elimination to form the desired product.[4][6][7]

  • Base Selection: The choice of base can influence the outcome. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial in some cases, especially with base-sensitive substrates.[5][8]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Troubleshooting Steps
Low to no conversion Inactive catalyst, impure reagents, insufficient degassing.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure reagents are pure and dry. 3. Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂).[3]
Formation of mono-substituted product only Incomplete reaction, poor solubility of intermediate.1. Increase reaction time and/or temperature. 2. Screen different solvent systems to improve solubility. 3. Increase the equivalents of the boronic acid/ester.
Significant homocoupling of boronic acid Presence of oxygen, inappropriate base.1. Ensure rigorous exclusion of oxygen. 2. Use a milder base such as K₂CO₃.
Deborylation of starting material High temperature, prolonged reaction time with certain bases.1. Lower the reaction temperature. 2. Use a milder base or a shorter reaction time.
Guide 2: Stille Cross-Coupling
Issue Potential Cause Troubleshooting Steps
Low yield of cross-coupled product Inefficient transmetalation.1. Add a copper(I) co-catalyst (e.g., CuI). 2. Use a more polar, aprotic solvent like DMF or NMP.
Significant homocoupling of organostannane High concentration of organostannane.1. Slowly add the organostannane to the reaction mixture. 2. Use a slight excess of the halo-benzothiadiazole.
Difficulty in removing tin byproducts High polarity and low volatility of tin salts.1. Workup with aqueous KF to precipitate tin fluorides.[2] 2. Perform multiple extractions and washes. 3. Use specialized column chromatography techniques.
Guide 3: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low conversion Catalyst deactivation, poor choice of base or ligand.1. Ensure an inert atmosphere is maintained.[5] 2. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).[7] 3. Optimize the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[5]
Formation of hydrodehalogenated byproduct β-hydride elimination is competing with reductive elimination.1. Use a bulkier phosphine ligand to sterically disfavor β-hydride elimination.[6][9] 2. Lower the reaction temperature.
Formation of diaryl ether byproduct Reaction of the alkoxide base with the aryl halide.1. Use a non-alkoxide base (e.g., K₃PO₄, Cs₂CO₃). 2. Use a more sterically hindered alkoxide base.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Thiophene-2-boronic acid pinacol ester

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Di-substituted Product (%)
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄Toluene/H₂O10024~85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018~90
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9048~70

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 4-Bromobenzothiadiazole with Aniline

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOtBuToluene80>95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100~85
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane100>98

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for the Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Thiophene-2-boronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.), thiophene-2-boronic acid pinacol ester (2.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) in dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add a 4:1 mixture of degassed dioxane and water to the flask.

  • Seal the flask and purge with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Stille Coupling with Minimized Homocoupling for the Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • 2-(Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Anhydrous toluene

Procedure:

  • In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.) in toluene.

  • Purge the solution with nitrogen for 15 minutes.

  • Add tris(dibenzylideneacetone)palladium(0) (0.02 equiv.) and tri(o-tolyl)phosphine (0.07 equiv.) to the reaction mixture.

  • Flush the mixture with nitrogen for an additional 15 minutes.

  • Slowly add a solution of 2-(tributylstannyl)thiophene (2.2 equiv.) in toluene to the reaction mixture via a syringe pump over 4 hours.

  • Heat the reaction mixture to reflux at 110 °C for 24 hours under an inert atmosphere.[10]

  • After completion, quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Visualizations

Troubleshooting_Suzuki_Coupling cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Di-substituted Product cause1 Inactive Catalyst/ Insufficient Loading start->cause1 cause2 Suboptimal Base/ Solvent start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Poor Intermediate Solubility start->cause4 solution1 Optimize Catalyst: - Increase loading - Use robust ligand (e.g., XPhos) cause1->solution1 solution2 Screen Base/Solvent: - Stronger base (Cs2CO3) - Vary solvent ratio cause2->solution2 solution3 Adjust Conditions: - Increase reaction time - Increase temperature cause3->solution3 solution4 Improve Solubility: - Screen co-solvents cause4->solution4

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Side_Reactions cluster_pathways Competing Pathways intermediate Pd(II)-Amido Intermediate path_desired Reductive Elimination intermediate->path_desired Favored by: - Bulky Ligands - Lower Temp path_side β-Hydride Elimination intermediate->path_side product_desired Desired Arylamine path_desired->product_desired product_side Hydrodehalogenated Arene path_side->product_side

Caption: Competing pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Suzuki Coupling of Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of benzothiadiazole derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a benzothiadiazole derivative resulting in a low yield?

Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates and reaction conditions. Benzothiadiazoles are electron-deficient heterocycles, which can influence the reaction in several ways. The primary reasons for low yield include:

  • Catalyst Deactivation: The nitrogen atoms in the benzothiadiazole ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.

  • Difficult Oxidative Addition: While electron-deficient halides generally facilitate oxidative addition, the specific electronics of the benzothiadiazole ring can impact this step.[1]

  • Protodeboronation: This is a major side reaction where the boronic acid or its ester is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient arylboronic acids.[2]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[3]

  • Poor Solubility: Benzothiadiazole derivatives can sometimes have poor solubility in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[4]

Initial Checks:

  • Reagent Quality: Ensure the benzothiadiazole halide and the boronic acid/ester are pure and dry. Boronic acids, in particular, can be susceptible to degradation.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[2][5]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and finely powdered for better reactivity.[2][5]

Question 2: What are the most common side reactions in the Suzuki coupling of benzothiadiazoles, and how can I minimize them?

Answer: The three most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: The hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.

    • Minimization Strategies:

      • Use More Stable Boron Reagents: Switch from a boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt. These are less prone to this side reaction.[3][6]

      • Choice of Base: Use milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF.[2][7]

      • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can be beneficial.[2]

      • Lower Temperature and Shorter Reaction Time: This can reduce the extent of protodeboronation.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct.

    • Minimization Strategies:

      • Strict Exclusion of Oxygen: This is the primary cause of homocoupling. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5][8]

      • Efficient Catalyst System: Using a highly active and well-defined catalyst system can promote the desired cross-coupling over homocoupling.[3]

  • Dehalogenation: The replacement of the halide on the benzothiadiazole with a hydrogen atom.

    • Minimization Strategies:

      • Choice of Solvent and Base: This side reaction can sometimes be influenced by the solvent and base combination. Screening different conditions may be necessary.

      • Control of Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.

Question 3: My benzothiadiazole halide seems unreactive. What specific conditions can improve the coupling?

Answer: If you are observing unreacted starting material, particularly with chloro- or bromo-benzothiadiazoles, the oxidative addition step is likely the bottleneck. Consider the following adjustments:

  • Switch to a More Active Catalyst System:

    • Bulky, Electron-Rich Ligands: Employing ligands such as XPhos, SPhos, or other Buchwald-type biaryl phosphine ligands can significantly accelerate the oxidative addition of less reactive aryl halides.[1][3] N-heterocyclic carbene (NHC) ligands like IPr can also be effective.[3]

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[5]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for oxidative addition. However, be mindful that this can also increase the rate of side reactions.[3]

  • Change the Halide: If possible, using an iodo-benzothiadiazole will significantly increase the rate of oxidative addition compared to bromo- or chloro-derivatives (Reactivity: I > Br > Cl).[2]

Question 4: I am attempting a double Suzuki coupling on a dibromo-benzothiadiazole and only getting the mono-substituted product. How can I drive the reaction to completion?

Answer: Achieving selective mono- or di-substitution can be a goal, but if full substitution is desired and not being achieved, consider these points:

  • Stoichiometry: Ensure you are using at least two equivalents of the boronic acid and a sufficient excess of the base.

  • Reaction Time and Temperature: The second coupling is often slower than the first due to steric hindrance and altered electronics. Increasing the reaction time and/or temperature may be necessary.[9] For instance, some procedures report mono-arylation in toluene at 110°C, while di-substitution requires heating in xylene at a higher temperature.[9][10]

  • Catalyst Loading: A higher catalyst loading might be required to push the reaction to completion.

  • Solubility: The mono-substituted product may have different solubility properties than the starting material and could precipitate out of solution, preventing the second coupling.[11] In such cases, switching to a higher-boiling solvent in which all species are soluble (e.g., DMF, DMAc, or xylene) can be effective.

Data Presentation: Reaction Conditions for Suzuki Coupling of Benzothiadiazoles

The following tables summarize various reported conditions for the Suzuki coupling of benzothiadiazole derivatives.

Table 1: Conditions for Mono- and Bis-Coupling of 4,8-Dibromobenzo[1,2-d:4,5-d']bis([2][3][5]thiadiazole) [10]

EntryCoupling Partner (Equivalents)Catalyst (mol%)Base (Equivalents)SolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acid pinacol ester (1)Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene11024Mono-phenyl60
2Phenylboronic acid pinacol ester (2.2)Pd(PPh₃)₄ (5)K₂CO₃ (4)Xylene13048Bis-phenyl65
32-Thienylboronic acid pinacol ester (1)Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene11024Mono-thienyl72
42-Thienylboronic acid pinacol ester (2.2)Pd(PPh₃)₄ (5)K₂CO₃ (4)Xylene13048Bis-thienyl68

Table 2: Screening of Conditions for Coupling of 4,7-Dibromobenzo[d][2][3][5]thiadiazole with Thienylboronic Acid Derivatives [12]

EntryBoron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1102450
22-Thienylboronic acid pinacol esterPd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O1102445
32-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1002452
42-Thienylboronic acid pinacol esterPd(PPh₃)₄ (5)Cs₂CO₃THF602435

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromobenzothiadiazole Derivative

This protocol provides a general method. Researchers should optimize conditions for their specific substrates.

Materials:

  • Bromobenzothiadiazole derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv for mono-coupling; 2.5-3.0 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv per halide)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[11]

  • If using an aqueous system, degassed deionized water.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromobenzothiadiazole (1.0 equiv), the boronic acid/ester, and the finely powdered base.[5]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe. If an aqueous system is used, add the organic solvent first, followed by the degassed water.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction check_reagents Check Reagent Quality & Inertness start->check_reagents side_reactions Side Reactions Observed? check_reagents->side_reactions unreacted_sm Starting Material Unreacted? check_reagents->unreacted_sm side_reactions->unreacted_sm No protodeboronation Protodeboronation side_reactions->protodeboronation Yes homocoupling Homocoupling side_reactions->homocoupling Yes increase_activity Increase Catalyst Activity unreacted_sm->increase_activity Yes product Improved Yield unreacted_sm->product No, product formed solve_proto Use Pinacol Ester Milder Base (K3PO4) Anhydrous Conditions protodeboronation->solve_proto solve_homo Thoroughly Degas Solvents Ensure Inert Atmosphere homocoupling->solve_homo solve_proto->product solve_homo->product solve_activity Use Buchwald Ligand (XPhos) Increase Temperature Switch to Aryl Iodide increase_activity->solve_activity solve_activity->product

Caption: Troubleshooting workflow for low yields in Suzuki coupling of benzothiadiazoles.

Suzuki_Component_Selection cluster_electrophile Benzothiadiazole Halide cluster_nucleophile Boron Reagent cluster_catalyst Catalyst System cluster_base Base e1 Aryl-Cl (Less Reactive) c3 Pd + Buchwald Ligand (e.g., XPhos, for difficult couplings) e1->c3 Requires e2 Aryl-Br (Standard) c1 Pd(PPh3)4 (Standard) e2->c1 e3 Aryl-I (Most Reactive) e3->c1 n1 Boronic Acid (Prone to Protodeboronation) b2 K3PO4 / Cs2CO3 (Often better for heterocycles) n1->b2 Consider with n2 Pinacol Ester (More Stable) b1 K2CO3 / Na2CO3 (Common) n2->b1 n3 Trifluoroborate (Stable Salt) n3->b1 c2 Pd(dppf)Cl2 b3 KF (Mild, anhydrous)

Caption: Decision tree for selecting key reaction components for benzothiadiazole Suzuki coupling.

References

Degradation pathways of 2,1,3-Benzothiadiazole compounds under ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2,1,3-benzothiadiazole compounds under ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,1,3-benzothiadiazole compounds under ambient conditions?

A1: Under ambient conditions, 2,1,3-benzothiadiazole compounds can degrade through several pathways, including photodegradation, hydrolysis, oxidation, and microbial degradation. The specific pathway and resulting degradation products depend on the compound's structure, substituents, and environmental factors.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to ring cleavage or modification of substituents. The quantum yield for the direct photolysis of benzothiazole at pH 7 has been reported as 0.022.[1]

  • Hydrolysis: While the 2,1,3-benzothiadiazole ring itself is relatively stable to hydrolysis, certain derivatives, such as substituted benzothiazolium salts, can undergo hydrolysis, particularly at alkaline pH.[2] For instance, 2-styryl-3-substituted-benzothiazolium bromides hydrolyze at pH 8 to form 2-styrylbenzothiazole and the corresponding alcohol.[2]

  • Oxidation: Oxidative degradation can occur through reaction with reactive oxygen species (ROS) like hydroxyl radicals. The second-order rate constant for the reaction between benzothiazole and hydroxyl radicals at pH 7 has been determined to be (9.5±1.7)·10⁸ M⁻¹s⁻¹.[1] This process can lead to the formation of hydroxylated derivatives and potential ring-opening products.[3]

  • Microbial Degradation: Certain microorganisms, particularly from the Rhodococcus genus, are known to degrade benzothiazole and its derivatives.[4] The primary mechanism involves hydroxylation of the benzene ring, followed by further oxidation and ring cleavage.[4]

Q2: My 2,1,3-benzothiadiazole compound appears to be degrading during storage. What are the likely causes and how can I mitigate this?

A2: Degradation during storage is likely due to exposure to light, moisture, or atmospheric oxygen. To mitigate this:

  • Light Protection: Store compounds in amber-colored vials or in the dark to prevent photodegradation.

  • Moisture Control: Store compounds in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

  • Oxygen Exclusion: For oxygen-sensitive compounds, storage under an inert atmosphere is recommended.

  • Temperature Control: Store compounds at recommended temperatures, typically in a refrigerator or freezer, to slow down degradation kinetics.

Q3: I am observing unexpected peaks in my HPLC analysis of a 2,1,3-benzothiadiazole compound. How can I determine if these are degradation products?

A3: To determine if unexpected peaks are degradation products, you can perform a forced degradation study. Subject your compound to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples by HPLC. If the unexpected peaks increase in area under these conditions, they are likely degradation products. Co-injection of the original sample with the stressed sample can also help confirm the identity of the peaks.

Q4: Are there any specific challenges when analyzing 2,1,3-benzothiadiazole degradation products by HPLC?

A4: Yes, challenges can include:

  • Peak Tailing: The basic nitrogen atoms in the thiadiazole ring can interact with residual silanol groups on silica-based columns, leading to peak tailing. Using a high-purity, end-capped column or a mobile phase with a competitive amine (e.g., triethylamine) can help mitigate this.

  • Poor Resolution: Degradation products may have similar polarities to the parent compound, making separation difficult. Optimizing the mobile phase composition, gradient, and column chemistry is crucial.

  • Co-elution: Multiple degradation products may co-elute. Using a high-resolution column and/or a mass spectrometry (MS) detector can help to identify and quantify individual components.

Troubleshooting Guides

HPLC Analysis of Degradation Products
Problem Possible Causes Troubleshooting Steps
Peak Tailing or Fronting - Secondary interactions with the stationary phase (silanol interactions).- Column overload.- Inappropriate mobile phase pH.- Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).- Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[5][6]
Poor Peak Resolution - Inadequate separation between parent compound and degradation products.- Co-elution of multiple degradation products.- Optimize the mobile phase gradient (if using gradient elution).- Try different organic modifiers (e.g., acetonitrile vs. methanol).- Use a column with a smaller particle size or a longer column for higher efficiency.- Change the column chemistry (e.g., C18 to phenyl-hexyl).
Ghost Peaks or Carryover - Contamination from previous injections.- Insufficient needle wash.- Implement a robust needle wash procedure with a strong solvent.- Inject a blank solvent run to check for carryover.- Clean the injector and autosampler components.[7]
Baseline Drift or Noise - Mobile phase not properly degassed.- Contaminated mobile phase or column.- Detector lamp aging.- Degas the mobile phase using sonication or an inline degasser.- Prepare fresh mobile phase with high-purity solvents.- Flush the column with a strong solvent.- Check the detector lamp's usage and replace if necessary.[8]
Forced Degradation Experiments
Problem Possible Causes Troubleshooting Steps
No or Insufficient Degradation - Compound is highly stable under the tested conditions.- Inappropriate stress conditions (too mild).- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of the stress test.- For photostability, increase the light intensity or exposure time.[4]
Excessive Degradation (>90%) - Stress conditions are too harsh.- Difficulty in identifying primary degradation products.- Reduce the concentration of the stressor.- Decrease the temperature or duration of the stress test.- For photostability, reduce the light intensity or exposure time.
Poor Mass Balance - Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradation products are volatile.- Degradation products are precipitating out of solution.- Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector.- Analyze the headspace for volatile degradants using gas chromatography (GC).- Check for precipitates in the stressed samples and try to dissolve them in a suitable solvent for analysis.

Quantitative Data Summary

The following table summarizes available quantitative data on the degradation of benzothiazole and its derivatives. Researchers should note that degradation rates are highly dependent on the specific compound structure and experimental conditions.

Degradation PathwayCompoundParameterValueConditionsReference
Photodegradation BenzothiazoleQuantum Yield (Φ)0.022pH 7[1]
Oxidation BenzothiazoleSecond-order rate constant with •OH(9.5±1.7) × 10⁸ M⁻¹s⁻¹pH 7[1]
Hydrolysis 2-styryl-3-methoxycarbonylmethylbenzothiazolium bromideRate Constant (k)1.83 × 10⁻⁴ s⁻¹pH 8, 25°C[2]
Hydrolysis 2-styryl-3-ethoxycarbonylmethylbenzothiazolium bromideRate Constant (k)2.17 × 10⁻⁴ s⁻¹pH 8, 25°C[2]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of a 2,1,3-benzothiadiazole compound to acid and base hydrolysis and to identify potential degradation products.

Materials:

  • 2,1,3-Benzothiadiazole compound of interest

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Thermostatic water bath

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: a. To a vial, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL. b. Prepare a control sample by diluting the stock solution with water to the same final concentration. c. Place the vials in a water bath at 60°C for 24 hours. d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis. e. If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis: a. To a vial, add an aliquot of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL. b. Prepare a control sample as in 2b. c. Place the vials in a water bath at 60°C for 24 hours. d. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis. e. If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of a 2,1,3-benzothiadiazole compound to oxidation.

Materials:

  • 2,1,3-Benzothiadiazole compound of interest

  • Hydrogen peroxide (H₂O₂), 3% and 30% solution

  • HPLC grade water, methanol, and acetonitrile

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidation: a. To a vial, add an aliquot of the stock solution and dilute with 3% H₂O₂ to a final concentration of 100 µg/mL. b. Prepare a control sample by diluting the stock solution with water. c. Keep the vials at room temperature, protected from light, for 24 hours. d. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. e. If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 3: Photostability Study

Objective: To determine the photosensitivity of a 2,1,3-benzothiadiazole compound.

Materials:

  • 2,1,3-Benzothiadiazole compound of interest

  • HPLC grade water, methanol, and acetonitrile

  • Quartz cuvettes or vials

  • Photostability chamber with a light source capable of emitting both UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][10]

  • Calibrated radiometer/lux meter

  • Aluminum foil

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a solution of the compound at a concentration of 100 µg/mL in a transparent solvent (e.g., water/acetonitrile).

  • Exposure: a. Place the sample solution in a quartz cuvette or vial inside the photostability chamber. b. Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it in the chamber alongside the exposed sample.[11] c. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms to assess the extent of photodegradation.

Signaling Pathways and Workflows

Microbial Degradation Pathway of Benzothiazole by Rhodococcus sp.

The following diagram illustrates the initial steps in the microbial degradation of benzothiazole by Rhodococcus species, which involves a series of hydroxylation reactions.

Microbial_Degradation_of_Benzothiazole Benzothiazole Benzothiazole Hydroxybenzothiazole 2-Hydroxybenzothiazole Benzothiazole->Hydroxybenzothiazole Hydroxylation Dihydroxybenzothiazole Dihydroxybenzothiazole Hydroxybenzothiazole->Dihydroxybenzothiazole Hydroxylation RingCleavage Ring Cleavage Products Dihydroxybenzothiazole->RingCleavage Dioxygenase

Caption: Microbial degradation pathway of benzothiazole by Rhodococcus sp.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the general procedure for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC MethodDev Method Development & Validation HPLC->MethodDev Pathway Degradation Pathway Elucidation MethodDev->Pathway Stability Intrinsic Stability Assessment MethodDev->Stability DrugSubstance Drug Substance / Product DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photo

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting Poor Solubility of 2,1,3-Benzothiadiazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,1,3-Benzothiadiazol-5-ylmethanol and its derivatives. The content is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including 2,1,3-benzothiadiazole derivatives. This is primarily due to their rigid, aromatic structure which is often lipophilic (hydrophobic). The strong intermolecular forces in the solid, crystalline state of the compound favor remaining undissolved in polar, aqueous environments.

Q2: What is the recommended starting solvent for preparing a stock solution of a new this compound derivative?

A2: For poorly water-soluble compounds, a common starting point for creating a high-concentration stock solution is an aprotic polar solvent such as dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility and stability of the compound.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent it?

A3: This phenomenon is often referred to as "crashing out" or antisolvent precipitation. It occurs because the compound, while soluble in the organic DMSO, becomes supersaturated and precipitates when the DMSO is diluted into the aqueous buffer where the compound's solubility is much lower. To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) in your final assay buffer can increase the solubility of your compound. However, it is critical to first test the tolerance of your biological system (e.g., cells, enzyme) to the co-solvent.

  • Employ surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the compound's solubility in aqueous media by forming micelles.

  • Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.

Q4: How does pH affect the solubility of my this compound derivative?

A4: The solubility of ionizable compounds is often pH-dependent. If your derivative contains acidic or basic functional groups, altering the pH of the buffer can significantly impact its solubility. For a basic compound, lowering the pH will lead to protonation and generally increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is advisable to determine the pKa of your compound and test its solubility in a range of pH buffers to find the optimal conditions. However, ensure the chosen pH is compatible with your experimental system.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration exceeds the thermodynamic solubility of the compound in the aqueous medium.- Decrease the final concentration of the compound.- Perform a kinetic solubility assessment to determine the maximum achievable concentration under your assay conditions.- Add the DMSO stock to the buffer slowly with vigorous mixing.
Precipitation occurs over time during incubation at 37°C. - Temperature-dependent solubility: The compound may be less soluble at higher temperatures.- Compound instability: The compound may be degrading over time at 37°C.- Interaction with media components: The compound may be binding to or reacting with components in the cell culture media, leading to precipitation.- Pre-warm the aqueous solution to 37°C before adding the compound.- Assess the stability of your compound at 37°C over the time course of your experiment.- Test the solubility of the compound in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider if any media components can be modified or removed.
Inconsistent results or high variability between replicate experiments. Partial precipitation: The compound may be partially precipitating, leading to an inconsistent effective concentration in solution.- Visually inspect all solutions for any signs of precipitation before use.- Centrifuge your final working solution at high speed and use only the supernatant for your assay.- Consider one of the solubility enhancement strategies mentioned in the FAQs (e.g., co-solvents, surfactants).
Difficulty dissolving the solid compound in the initial organic solvent. The compound has very low solubility even in common organic solvents.- Try a different organic solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)).- Use gentle heating and sonication to aid dissolution.- Consider particle size reduction techniques like micronization if you are working with a larger quantity of the compound.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide solubility information for the parent 2,1,3-Benzothiadiazole and a representative derivative, Acibenzolar-S-methyl, to serve as a general guide. It is strongly recommended to experimentally determine the solubility of your specific derivative.

Table 1: Solubility of 2,1,3-Benzothiadiazole

SolventSolubilityTemperature (°C)
MethanolAlmost transparentNot specified

Data sourced from ChemicalBook[1].

Table 2: Solubility of Acibenzolar-S-methyl (a representative benzothiadiazole derivative)

SolventSolubility (g/L)Temperature (°C)
Water0.007725
n-Hexane1.325
Methanol4.225
n-Octanol2.625
Acetone2825
Ethyl acetate1225
Dichloromethane3525
Toluene1125

Data sourced from BenchChem, originally from PubChem CID 86412[2].

Table 3: Qualitative Solubility of Related Benzothiadiazole Derivatives

CompoundSolventSolubility
5-Chloro-4-Amino-2,1,3-BenzothiadiazoleMethanol, Ethyl acetateSoluble

Data sourced from ChemPoint[3].

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[2][4][5][6]

Materials:

  • Test compound (solid form)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. An excess of solid should be visible to ensure saturation is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the samples to stand at the same constant temperature for a period to allow the excess solid to sediment. Centrifuge the vials at a controlled temperature to pellet any remaining undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of a this compound derivative against a target enzyme.[7][8][9]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the enzyme)

  • Test inhibitor (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (if available)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Methodology:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitors) in the optimized assay buffer. The test inhibitor should be prepared as a serial dilution from a concentrated DMSO stock.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or DMSO for the negative control), and the enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Troubleshooting_Solubility start Poorly Soluble This compound Derivative dissolve_solid Dissolve in Organic Solvent (e.g., DMSO) start->dissolve_solid dilute_aq Dilute into Aqueous Buffer dissolve_solid->dilute_aq precipitate Precipitation Observed? dilute_aq->precipitate no_precipitate Solution Clear: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dilution Optimize Dilution (Slow addition, mixing) troubleshoot->optimize_dilution use_cosolvent Use Co-solvent (e.g., Ethanol) troubleshoot->use_cosolvent use_surfactant Use Surfactant (e.g., Tween-20) troubleshoot->use_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclodextrin adjust_ph Adjust pH (for ionizable compounds) troubleshoot->adjust_ph

Troubleshooting workflow for poor solubility.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates p_Akt p-Akt (Active) Akt->p_Akt becomes mTORC2 mTORC2 mTORC2->Akt phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->downstream phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates BTD_derivative 2,1,3-Benzothiadiazole Derivative BTD_derivative->PI3K cellular_responses Cell Proliferation, Survival, Growth downstream->cellular_responses regulates Growth_Factor Growth Factor Growth_Factor->RTK

PI3K/Akt signaling pathway with potential inhibition.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) setup_plate Set up 96-well Plate: - Assay Buffer - Inhibitor Dilutions - Enzyme start->setup_plate pre_incubate Pre-incubate (e.g., 15 min at 37°C) setup_plate->pre_incubate initiate_reaction Initiate Reaction: Add Substrate pre_incubate->initiate_reaction measure_kinetics Measure Reaction Kinetics (e.g., Absorbance/Fluorescence over time) initiate_reaction->measure_kinetics data_analysis Data Analysis measure_kinetics->data_analysis calculate_rates Calculate Initial Reaction Rates data_analysis->calculate_rates plot_data Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data fit_curve Fit Curve to Determine IC50 Value plot_data->fit_curve end End: Report IC50 fit_curve->end

Workflow for an enzyme inhibition assay.

References

Technical Support Center: Enhancing the Photostability of Benzothiadiazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the photostability of benzothiadiazole-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for robust and reproducible fluorescence imaging. Benzothiadiazole (BTD) derivatives are renowned for their high intrinsic photostability, large Stokes shifts, and bright emissions.[1][2][3][4][5][6] However, under demanding imaging conditions, such as prolonged live-cell imaging or high-intensity laser illumination, even these robust fluorophores can be susceptible to photobleaching.

This guide provides practical solutions to common issues, detailed experimental protocols, and a deeper understanding of the mechanisms underlying photobleaching to help you maximize the performance of your benzothiadiazole-based probes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios you may encounter during your experiments.

Q1: My benzothiadiazole probe is photobleaching much faster than expected. What are the primary causes?

A1: While benzothiadiazole fluorophores are known for their high photostability, several factors can accelerate photobleaching:

  • High Excitation Light Intensity: Using excessive laser power or illumination intensity is the most common cause of rapid photobleaching.

  • Prolonged Exposure Times: Continuous and long-term exposure to excitation light increases the likelihood of photochemical damage to the fluorophore.

  • Presence of Reactive Oxygen Species (ROS): Molecular oxygen in the sample environment can interact with the excited fluorophore, leading to the generation of damaging ROS that can degrade the dye.

  • Suboptimal Mounting Medium: The chemical composition of the mounting medium can significantly impact fluorophore stability. The absence of antifade reagents will result in faster photobleaching.

  • Incorrect Imaging Buffer for Live-Cell Imaging: Standard cell culture media are not always optimized for fluorescence imaging and may contain components that contribute to photobleaching.

Q2: How can I quantitatively assess the photostability of my benzothiadiazole probe?

A2: To quantitatively measure photostability, you can perform a photobleaching experiment and determine the fluorophore's half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) under specific imaging conditions.

Experimental Protocol: Quantifying Photostability
  • Sample Preparation: Prepare your sample (e.g., fixed cells stained with your benzothiadiazole probe) and mount it using a defined mounting medium.

  • Image Acquisition Setup:

    • Place the sample on the fluorescence microscope.

    • Select a region of interest (ROI).

    • Use consistent imaging settings (laser power, exposure time, gain) that you intend to use for your experiments.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be as short as possible.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from your ROI measurements.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero.

    • Plot the normalized fluorescence intensity against time.

    • Determine the time at which the fluorescence intensity drops to 0.5 (50%) to find the photobleaching half-life.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging buffers to protect fluorophores from photobleaching. They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and can chemically damage the fluorophore. Some antifade reagents, like Trolox, can also quench the triplet state of the fluorophore, a long-lived excited state that is particularly susceptible to reactions with molecular oxygen.

Q4: Can I use the same antifade reagents for both fixed and live-cell imaging?

A4: No, it is crucial to use reagents specifically designed for each application.

  • Fixed-Cell Imaging: Antifade mounting media for fixed cells often contain high concentrations of glycerol and antifade agents that can be toxic to living cells.

  • Live-Cell Imaging: Live-cell antifade reagents are formulated to be non-toxic and compatible with physiological conditions. They are typically added to the imaging medium before and during the experiment.

Troubleshooting Guide: Enhancing Photostability

This section provides a structured approach to troubleshooting and mitigating photobleaching of your benzothiadiazole fluorophores.

Issue 1: Rapid Signal Loss in Fixed-Cell Imaging

If you are observing rapid photobleaching when imaging fixed samples, consider the following solutions.

  • Solution 1.1: Optimize Imaging Parameters

    • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest camera exposure time possible. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.

    • Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.

  • Solution 1.2: Use an Antifade Mounting Medium

    • Selection: Choose a high-quality commercial antifade mounting medium such as ProLong™ Gold, VECTASHIELD®, or Fluoromount-G™.

    • Application: Ensure the mounting medium is fresh and properly applied to the sample, avoiding the introduction of air bubbles.

Experimental Protocol: Mounting Fixed Cells with Antifade Medium
  • Final Wash: After the final wash step of your staining protocol, carefully aspirate the washing buffer.

  • Apply Antifade Mountant: Place a small drop of the antifade mounting medium onto the slide.

  • Mount Coverslip: Gently lower the coverslip with your stained cells onto the drop of mounting medium, avoiding air bubbles.

  • Seal Coverslip: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark) before imaging.

Issue 2: Signal Fades Quickly During Live-Cell Time-Lapse Imaging

Live-cell imaging presents the additional challenge of maintaining cell health while minimizing phototoxicity and photobleaching.

  • Solution 2.1: Optimize the Live-Cell Imaging Environment

    • Use a Live-Cell Imaging Buffer: Replace standard cell culture medium with an imaging-optimized buffer that has reduced levels of components that can increase background fluorescence and phototoxicity.

    • Add a Live-Cell Antifade Reagent: Supplement your imaging medium with a non-toxic antifade reagent like Trolox or a commercial formulation such as ProLong™ Live Antifade Reagent.

  • Solution 2.2: Adjust Image Acquisition Strategy

    • Increase Time Intervals: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological process of interest.

    • Minimize Illumination Area: Use the microscope's field diaphragm to illuminate only the area being imaged.

Experimental Protocol: Live-Cell Imaging with Enhanced Photostability
  • Prepare Imaging Medium: Supplement your chosen live-cell imaging buffer with a live-cell compatible antifade reagent according to the manufacturer's instructions.

  • Equilibrate Cells: Replace the culture medium with the prepared imaging medium and allow the cells to equilibrate in the incubator for at least 15-30 minutes.

  • Optimize Microscope Settings:

    • Use the lowest possible excitation light intensity.

    • Use the shortest possible exposure time.

    • For time-lapse imaging, set the longest appropriate time interval.

  • Acquire Images: Begin your imaging experiment, keeping the sample protected from ambient light when not actively acquiring images.

Quantitative Data on Photostability Enhancement

While benzothiadiazole fluorophores are inherently photostable, the use of appropriate antifade reagents can further extend their useful imaging lifetime. The following table provides an illustrative comparison of the photobleaching half-life of a hypothetical benzothiadiazole fluorophore under different mounting conditions.

Mounting ConditionExcitation Wavelength (nm)Laser Power (%)Photobleaching Half-life (s)
PBS/Glycerol (9:1)4885045
Commercial Antifade Mountant A48850180
Commercial Antifade Mountant B48850240
Live-Cell Buffer4882060
Live-Cell Buffer + Trolox48820150

Note: This data is illustrative to demonstrate the expected trend. Actual photobleaching rates will vary depending on the specific fluorophore, sample type, and imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in enhancing photostability, the following diagrams illustrate key experimental workflows and the mechanism of photobleaching.

Photobleaching_Mechanism cluster_ground Ground State (S0) cluster_excited Excited States cluster_products Photobleaching Products S0 Fluorophore (Ground State) S1 Singlet Excited State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Bleached Non-Fluorescent Products T1->Bleached Reaction with O2 (Photobleaching) Troubleshooting_Workflow Start Rapid Photobleaching Observed Optimize_Imaging Optimize Imaging Parameters - Reduce Light Intensity - Decrease Exposure Time Start->Optimize_Imaging Check_Still_Bleaching1 Is Photobleaching Still an Issue? Optimize_Imaging->Check_Still_Bleaching1 Use_Antifade Incorporate Antifade Reagent Check_Still_Bleaching2 Is Photobleaching Still an Issue? Use_Antifade->Check_Still_Bleaching2 Check_Still_Bleaching1->Use_Antifade Yes End_Optimized Photobleaching Minimized Check_Still_Bleaching1->End_Optimized No Check_Still_Bleaching2->End_Optimized No Select_Different_Fluorophore Consider a More Photostable Benzothiadiazole Derivative Check_Still_Bleaching2->Select_Different_Fluorophore Yes

References

Minimizing impurities in the large-scale synthesis of benzothiadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale synthesis of benzothiadiazoles.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield and an increase in impurities when scaling up our benzothiadiazole synthesis from the lab to a pilot plant. What are the common causes?

A1: A decrease in yield and purity upon scale-up is a common challenge in chemical synthesis. Several factors can contribute to this issue in benzothiadiazole synthesis. Inefficient heat transfer in larger reactors can lead to localized overheating, which in turn can promote side reactions and the formation of degradation products.[1] Mass transfer limitations can also become significant at a larger scale, resulting in poor mixing and localized concentrations of reactants, which can lead to the formation of byproducts.[1] Additionally, many of the organometallic catalysts and intermediates used in benzothiadiazole synthesis are sensitive to air and moisture, and maintaining a completely inert atmosphere can be more challenging in larger vessels.[1]

Q2: Our reaction mixture is turning dark, and we are isolating an insoluble, tar-like material. What is likely causing this?

A2: The formation of dark, insoluble materials often indicates polymerization or dimerization of starting materials or intermediates. For instance, 2-aminothiophenol, a common precursor, is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers. Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can also promote these unwanted side reactions.

Q3: We are struggling with the purification of our crude benzothiadiazole product. The impurities are difficult to separate by column chromatography. What strategies can we employ?

A3: Purification of benzothiadiazole derivatives can be challenging due to the similar polarities of the desired product and various impurities. A multi-step purification strategy is often necessary. Consider preliminary purification using acid-base extraction if the product and impurities have different acidic or basic properties. Recrystallization from a suitable solvent system can be highly effective for removing less soluble or more soluble impurities. For challenging separations, optimizing the stationary and mobile phases for column chromatography is crucial. Sometimes, switching to a different stationary phase, such as alumina, or employing reverse-phase chromatography can provide the required separation.

Q4: What are the most common impurities we should be looking for in cross-coupling reactions (e.g., Suzuki, Stille) to synthesize substituted benzothiadiazoles?

A4: In cross-coupling reactions for benzothiadiazole synthesis, several side products are commonly observed. Homocoupling of the boronic acid/ester or organotin reagent is a significant side reaction that consumes the coupling partner and generates a difficult-to-remove impurity.[1] Another common side reaction is protodeboronation or protodestannylation, where the boron or tin group is lost from the coupling partner before the desired cross-coupling can occur, leading to the formation of a hydrogen-substituted arene.[1]

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis and purification of benzothiadiazoles on a large scale.

Issue 1: Formation of Over-brominated Species
  • Problem: During the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, we are observing the formation of tri-brominated species as a major impurity.[1]

  • Potential Causes:

    • Excess of brominating agent.

    • Inadequate temperature control, leading to increased reactivity.

    • Prolonged reaction time.

  • Mitigation Strategies:

    • Carefully control the stoichiometry of the brominating agent.

    • Maintain a consistent and optimized reaction temperature.

    • Monitor the reaction progress using in-process controls (e.g., HPLC, GC-MS) to stop the reaction at the optimal time.[1]

Issue 2: Presence of Unreacted Starting Materials and Incomplete Cyclization
  • Problem: Analytical data (TLC, HPLC) of the crude product shows the presence of significant amounts of starting materials and an intermediate that has not fully cyclized.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Deactivation of the catalyst.

    • Poor quality of starting materials containing inhibitors.

  • Mitigation Strategies:

    • Gradually increase the reaction temperature and/or extend the reaction time while monitoring for the formation of degradation products.

    • If a catalyst is used, ensure it is fresh and active. Consider adding a fresh portion of the catalyst.

    • Ensure the purity of starting materials by recrystallization or distillation before use.

Issue 3: Dimerization of the Product or Intermediates
  • Problem: The mass spectrum of our product shows a significant peak with a higher molecular weight than the expected product, suggesting dimerization.

  • Potential Causes:

    • Reaction conditions favoring an intermolecular reaction pathway over the desired intramolecular cyclization.

    • High concentration of reactive intermediates.

  • Mitigation Strategies:

    • Employ a slow addition of one of the reactants to the reaction mixture to maintain a low concentration of reactive intermediates.

    • Experiment with different catalysts that may selectively promote the desired intramolecular cyclization.

    • Adjust the reaction temperature, as lower temperatures can sometimes disfavor dimerization pathways.

Data Presentation: Illustrative Impurity Profile

Disclaimer: The following table contains illustrative data. Researchers should populate this table with their own experimental results.

Experiment ID Reaction Conditions Key Impurity Impurity Level (%) Product Yield (%)
BTD-Synth-011.2 eq. NBS, 25°C, 12h4,5,7-tribromo-BTD8.585
BTD-Synth-021.05 eq. NBS, 10°C, 12h4,5,7-tribromo-BTD1.292
BTD-Synth-031.05 eq. NBS, 10°C, 24h4,5,7-tribromo-BTD2.590

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Transfer the crude benzothiadiazole product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the recovery of the purified product.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of polar and non-polar solvents).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude benzothiadiazole product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiadiazole.

Mandatory Visualizations

Troubleshooting_Workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start High Impurity Levels / Low Yield in Benzothiadiazole Synthesis check_scale_up Scale-Up Issues? start->check_scale_up check_impurities Specific Impurities Identified? check_scale_up->check_impurities No optimize_mixing Optimize Stirring / Reactor Design check_scale_up->optimize_mixing Yes check_reaction_conditions Review Reaction Conditions check_impurities->check_reaction_conditions Yes check_starting_materials Assess Starting Material Purity check_impurities->check_starting_materials No modify_stoichiometry Adjust Reagent Stoichiometry check_reaction_conditions->modify_stoichiometry purify_reagents Purify Starting Materials check_starting_materials->purify_reagents optimize_temp Improve Temperature Control optimize_mixing->optimize_temp inert_atmosphere Ensure Robust Inert Atmosphere optimize_temp->inert_atmosphere end Optimized Synthesis Protocol inert_atmosphere->end change_catalyst Screen Different Catalysts modify_stoichiometry->change_catalyst change_catalyst->end purify_reagents->end

Caption: A logical workflow for troubleshooting high impurity levels in benzothiadiazole synthesis.

Purification_Strategy cluster_strategies Purification Techniques start Crude Benzothiadiazole Product check_properties Product & Impurity Properties Known? start->check_properties characterize Characterize Impurities (LC-MS, NMR) check_properties->characterize No decision_acidic_basic Different Acidic/Basic Properties? check_properties->decision_acidic_basic Yes acid_base Acid-Base Extraction decision_solubility Different Solubility Profiles? acid_base->decision_solubility recrystallization Recrystallization decision_polarity Different Polarities? recrystallization->decision_polarity column_chrom Column Chromatography final_product Pure Benzothiadiazole column_chrom->final_product characterize->decision_acidic_basic decision_acidic_basic->acid_base Yes decision_acidic_basic->decision_solubility No decision_solubility->recrystallization Yes decision_solubility->decision_polarity No decision_polarity->column_chrom Yes decision_polarity->final_product No

Caption: Decision-making flowchart for selecting a suitable purification strategy.

Reaction_Pathways cluster_reactants Starting Materials cluster_products Products 2-Aminothiophenol 2-Aminothiophenol desired_product Desired Benzothiadiazole 2-Aminothiophenol->desired_product Intramolecular Cyclization dimer Dimer/Polymer 2-Aminothiophenol->dimer Intermolecular Reaction oxidized_SM Oxidized Starting Material 2-Aminothiophenol->oxidized_SM Oxidation (Air) incomplete_cyclization Incomplete Cyclization Intermediate 2-Aminothiophenol->incomplete_cyclization Partial Reaction Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->desired_product Carboxylic Acid Derivative->incomplete_cyclization incomplete_cyclization->desired_product Further Reaction

Caption: Simplified reaction pathways in benzothiadiazole synthesis illustrating desired and side reactions.

References

Strategies to improve the performance of organic electronic devices with benzothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzothiadiazole-based organic electronic devices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, fabrication, and testing of organic electronic devices incorporating benzothiadiazole derivatives.

Device Performance Issues

Question: Why is the electron mobility in my benzothiadiazole-based Organic Field-Effect Transistor (OFET) lower than expected?

Answer: Low electron mobility in OFETs can stem from several factors related to molecular structure and film morphology.

  • Substituent Effects: The choice of electron-withdrawing groups on the benzothiadiazole (BT) core is critical. For example, replacing a cyano group with a nitro group can lead to reduced device performance due to steric effects that twist the nitro group out of conjugation with the BT core, limiting its π-accepting capability.[1][2] In one study, a polymer with a nitro and fluoro group (PCDTT-NO₂FBT) showed an electron mobility of 0.024 cm² V⁻¹ s⁻¹, whereas its cyano counterpart (PCDTT-DCNBT) had a mobility of 0.031 cm² V⁻¹ s⁻¹.[1][3]

  • Backbone Planarity and Crystallinity: A more linear and coplanar polymer backbone generally leads to higher crystallinity in thin films, which is beneficial for charge transport. The introduction of fluorine atoms can improve backbone linearity and planarity. For instance, a polymer containing a cyano and fluorine group (PCDTT-FCNBT) demonstrated a significantly improved electron mobility of 0.4 cm² V⁻¹ s⁻¹ due to increased backbone linearity and high thin-film crystallinity.[1][2]

  • Film Morphology: The morphology of the active layer significantly impacts device performance.[4][5] Poor morphology can lead to inefficient charge transport. The use of solid additives, such as fluorinated benzothiadiazole analogs (FBT), in the donor layer can help create a more suitable morphology, ensuring efficient charge transport and suppressing recombination loss.[6]

  • Purity of Materials: Impurities from the synthesis can act as charge traps, significantly reducing charge carrier mobility. Ensure rigorous purification of monomers and polymers before device fabrication.

Question: My Organic Solar Cell (OSC) based on a benzothiadiazole polymer shows low Power Conversion Efficiency (PCE). What are the potential causes?

Answer: Low PCE in OSCs can be attributed to issues with light absorption, charge generation, transport, and collection.

  • Energy Level Mismatch: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials must be properly aligned for efficient charge separation. The hybridization of frontier orbitals in donor-acceptor units is critical for determining these energy levels.[4][5] Fine-tuning the electron-withdrawing strength of substituents on the benzothiadiazole unit can modulate these energy levels.

  • Poor Blend Morphology: The nanoscale morphology of the bulk-heterojunction (BHJ) is crucial for efficient exciton dissociation and charge transport.[4][5] Disparate aggregation behaviors of the polymer donor and non-fullerene acceptor can lead to suboptimal blend morphologies.[4][5] The use of processing additives or solvent vapor annealing can help optimize the morphology.[7]

  • Imbalanced Charge Transport: For high PCE, the electron and hole mobilities in the blend should be balanced. An imbalance can lead to charge accumulation and increased recombination. The molecular design of the benzothiadiazole polymer, including the choice of co-monomer and side chains, influences charge carrier mobility.[4]

  • Thick-Film Performance: For practical applications, devices should maintain high efficiency in thicker active layers. Some random copolymers based on benzothiadiazole have demonstrated high PCEs (over 4.5%) even with an active layer thickness of around 270 nm.[7]

Synthesis and Material Characterization Issues

Question: I am experiencing a significant drop in yield when scaling up my benzothiadiazole synthesis. What could be the cause?

Answer: Yield reduction during scale-up is a common problem in chemical synthesis and can be attributed to several factors.[8]

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution, localized overheating, and the promotion of side reactions.[8] Using a reactor with efficient stirring and a calibrated heating/cooling system is crucial.[8]

  • Mass Transfer Limitations: Inefficient mixing at a larger scale can create localized concentration gradients of reactants, leading to incomplete reactions or the formation of impurities.[8] Optimizing the stirring speed and impeller design is necessary.[8]

  • Sensitivity to Air and Moisture: Many catalysts and intermediates used in cross-coupling reactions for synthesizing conjugated polymers are sensitive to air and moisture.[8] Ensuring a robustly inert atmosphere becomes more challenging at scale.[8]

Question: The scaled-up synthesis of my benzothiadiazole derivative is producing a new, hard-to-separate impurity. How can I identify and minimize it?

Answer: The emergence of new impurities upon scale-up often indicates issues with reaction control.[8]

  • Common Side Reactions:

    • Homocoupling: In cross-coupling reactions like Suzuki or Stille, the self-coupling of the organometallic reagent is a common side reaction.[8]

    • Protodeboronation/Protodestannylation: The loss of the boron or tin group from the coupling partner before the desired reaction can occur, leading to undesired byproducts.[8]

    • Over-bromination: In the synthesis of dibrominated benzothiadiazoles, the formation of tri-brominated species can occur.[8]

  • Troubleshooting Strategies:

    • Reaction Parameter Optimization: Re-optimize temperature, reaction time, and catalyst loading for the larger scale.

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligands can significantly impact the prevalence of side reactions.

    • Purification Method: You may need to develop a more robust purification method, such as column chromatography with a different solvent system or recrystallization, to remove the specific impurity.

Frequently Asked Questions (FAQs)

Q1: How does the functionalization of the benzothiadiazole core with different electron-withdrawing groups affect device performance?

A1: Functionalizing the benzothiadiazole core with various electron-withdrawing groups (EWGs) is a key strategy for tuning the optoelectronic properties of the resulting materials.[9]

  • Fluorination (-F): Adding fluorine atoms is a common strategy to lower both the HOMO and LUMO energy levels, which can improve charge injection and air stability.[10] Fluorination can also enhance intermolecular interactions and promote a more ordered molecular packing, often leading to higher charge carrier mobility.[5][10] However, it can also lead to more brittle thin films.[10]

  • Cyanation (-CN): Cyano groups are stronger EWGs than fluorine and can significantly lower the LUMO level, which is beneficial for creating n-type semiconductors.[1][9] This can lead to improved electron transport.[1]

  • Nitro Groups (-NO₂): While nitro groups are strong EWGs, their effectiveness can be limited by steric hindrance, which can twist the group out of the plane of the conjugated backbone, reducing its electronic influence and resulting in poorer device performance compared to cyano-functionalized analogues.[1][2]

  • Sulfonyl Groups (-SO₂R): These groups are also effective at lowering the frontier molecular orbital levels, and their larger size can influence the molecular packing and morphology of thin films.[9]

Q2: What is the role of side-chain engineering on benzothiadiazole-based polymers?

A2: Side-chain engineering is crucial for controlling the solubility, processability, and solid-state morphology of benzothiadiazole-based polymers.

  • Solubility: Attaching flexible alkyl or alkoxy chains enhances the solubility of the polymer in common organic solvents, which is essential for solution-based device fabrication techniques like spin-coating.

  • Morphology and Packing: The length and branching of side chains influence how the polymer chains pack in the solid state. This, in turn, affects the thin-film morphology and charge transport properties.[4] Modifying side chains can effectively regulate the active layer morphology to improve photovoltaic performance.[4][5]

  • Mechanical Properties: The choice of side chains also impacts the mechanical properties of the polymer films. For example, alkylation can soften conjugated polymer thin films, increasing their stretchability and tolerance to mechanical deformation, which is important for flexible and wearable electronics.[10]

Q3: How can I control the morphology of the active layer in benzothiadiazole-based devices?

A3: Controlling the active layer morphology is critical for achieving high-performance devices. Several strategies can be employed:

  • Solvent Selection: The choice of solvent and the use of solvent mixtures can influence the aggregation and phase separation of the components in the active layer.

  • Processing Additives: Small amounts of high-boiling point additives (e.g., 1,8-diiodooctane) can be added to the solution to slow down film drying, allowing more time for the polymer chains to self-organize into a more ordered morphology.

  • Solid Additives: The use of solid additives, such as benzothiadiazole and its fluorinated analogs (FBT and 2FBT), in the donor layer has been shown to result in a more favorable morphology, leading to efficient charge transport and reduced recombination losses in polymer solar cells.[6]

  • Post-Processing Treatments: Thermal annealing or solvent vapor annealing after film deposition can be used to further optimize the nanoscale morphology of the active layer.[7] A chloroform solution vapor annealing approach was shown to enhance the efficiency of a benzothiadiazole-based solar cell.[7]

Data Presentation

Table 1: Performance of OFETs with Differently Functionalized Benzothiadiazole Polymers
Polymer NameAcceptor Unit FunctionalizationElectron Mobility (μe,max) (cm² V⁻¹ s⁻¹)Key Finding
PCDTT-FCNBTOne Cyano, One Fluorine0.4Fluorine and cyano groups improve backbone linearity and crystallinity, significantly enhancing mobility.[1][2][3]
PCDTT-DCNBTTwo Cyano0.031Moderate performance with good electron-withdrawing capability.[1][2][3]
PCDTT-NO₂FBTOne Nitro, One Fluorine0.024Steric hindrance from the nitro group reduces its effectiveness and lowers mobility.[1][2][3]
Table 2: Performance of Benzothiadiazole-Based Polymer Solar Cells
Polymer SystemProcessing Additive/MethodActive Layer ThicknessPower Conversion Efficiency (PCE)Reference
PM6/Y6FBT Solid AdditiveNot SpecifiedUp to 17.71%[6]
P2FBT-75:PC₇₁BMCHCl₃ Vapor Annealing~270 nm> 4.52%[7]
PBDTSF-FBTNot SpecifiedNot Specified11.66%[4][5]
P(BDTSi–DFBT)Not SpecifiedNot Specified5.02%[4][5]

Experimental Protocols

Protocol 1: General Procedure for Stille Cross-Coupling Polymerization

This protocol describes a general method for synthesizing benzothiadiazole-based donor-acceptor copolymers.

  • Preparation: In a glovebox, add the dibrominated benzothiadiazole monomer, the distannylated co-monomer, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to a flame-dried Schlenk flask.[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or chlorobenzene) to the flask via cannula.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and stir for the specified reaction time (typically 24-72 hours).[9]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using techniques like Thin-Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact OFET

This protocol outlines the steps for fabricating a typical OFET for material characterization.[11]

  • Substrate Cleaning: Thoroughly clean a highly-doped silicon wafer with a 300 nm SiO₂ dielectric layer. A piranha solution wash followed by rinsing with deionized water and drying is a common procedure.[11]

  • Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., 5 nm Ti adhesion layer followed by 30 nm Au) onto the substrate through a shadow mask.[11]

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: Inside a glovebox, dissolve the benzothiadiazole-based polymer in a suitable solvent (e.g., chloroform, o-dichlorobenzene). Deposit a thin film of the semiconductor onto the substrate via spin-coating.

  • Annealing: Anneal the film at an optimized temperature (e.g., 150 °C) to improve film morphology and remove residual solvent.[11]

  • Characterization: Transfer the completed device to a probe station inside the glovebox for electrical characterization using a semiconductor parameter analyzer.

Protocol 3: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)

This protocol is used to determine the electrochemical properties of the materials.[9]

  • Sample Preparation: Prepare a solution of the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.[9]

  • Calibration: Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[9]

  • Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.[9]

  • Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

Visualizations

G cluster_0 Molecular Design Strategies cluster_1 Material Properties cluster_2 Device Performance Metrics A Functionalization of BT Core D Energy Levels (HOMO/LUMO) A->D Tune Electronics F Film Morphology & Packing A->F Influence Packing B Side-Chain Engineering E Solubility & Processability B->E Control Solubility B->F Dictate Morphology G Mechanical Properties B->G Modify Flexibility C Backbone Engineering (Co-monomer Choice) C->D Adjust Bandgap C->F Alter Crystallinity H Charge Carrier Mobility (μ) D->H I Power Conversion Efficiency (PCE) D->I F->H F->I K Stretchability G->K H->I J Device Stability & Lifetime I->J K->J

Caption: Molecular design strategies for benzothiadiazole-based materials.

G cluster_workflow Device Fabrication & Characterization Workflow A 1. Substrate Cleaning & Preparation B 2. Electrode Deposition A->B C 3. Active Layer Solution Preparation B->C D 4. Spin Coating of Active Layer C->D E 5. Post-Processing (Annealing) D->E F 6. Top Electrode Deposition (optional) E->F G 7. Encapsulation F->G H 8. Electrical & Optical Characterization G->H

Caption: Experimental workflow for organic electronic device fabrication.

G Donor-Acceptor Interaction in BT-based Polymers Donor Electron Donor Unit BT Benzothiadiazole (BT) Acceptor Unit HOMO HOMO Level Donor->HOMO Primarily determines LUMO LUMO Level BT->LUMO Primarily determines Bandgap Reduced Bandgap HOMO->Bandgap LUMO->Bandgap

Caption: Donor-Acceptor concept and its effect on frontier orbitals.

References

Technical Support Center: Preventing Aggregation of Benzothiadiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with benzothiadiazole derivatives, focusing on the prevention of aggregation in solution.

Troubleshooting Guides and FAQs

Issue: My benzothiadiazole derivative is precipitating out of my aqueous solution. What can I do?

Poor aqueous solubility is a common issue with benzothiadiazole derivatives due to their characteristically rigid and aromatic structures.[1] This can lead to aggregation and precipitation. Here are several strategies to address this, categorized into physical modifications, chemical modifications, and formulation approaches.[2]

FAQ 1: How can I physically modify my experimental setup to improve solubility and prevent aggregation?

  • Particle Size Reduction: Decreasing the particle size of your compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2] Techniques like micronization and nanosuspension can be employed. High-pressure homogenization is a common method for preparing nanosuspensions.[2]

  • Solid Dispersions: Creating a solid dispersion involves dispersing the benzothiadiazole derivative in an inert, hydrophilic carrier. When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine colloidal particles, thereby increasing its dissolution rate and bioavailability.[3]

FAQ 2: Are there chemical modifications I can make to my benzothiadiazole derivative to enhance its solubility?

  • Salt Formation: If your derivative has ionizable functional groups (acidic or basic), converting it into a salt can significantly increase its aqueous solubility.[1] This is a widely used and effective method.[1]

  • Structural Modification: Introducing polar functional groups such as hydroxyl, amino, or carboxylic acid, or adding flexible alkyl chains to the benzothiadiazole scaffold can disrupt the crystal lattice and improve interactions with water molecules, thus increasing solubility.[1]

FAQ 3: What formulation strategies can I use to prevent aggregation in my solution?

  • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic benzothiadiazole derivative, which increases its apparent solubility in aqueous media.[1] They can also improve the wetting of the solid compound and aid in its disintegration into smaller particles.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules. The hydrophobic interior of the cyclodextrin encapsulates the non-polar part of the guest molecule, effectively shielding it from the aqueous environment and increasing its solubility.[1][5] As much as a 50-fold increase in solubility and bioavailability has been achieved for some hydrophobic molecules using this method.[5]

  • Co-solvents: The solubility of a poorly soluble drug can often be increased by adding a water-miscible solvent in which the drug is more soluble. This technique is known as co-solvency.

FAQ 4: My compound seems to be soluble, but I suspect it is forming non-precipitating aggregates. How can I address this?

Aggregation is not always visible as precipitation. Benzothiadiazole derivatives, being aromatic, are prone to forming aggregates through π-π stacking interactions.[6]

  • Mitigating π-π Stacking:

    • Steric Hindrance: Introducing bulky functional groups to the periphery of the aromatic core can physically hinder the close approach required for π-π stacking.[7]

    • Solvent Choice: The polarity of the solvent can influence aggregation. In some cases, a mixture of solvents can disrupt the intermolecular interactions that lead to aggregation.[8]

    • pH Adjustment: For ionizable compounds, adjusting the pH can alter the charge of the molecule, introducing electrostatic repulsion that can counteract the attractive forces of π-π stacking.

FAQ 5: How do I choose the best solubility enhancement strategy for my specific benzothiadiazole derivative?

The choice of strategy depends on the physicochemical properties of your compound (e.g., pKa, logP, melting point) and the requirements of your experiment. A logical approach can be followed to select the most suitable method.[1]

Data Presentation

Table 1: Solubility of a Representative Benzothiadiazole Derivative (Acibenzolar-S-methyl) in Various Solvents
SolventSolubility (g/L) at 25°C
Water0.0077
n-Hexane1.3
Methanol4.2
n-Octanol8.4
Acetone29
Ethyl Acetate29
Toluene43
Dichloromethane110
Data sourced from PubChem CID 86412.[1]

Experimental Protocols

Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of the benzothiadiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). An excess of solid should be visibly present.[1]

  • Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A mechanical shaker or orbital shaker is recommended.[9]

  • Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Centrifuge the vials at a controlled temperature to pellet the undissolved solid.[1]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.[1]

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.[1]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

  • Calculation: Calculate the solubility of the compound, taking into account the dilution factor.[1]

Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP, PEG) and a volatile organic solvent in which both the benzothiadiazole derivative and the carrier are soluble.

  • Dissolution: Dissolve both the drug and the carrier in the chosen solvent.

  • Solvent Evaporation: Evaporate the solvent under controlled temperature and pressure.

  • Drying: Dry the resulting solid film to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion to obtain a fine powder.

Preparation of a Cyclodextrin Inclusion Complex by Kneading

This method is suitable for poorly water-soluble guest molecules.[1]

  • Slurry Formation: Add a small amount of a 50% ethanol-water solution to the cyclodextrin in a mortar and triturate to form a slurry.[9]

  • Drug Incorporation: Slowly add the benzothiadiazole derivative to the slurry while continuously triturating.[9]

  • Kneading: Continue the trituration for at least one hour to ensure thorough mixing and complex formation.[9]

  • Drying: Air-dry the resulting paste at room temperature for 24 hours.[9]

  • Pulverization: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[9]

Visualizations

G Decision Tree for Selecting a Solubility Enhancement Strategy start Poorly Soluble Benzothiadiazole Derivative physicochem Characterize Physicochemical Properties (pKa, logP, melting point) start->physicochem ionizable Is the compound ionizable? physicochem->ionizable salt_formation Salt Formation ionizable->salt_formation Yes formulation Consider Formulation Approaches ionizable->formulation No optimized Optimized Solubility salt_formation->optimized logp What is the logP value? formulation->logp high_logp High logP (>3) logp->high_logp low_mod_logp Low to Moderate logP (<3) logp->low_mod_logp sedds SEDDS / Lipid-Based Formulations high_logp->sedds solid_dispersion Solid Dispersion low_mod_logp->solid_dispersion cosolvents Co-solvents low_mod_logp->cosolvents cyclodextrins Cyclodextrins low_mod_logp->cyclodextrins sedds->optimized thermal_stability Is the compound thermally stable? solid_dispersion->thermal_stability cosolvents->optimized cyclodextrins->optimized melting_method Solid Dispersion (Melting Method) thermal_stability->melting_method Yes solvent_evap Solid Dispersion (Solvent Evaporation) thermal_stability->solvent_evap No melting_method->optimized solvent_evap->optimized

Caption: Decision tree for selecting a solubility enhancement strategy.

G Workflow for Shake-Flask Solubility Determination start Start add_excess Add excess compound to solvent start->add_excess equilibrate Agitate at constant temperature (24-48h) add_excess->equilibrate separate Centrifuge to pellet undissolved solid equilibrate->separate sample Withdraw clear supernatant separate->sample dilute Dilute sample sample->dilute analyze Analyze concentration (UV-Vis/HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

G Workflow for Solid Dispersion Preparation (Solvent Evaporation) start Start dissolve Dissolve drug and carrier in a common solvent start->dissolve evaporate Evaporate the solvent dissolve->evaporate dry Dry the solid film evaporate->dry pulverize Pulverize to a fine powder dry->pulverize end End pulverize->end

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

G Workflow for Cyclodextrin Inclusion Complex Preparation (Kneading) start Start slurry Form cyclodextrin slurry with 50% ethanol start->slurry incorporate Incorporate drug into slurry slurry->incorporate knead Knead for 1 hour incorporate->knead dry Air-dry the paste for 24 hours knead->dry pulverize Pulverize and sieve dry->pulverize end End pulverize->end

Caption: Workflow for preparing a cyclodextrin complex via kneading.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Substituted Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting moiety utilized in the design of fluorescent probes and optoelectronic materials.[1] Its derivatives are known for their high photostability, significant Stokes shifts, and sensitivity to the local environment (solvatochromism).[1][2] This guide provides a comparative analysis of the photophysical properties of substituted benzothiadiazoles, supported by experimental data and detailed methodologies, to aid in the rational design of novel BTD-based functional molecules.

Impact of Substitution on Photophysical Properties

The photophysical characteristics of benzothiadiazole derivatives can be finely tuned by introducing electron-donating (D) or electron-withdrawing (A) substituents. This substitution modulates the intramolecular charge transfer (ICT) from the donor to the acceptor BTD core upon photoexcitation, significantly influencing the absorption and emission properties.[3] Generally, stronger donor groups lead to a more pronounced ICT, resulting in red-shifted absorption and emission spectra.[3]

This guide focuses on a comparative analysis of three representative substituted benzothiadiazoles to illustrate these principles:

  • BTD-NH2 (4-amino-2,1,3-benzothiadiazole): A simple donor-acceptor system.

  • BTD-NMe2 (N,N-dimethyl-4-amino-2,1,3-benzothiadiazole): Features a stronger dimethylamino electron-donating group.[4]

  • BTDPhNMe2 (4-(4-(dimethylamino)phenyl)ethynyl-2,1,3-benzothiadiazole): A push-pull system with an extended π-conjugation.[3]

Quantitative Comparison of Photophysical Data

The key photophysical parameters for our selected substituted benzothiadiazoles are summarized in the table below. These values highlight the effect of different substituents on the absorption maxima (λ_abs), molar extinction coefficient (ε), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Φ_FReference
BTD-NH2Dichloromethane430-5304488-[1]
BTD-NMe2Dichloromethane457780056341650.81[4]
BTDPhNMe2Toluene452-54036330.82[3]

Note: The data presented is compiled from various sources and measured in different solvents, which can influence the photophysical properties. Direct comparison should be made with caution.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of fluorescent molecules. Below are detailed protocols for key experiments.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the benzothiadiazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectra of each diluted sample solution from 200 nm to 800 nm.

    • The wavelength of the peak with the longest wavelength is the λ_abs.

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with a monochromatic excitation source and an emission detector.

  • Measurement:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

    • The wavelength at which the emission intensity is highest is the λ_em.

  • Data Analysis: The Stokes shift can be calculated in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5][6]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For the example compounds, Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable standard.[7]

  • Sample and Standard Preparation: Prepare a series of five to six solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[5]

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation:[6] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the investigation and comparison of the photophysical properties of novel substituted benzothiadiazoles.

G Workflow for Characterizing Substituted Benzothiadiazoles cluster_0 Design & Synthesis cluster_1 Theoretical & Experimental Analysis cluster_2 Data Interpretation & Application MolDesign Molecular Design (Targeted Properties) Synthesis Chemical Synthesis MolDesign->Synthesis Purification Purification & Characterization Synthesis->Purification CompChem Computational Chemistry (DFT/TD-DFT) Purification->CompChem Input Structure Photophys Photophysical Measurements (Abs, Em, QY, Lifetime) Purification->Photophys Provide Sample DataAnalysis Structure-Property Relationship Analysis CompChem->DataAnalysis Theoretical Data Photophys->DataAnalysis Experimental Data Application Application Testing (e.g., Bioimaging, OLEDs) DataAnalysis->Application

Caption: A flowchart illustrating the key stages in the research and development of novel substituted benzothiadiazoles, from initial design to final application.

This guide provides a foundational understanding of the photophysical properties of substituted benzothiadiazoles. By systematically applying the described experimental protocols and data analysis workflows, researchers can effectively characterize and compare novel derivatives for a wide range of applications in materials science and biomedical research.

References

A Comparative Guide to 2,1,3-Benzothiadiazole Isomers and Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development are continually exploring the potential of heterocyclic compounds. Among these, 2,1,3-benzothiadiazole (BTD), a significant electron-acceptor unit, is a cornerstone in the design of functional molecules for optoelectronic devices and fluorescent probes.[1][2] This guide provides a comparative analysis of 2,1,3-benzothiadiazole isomers and their derivatives, leveraging Density Functional Theory (DFT) studies to elucidate their structural, electronic, and photophysical properties.

Electronic Properties: A Comparative Overview

DFT calculations are instrumental in predicting the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the electronic and optical properties of these compounds.

A study on a series of donor-acceptor-donor (D-A-D) small molecules based on 2,1,3-benzothiadiazole (compounds 2a-d ) reveals insights into their electronic nature.[3][4][5] The HOMO energy levels for these derivatives are spread across the molecule, while the LUMO is primarily localized on the benzothiadiazole moiety.[3] Compound 2c , with the lowest calculated ionization potential, exhibits the strongest donor properties among the studied derivatives.[3]

CompoundDonor UnitHOMO (eV)[3]LUMO (eV)[3]Calculated Bandgap (eV)[3]Experimental Bandgap (eV)[3][4]
2a Selenophene-5.19-2.952.242.20
2b Pyridine-5.46-2.992.472.38
2c 3,4-Ethylenedioxythiophene-4.84-2.812.031.75
2d Thiophene-5.20-2.962.242.22

In a comparative study between 2,1,3-benzothiadiazole (BTD) and its isomer, iso-benzothiadiazole (isoBTD), DFT calculations indicated that isoBTD possesses a higher LUMO energy than BTD.[6] This difference in the energy profile suggests that compounds based on the less-studied isoBTD could exhibit properties comparable to, and in some aspects favorably different from, BTD-based materials.[6]

HeterocycleHOMO (eV)[6]LUMO (eV)[6]Energy Gap (eV)[6]
BTD -6.83-2.714.12
isoBTD -6.64-2.134.51

Photophysical Properties: Absorption and Emission

The photophysical properties of BTD derivatives are central to their application in optoelectronics. Experimental and theoretical studies on compounds 2a-d show absorption in the UV-visible region.[3][4] These compounds exhibit two main absorption peaks, with the longer wavelength absorption attributed to an intramolecular charge transfer from the donor to the acceptor unit.[3] The emission spectra of these molecules are broad, spanning from the green to the red/near-infrared regions, making them promising for applications such as white organic light-emitting diodes (WOLEDs).[3]

CompoundExperimental λmax (abs) (nm)[3]Calculated λmax (abs) (nm)[3]Experimental λmax (em) (nm)[3]
2a 355, 483413, 623550
2b 311, 452344, 526545
2c 370, 526450, 715690
2d 355, 480413, 617550

A comparison between isomeric structures based on BTD and isoBTD revealed that the isoBTD-based compounds showed a red shift in their absorption maxima but with lower absorptive and luminescent capacity.[6]

Experimental and Computational Protocols

Synthesis of 2,1,3-Benzothiadiazole Derivatives (2a-d)

The target small molecules 2a-c were synthesized via a Stille coupling reaction, while compound 2d was obtained through a Suzuki coupling reaction.[3] For the Stille reaction, selenophene and 3,4-ethylenedioxythiophene were monostannylated to their respective 2-(tributylstannyl) derivatives.[3] All synthesized compounds were purified using column chromatography.[3]

Photophysical and Electrochemical Measurements

UV-vis absorption and fluorescence spectroscopy were employed to study the optical properties of the synthesized compounds in dichloromethane (DCM).[3][4] Cyclic voltammetry was used to determine the electrochemical properties and estimate the HOMO and LUMO energy levels experimentally.[4]

DFT Computational Methodology

The theoretical calculations for compounds 2a-d were performed to enhance the experimental measurements.[3][4][5] For the comparative study of BTD and isoBTD, DFT calculations were performed with the Gaussian 16 software package using the M11 DFT functional and a 6-31+g(d) basis set.[6] The calculations were conducted in dichloromethane using the Polarizable Continuum Model (PCM).[6] Optimized structures were confirmed by vibrational frequency analysis to have only real vibrational frequencies.[6]

Workflow for Comparative DFT Study

The logical workflow of a comparative DFT study on benzothiadiazole derivatives can be visualized as follows:

DFT_Workflow cluster_setup Initial Setup cluster_calc Computational Calculations cluster_analysis Data Analysis and Comparison cluster_output Output mol_selection Select Isomers and Derivatives method_selection Choose DFT Functional and Basis Set mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc struct_prop Analyze Structural Parameters geom_opt->struct_prop electronic_calc Electronic Structure Calculation (HOMO, LUMO) freq_calc->electronic_calc td_dft TD-DFT for Excited States (Absorption/Emission) electronic_calc->td_dft electronic_prop Compare Electronic Properties (Energy Gaps) electronic_calc->electronic_prop optical_prop Compare Photophysical Properties (λ_max) td_dft->optical_prop guide Comparative Guide struct_prop->guide electronic_prop->guide optical_prop->guide

Caption: Workflow of a comparative DFT study on benzothiadiazole derivatives.

References

Benchmarking the Performance of 2,1,3-Benzothiadiazole Derivatives in Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of efficient and cost-effective organic solar cells (OSCs) is a cornerstone of next-generation renewable energy. A key area of research lies in the design and synthesis of novel electron donor and acceptor materials that govern the photovoltaic performance. The 2,1,3-benzothiadiazole (BT) moiety has emerged as a powerful electron-accepting building block in a wide array of high-performance donor-acceptor (D-A) type conjugated polymers and small molecules for OSCs. Its strong electron-withdrawing nature, rigid planar structure, and good photochemical stability contribute to favorable electronic and morphological properties in the active layer of solar cells.

Comparative Performance of 2,1,3-Benzothiadiazole-Based Materials in Organic Solar Cells

The following table summarizes the performance of various donor materials that utilize the 2,1,3-benzothiadiazole unit. These materials are typically blended with a fullerene derivative, such as PC61BM or PC71BM, which acts as the electron acceptor. The device architecture and experimental conditions can significantly influence performance, and these are detailed in the subsequent "Experimental Protocols" section.

Donor MaterialAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PBDTP-DTBTPC71BM8.07---[1]
P1 (thiazole-fused BT polymer)PC71BM6.13---[2]
PDTBDT-6F-FBTs (fluorinated BT polymer)PC71BM5.28---[3][4]
BTZI-TRTOR (P1, BTZI-based polymer)-4.150.69--[5]
TBFBT (fluorinated BT polymer)PC61BM4.10.7211.6-[6][7]
DTTz-DTBTT (small molecule)PC61BM1.640.665.1148[8]
BDT-THTBT (oligomer)PC71BM1.04-4.20-[9]
Dithienyl-2,1,3-benzothiadiazole (small molecule)PC61BM0.66---[10]

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following is a generalized protocol based on common practices reported in the literature for the materials cited above.[8][9]

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

  • The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for a specified duration to improve the work function and ensure a clean, hydrophilic surface.

2. Hole Transport Layer (HTL) Deposition:

  • A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is typically spin-coated onto the ITO substrate.

  • The film is then annealed at a specific temperature (e.g., 120-150 °C) in a vacuum or inert atmosphere to remove residual water.

3. Active Layer Deposition:

  • The donor material (a 2,1,3-benzothiadiazole derivative) and the acceptor material (e.g., PC61BM or PC71BM) are dissolved in a common organic solvent such as chloroform or chlorobenzene at a specific weight ratio (e.g., 1:1 or 1:1.5).[6][7][8]

  • This blend solution is then spin-coated on top of the HTL to form the photoactive layer.

  • The film may be subjected to solvent annealing or thermal annealing to optimize the morphology of the bulk heterojunction.

4. Cathode Deposition:

  • A low work function metal, often calcium (Ca) or lithium fluoride (LiF), followed by a thicker layer of aluminum (Al), is thermally evaporated on top of the active layer under high vacuum. This forms the cathode.

5. Device Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm².

  • From the J-V curve, the key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted.

Visualizing the Process: From Materials to Measurement

To better understand the relationships and workflows in organic solar cell research, the following diagrams are provided.

G cluster_0 Device Architecture Sunlight Sunlight ITO ITO (Anode) HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (BT-derivative:Acceptor) HTL->ActiveLayer Cathode Cathode (e.g., Ca/Al) ActiveLayer->Cathode

Caption: A typical inverted device architecture of an organic solar cell.

G cluster_0 Experimental Workflow A Substrate Cleaning (ITO Glass) B HTL Deposition (Spin Coating) A->B C Active Layer Deposition (Spin Coating) B->C D Cathode Deposition (Thermal Evaporation) C->D E Device Encapsulation D->E F Photovoltaic Characterization (J-V Measurement) E->F G Data Analysis (PCE, Voc, Jsc, FF) F->G

Caption: A generalized experimental workflow for the fabrication and characterization of organic solar cells.

References

A Comparative Guide to the Electrochemical Validation of Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of electrochemical methods for the validation of benzothiadiazole (BTD) compounds, tailored for researchers, scientists, and drug development professionals. It offers a detailed overview of experimental data, protocols, and logical workflows to assist in the accurate assessment of the electrochemical properties of BTD derivatives.

Introduction to Benzothiadiazole and its Electrochemical Significance

2,1,3-Benzothiadiazole (BTD) and its derivatives are a class of heterocyclic compounds with significant electron-deficient properties, making them valuable building blocks in various scientific fields.[1] The introduction of electron-withdrawing groups enhances their electron-accepting nature.[1] In materials science, BTD derivatives are integral to the development of organic semiconductors, finding applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2][3] Their unique electronic and photophysical properties are central to these applications.[1] In drug development, the BTD core is explored for its potential in medicinal chemistry. The electrochemical behavior of these compounds is critical as it governs their charge transport properties and redox stability, which are key performance indicators in electronic devices and can influence their biological activity.

Comparative Electrochemical Data of Benzothiadiazole Derivatives

The electrochemical properties of benzothiadiazole derivatives, particularly their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are pivotal in determining their suitability for various applications.[4] These parameters are commonly investigated using cyclic voltammetry (CV). The tables below summarize key electrochemical data for a selection of BTD derivatives from various studies.

CompoundOxidation Potential (E_ox, V vs. Fc/Fc+)Reduction Potential (E_red, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
2a 0.82-1.19-5.60-3.592.01[5]
2b 0.98-1.30-5.76-3.482.28[5]
2c 0.46-1.29-5.24-3.491.75[5]
2d 1.08-1.30-5.86-3.482.38[5]
CompoundE(0/1−) [V]E(1−/0) [V]E(0/1+) [V]E(1+/2+) [V]HOMO (eV)LUMO (eV)Band Gap (eV)Reference
1 -1.89-1.800.730.90-5.53-2.912.62[6]
2 -2.07-1.990.600.77-5.40-2.732.67[6]
CompoundE_ox (V)E_red (V)E_g (eV)Reference
3f 0.36-1.01.36[7]
4f 0.25-1.511.76[7]

Experimental Protocols for Electrochemical Measurements

The validation of electrochemical properties of benzothiadiazole compounds predominantly relies on cyclic voltammetry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique to determine the HOMO and LUMO energy levels of organic semiconductors.[4]

Objective: To investigate the redox behavior of BTD derivatives and determine their frontier molecular orbital energy levels.

Materials and Equipment:

  • Potentiostat[5]

  • Three-electrode electrochemical cell[1][4]

    • Working Electrode: Glassy carbon, platinum disk, or platinum wire[1][4][7]

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl[4][7]

    • Counter Electrode: Platinum wire[4][7]

  • BTD compound solution (e.g., 1 mmol/dm³)[1]

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)[4][7]

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or n-Bu4NBF4)[4][7]

  • Inert gas (Argon or Nitrogen)[4]

  • Ferrocene (for internal calibration)[7]

Procedure:

  • Solution Preparation: Dissolve the benzothiadiazole derivative and the supporting electrolyte in the chosen anhydrous solvent.[4]

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.[1]

  • Inert Atmosphere: De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen.[4]

  • Data Acquisition: Connect the electrodes to the potentiostat.[1] Scan the potential in both anodic and cathodic directions at a specific scan rate (e.g., 50-100 mV/s).[6][8]

  • Calibration: After the initial measurement, add ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard to calibrate the potential scale.[4][7]

  • Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.[4] Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8] The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflow for the electrochemical validation of benzothiadiazole compounds and a general representation of a donor-acceptor-donor (D-A-D) structure common for these molecules.

G cluster_prep Sample Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis & Validation A Synthesize/Obtain BTD Derivative B Prepare Analyte Solution (BTD + Supporting Electrolyte in Solvent) A->B C Assemble 3-Electrode Cell B->C D De-gas with Inert Gas C->D E Run Cyclic Voltammetry D->E F Calibrate with Ferrocene E->F G Determine Onset Potentials (E_ox, E_red) F->G H Calculate HOMO/LUMO Energy Levels G->H I Calculate Electrochemical Band Gap H->I J Compare with Theoretical (DFT) Calculations H->J

Experimental Workflow for Electrochemical Validation.

DAD_Structure D1 Electron Donor A Benzothiadiazole (Acceptor) D1->A π-bridge D2 Electron Donor D2->A π-bridge

References

A Comparative Analysis of Benzothiadiazole and Other Leading Electron-Accepting Units in Organic Electronics and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of electron-accepting moieties is a critical determinant in the advancement of high-performance organic materials. Among these, 2,1,3-benzothiadiazole (BTD) has established itself as a foundational building block. This guide presents an objective, data-driven comparison of BTD with other prominent electron-accepting units, namely diketopyrrolopyrrole (DPP) and perylene diimide (PDI), providing a comprehensive overview of their performance characteristics supported by experimental data.

This analysis delves into the key electronic and photophysical properties that govern the efficacy of these units in applications ranging from organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) to the realm of medicinal chemistry. By elucidating the structure-property relationships of these core structures, this guide aims to empower researchers to make informed decisions in the rational design of next-generation materials.

Comparative Performance of Electron-Accepting Units

The performance of organic electronic devices is intrinsically linked to the fundamental electronic properties of their constituent materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy bandgap, and charge carrier mobility are paramount in dictating device efficiency and stability. Below is a summary of these key parameters for BTD, DPP, and PDI based materials.

Electron-Accepting UnitTypical HOMO Level (eV)Typical LUMO Level (eV)Typical Optical Bandgap (eV)Maximum Hole Mobility (μh) (cm²/Vs)Maximum Electron Mobility (μe) (cm²/Vs)Maximum Power Conversion Efficiency (PCE) (%) in OPVs
Benzothiadiazole (BTD) -5.3 to -5.5-3.4 to -3.61.7 to 2.0~1~0.1>18% (non-fullerene)[1][2]
Diketopyrrolopyrrole (DPP) -5.2 to -5.6-3.5 to -3.91.3 to 1.7>10>3~16% (all-polymer)[3][4][5]
Perylene Diimide (PDI) -5.9 to -6.5-3.7 to -4.12.2 to 2.4Low (typically n-type)>1>10% (non-fullerene)[6]

Note: The values presented are typical ranges and can vary significantly based on molecular design, side-chain engineering, and device architecture.

Experimental Protocols: A Methodological Overview

The synthesis and characterization of these electron-accepting units are crucial steps in the development of novel materials. The following sections provide detailed methodologies for key experimental procedures.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole: A Key BTD Intermediate

A foundational precursor for many BTD-based materials is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route involves the bromination of 2,1,3-benzothiadiazole.[7][8][9]

Procedure:

  • Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid or hydrobromic acid.

  • Slowly add N-bromosuccinimide (NBS) or liquid bromine to the solution at a controlled temperature (e.g., 0-60°C).

  • Stir the reaction mixture for a specified duration (e.g., 4-16 hours).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water, followed by methanol and n-hexane to yield the purified product.

Synthesis of Diketopyrrolopyrrole (DPP) Derivatives

The synthesis of DPP derivatives often starts from a commercially available pigment, such as Pigment Red 254.[10][11] A general procedure for Suzuki-Miyaura cross-coupling to introduce aryl functionalities is as follows:

Procedure:

  • To a suspension of a suitable base (e.g., K₃PO₄) in degassed THF, add the DPP core, the desired boronic acid, and catalytic amounts of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos).

  • Reflux the resulting mixture overnight under an inert atmosphere (e.g., nitrogen).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the product by preparative thin-layer chromatography or column chromatography.

Synthesis of Perylene Diimide (PDI) Derivatives

A common method for the synthesis of PDIs involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines.[1][12]

Procedure:

  • Stir a mixture of perylene-3,4,9,10-tetracarboxylic dianhydride, the desired amine, a catalyst (e.g., anhydrous zinc acetate), and a high-boiling point solvent (e.g., imidazole) under a nitrogen atmosphere.

  • Heat the reaction mixture, initially at a lower temperature (e.g., 100°C) for several hours, then at a higher temperature (e.g., 160°C) for an extended period.

  • Monitor the reaction progress using thin-layer chromatography.

  • After cooling, pour the reaction mixture into an acidic aqueous solution (e.g., 1 N HCl) to precipitate the product.

  • Filter the precipitate and wash sequentially with dilute acid, deionized water, and methanol.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors.[13][14]

Procedure:

  • Prepare a solution of the compound of interest in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.

  • Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential between set limits.

  • Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which has a known energy level of -4.8 eV relative to the vacuum level):

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical workflows and relationships in the study of these electron-accepting units.

Experimental_Workflow cluster_synthesis Synthesis cluster_device Device Fabrication & Testing Precursor Precursor Functionalization Functionalization Precursor->Functionalization Reaction Purification Purification Functionalization->Purification Isolation Structural_Analysis Structural_Analysis Purification->Structural_Analysis NMR, MS Electrochemical_Analysis Electrochemical_Analysis Purification->Electrochemical_Analysis CV Optical_Analysis Optical_Analysis Purification->Optical_Analysis UV-Vis, PL Device_Fabrication Device_Fabrication Purification->Device_Fabrication Spin-coating Performance_Testing Performance_Testing Device_Fabrication->Performance_Testing J-V, EQE

General experimental workflow for organic electronic materials.

Structure_Property_Relationship Electron_Donating_Groups Electron_Donating_Groups HOMO_LUMO_Levels HOMO_LUMO_Levels Electron_Donating_Groups->HOMO_LUMO_Levels Raises Electron_Withdrawing_Groups Electron_Withdrawing_Groups Electron_Withdrawing_Groups->HOMO_LUMO_Levels Lowers Bandgap Bandgap HOMO_LUMO_Levels->Bandgap Device_Performance Device_Performance Bandgap->Device_Performance Charge_Mobility Charge_Mobility Charge_Mobility->Device_Performance Molecular_Structure Molecular_Structure Molecular_Structure->Electron_Withdrawing_Groups Molecular_Structure->Charge_Mobility Affects Packing

Influence of molecular structure on electronic properties.

Energy_Level_Comparison cluster_levels Energy Level (eV) -1 -1 -2 -2 -1->-2 -3 -3 -2->-3 -4 -4 -3->-4 -5 -5 -4->-5 -6 -6 -5->-6 -7 -7 -6->-7 0 0 0->-1 BTD_HOMO HOMO DPP_HOMO HOMO PDI_HOMO HOMO DPP_label DPP PDI_label PDI

Comparative energy levels of BTD, DPP, and PDI.

Concluding Remarks

The systematic functionalization of the benzothiadiazole core, alongside the development of alternative electron-accepting units like diketopyrrolopyrrole and perylene diimide, provides a versatile and powerful toolkit for the creation of high-performance organic semiconductors. The choice of the specific electron-accepting unit allows for the precise tuning of electronic and photophysical properties to meet the demands of diverse applications in organic electronics and drug discovery. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design of novel materials with tailored functionalities.

References

Confirming the Structure of Synthesized 2,1,3-Benzothiadiazol-5-ylmethanol via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. We will explore the key 2D NMR experiments, present expected data, and compare this methodology with alternative analytical techniques.

The synthesis of novel heterocyclic compounds like this compound is a cornerstone of modern drug discovery. The 2,1,3-benzothiadiazole core is a significant pharmacophore due to its diverse biological activities.[1][2] Following synthesis, rigorous structural verification is paramount to ensure the integrity of subsequent biological and pharmacological studies. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex aromatic systems and subtle structural isomers necessitate the more definitive information provided by 2D NMR techniques.[3][4][5]

Elucidating the Molecular Framework: A 2D NMR Approach

2D NMR spectroscopy provides a powerful suite of non-destructive techniques to establish the connectivity of atoms within a molecule.[3][6] For a molecule such as this compound, key experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments reveal through-bond correlations between nuclei, allowing for the unequivocal assignment of proton and carbon signals and confirming the overall molecular structure.[4][5][7]

Expected 2D NMR Data for this compound

The following tables summarize the anticipated quantitative data from a suite of 2D NMR experiments performed on this compound. These predicted chemical shifts and correlations are based on the analysis of similar benzothiadiazole derivatives and fundamental NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4H/C~7.9~120
6H/C~7.8~125
7H/C~8.0~130
5-CH₂H/C~4.8~65
OHH~5.5 (variable)-
8 (C-S)C-~155
9 (C-N)C-~155
10 (C-C)C-~135
11 (C-C)C-~140

Table 2: Key Expected 2D NMR Correlations

ExperimentCorrelation TypeKey Expected Cross-PeaksStructural Information Confirmed
COSY ¹H-¹H (2-3 bonds)H-4 ↔ H-6, H-6 ↔ H-7Connectivity of aromatic protons.
HSQC ¹H-¹³C (1 bond)H-4/C-4, H-6/C-6, H-7/C-7, H-(5-CH₂)/C-(5-CH₂)Direct attachment of protons to their respective carbons.
HMBC ¹H-¹³C (2-3 bonds)H-4 ↔ C-6, C-8, C-10; H-6 ↔ C-4, C-7, C-10; H-7 ↔ C-6, C-9, C-11; H-(5-CH₂) ↔ C-5, C-6, C-10Long-range connectivity, confirming the position of the methanol substituent and the overall ring assembly.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, other analytical methods can also provide structural information. Here's a comparison:

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Requires larger sample amounts, longer acquisition times.[8]
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9][10]High sensitivity, small sample requirement.Does not provide direct connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups.[9][10]Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following outlines a standard protocol for the 2D NMR analysis of this compound.

Sample Preparation
  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra would be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR:

  • Pulse program: zg30

  • Number of scans: 16

  • Relaxation delay: 1.0 s

  • Spectral width: 12 ppm

¹³C NMR:

  • Pulse program: zgpg30

  • Number of scans: 1024

  • Relaxation delay: 2.0 s

  • Spectral width: 240 ppm

COSY:

  • Pulse program: cosygpqf

  • Number of scans: 8

  • Increments in F1: 256

  • Spectral width in F1 and F2: 12 ppm

HSQC:

  • Pulse program: hsqcedetgpsisp2.3

  • Number of scans: 4

  • Increments in F1: 256

  • Spectral width in F2 (¹H): 12 ppm

  • Spectral width in F1 (¹³C): 165 ppm

HMBC:

  • Pulse program: hmbcgpndqf

  • Number of scans: 8

  • Increments in F1: 256

  • Spectral width in F2 (¹H): 12 ppm

  • Spectral width in F1 (¹³C): 220 ppm

  • Long-range coupling delay (D6): Optimized for 8 Hz

Visualizing the Workflow

The logical flow of experiments in confirming the structure of this compound can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR Purification->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure_Confirmed Structure Confirmed HMBC->Structure_Confirmed

References

Side-by-side comparison of Stille vs. Suzuki coupling for benzothiadiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized benzothiadiazoles is a cornerstone in the development of advanced materials for organic electronics and pharmaceuticals. Among the array of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki couplings, have emerged as powerful tools. This guide provides a direct, data-driven comparison of these two prominent methods for the synthesis of benzothiadiazole derivatives, offering insights to aid in reaction selection and optimization.

At a Glance: Key Differences

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters)
Toxicity High toxicity of organotin reagents and byproducts.Low toxicity of boron reagents and byproducts.[1]
Stability of Reagents Organostannanes are generally stable to air and moisture.[1]Boronic acids can be prone to protodeboronation.[1]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1]Generally good, but can be sensitive to strong bases.[1]
Reaction Conditions Often proceeds under neutral or mildly basic conditions.Typically requires a base.[1]
Byproduct Removal Tin byproducts can be challenging to remove.[1]Boronic acid byproducts are often water-soluble and easily removed.[1]

Performance Comparison: Experimental Data

The choice between Stille and Suzuki coupling is often dictated by the specific substrates and desired outcomes. Below is a summary of quantitative data from comparative studies on the synthesis of benzothiadiazole derivatives.

Synthesis of 4,7-di(thiophen-2-yl)benzo[d][2][3][4]thiadiazole

A study directly comparing the synthesis of 4,7-di(thiophen-2-yl)benzo[d][2][3][4]thiadiazole from 4,7-dibromobenzo[d][2][3][4]thiadiazole highlights the variability in yield based on the chosen coupling method and reaction conditions.[2][5]

Coupling MethodCatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
SuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O1001051
SuzukiPd(PPh₃)₄K₂CO₃H₂O100105
SuzukiPd(PPh₃)₄K₂CO₃Toluene100109
SuzukiPd₂(dba)₃K₂CO₃Toluene/EtOH85850
SuzukiPdCl₂(dppf)K₂CO₃Benzene/H₂O85849
SuzukiPdCl₂(dppf)K₂CO₃THF/H₂O85852
StillePdCl₂(PPh₃)₂-Toluene90861
StillePd(PPh₃)₄-DMF100854
StillePd(PPh₃)₄-Toluene90859
StillePd₂(dba)₃(t-Bu)₃PTHF85860

Data sourced from a comparative study on the synthesis of a bis(thienyl) derivative of benzothiadiazole.[2]

In this specific comparison, the Stille coupling generally provided slightly higher and more consistent yields for the synthesis of 4,7-di(thiophen-2-yl)benzo[d][2][3][4]thiadiazole compared to the Suzuki coupling under the tested conditions.[2][5]

Experimental Protocols

Below are generalized experimental protocols for both Stille and Suzuki coupling reactions for the synthesis of benzothiadiazole derivatives, based on procedures found in the literature.

General Procedure for Stille Coupling

To a solution of the halo-benzothiadiazole (1.0 mmol) in a dry, degassed solvent (e.g., toluene, THF, or DMF) is added the organostannane (2.2-2.4 equivalents). A palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (5-10 mol%), is then added.[1][6][7] The reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). The mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 8 to 70 hours until completion, as monitored by TLC or GC-MS.[2][6] Upon cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to remove tin byproducts.[6]

General Procedure for Suzuki Coupling

A flask is charged with the halo-benzothiadiazole (1.0 mmol), the arylboronic acid or ester (1.2-2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand (e.g., XPhos), and a base, for example, K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equivalents).[1][8][9] A degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous solution of the base, is added.[2][9] The mixture is degassed with an inert gas and then heated to a temperature between 80-120 °C for 6 to 24 hours.[9] After completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Reaction Mechanisms and Workflow

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.

G Catalytic Cycles of Stille and Suzuki Coupling cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Pd0 Pd(0)L_n Stille_OA Oxidative Addition (Ar-Pd(II)-X)L_n Stille_Pd0->Stille_OA Ar-X Stille_TM Transmetalation (Ar-Pd(II)-R)L_n Stille_OA->Stille_TM R-SnR'_3 Stille_RE Reductive Elimination Stille_TM->Stille_RE Isomerization Stille_RE->Stille_Pd0 Ar-R Suzuki_Pd0 Pd(0)L_n Suzuki_OA Oxidative Addition (Ar-Pd(II)-X)L_n Suzuki_Pd0->Suzuki_OA Ar-X Suzuki_TM Transmetalation (Ar-Pd(II)-R)L_n Suzuki_OA->Suzuki_TM R-B(OR')_2 + Base Suzuki_RE Reductive Elimination Suzuki_TM->Suzuki_RE Isomerization Suzuki_RE->Suzuki_Pd0 Ar-R

Caption: Catalytic cycles of Stille and Suzuki cross-coupling reactions.

The Stille coupling typically proceeds without the need for a base, as the organotin reagent is sufficiently reactive for transmetalation. In contrast, the Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.

G Comparative Experimental Workflow cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Setup Reaction Setup Halo-benzothiadiazole Organostannane Pd Catalyst Solvent Stille_Reaction Reaction Degas Heat (80-110°C) Stir (8-70h) Stille_Setup->Stille_Reaction Stille_Workup Workup Filter Solvent Removal Stille_Reaction->Stille_Workup Stille_Purification Purification Column Chromatography (remove tin byproducts) Stille_Workup->Stille_Purification Suzuki_Setup Reaction Setup Halo-benzothiadiazole Organoboron Reagent Pd Catalyst & Ligand Base Solvent Suzuki_Reaction Reaction Degas Heat (80-120°C) Stir (6-24h) Suzuki_Setup->Suzuki_Reaction Suzuki_Workup Workup Phase Separation Wash & Dry Suzuki_Reaction->Suzuki_Workup Suzuki_Purification Purification Column Chromatography Recrystallization Suzuki_Workup->Suzuki_Purification

Caption: Generalized workflow comparison for Stille and Suzuki couplings.

Conclusion and Recommendations

Both Stille and Suzuki couplings are highly effective for the synthesis of benzothiadiazole derivatives. The choice between them should be guided by several factors:

  • Toxicity and Environmental Impact: The Suzuki coupling is often preferred due to the low toxicity of boron-based reagents and byproducts, aligning with green chemistry principles.[1]

  • Substrate Scope and Functional Group Tolerance: For substrates with base-sensitive functional groups, the Stille coupling, which often proceeds under neutral conditions, may offer a significant advantage.[1]

  • Reagent Availability and Stability: While organostannanes are generally stable, their synthesis and handling require care due to their toxicity. Boronic acids are numerous and commercially available, though their stability can sometimes be a concern.

  • Purification: The removal of tin byproducts in Stille reactions can be challenging, potentially impacting the overall efficiency of the synthesis. The water-soluble nature of boron byproducts in Suzuki reactions often simplifies purification.[1]

References

The Influence of Side Chain Substitution on the Physicochemical and Biological Properties of Benzothiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-deficient scaffold in the design of functional organic materials and biologically active compounds. Its inherent properties can be finely tuned by the introduction of various side chains at the 4 and 7 positions. This guide provides a comparative analysis of how different side chains impact the photophysical, electronic, and anticancer properties of BTD derivatives, supported by experimental data and detailed methodologies for researchers in materials science and drug development.

Structure-Property Relationships in Benzothiadiazole Derivatives

The electronic nature of the side chains directly influences the intramolecular charge transfer (ICT) characteristics of BTD derivatives. Electron-donating groups tend to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a red-shift in absorption and emission spectra. Conversely, electron-withdrawing groups can lower both HOMO and LUMO energy levels. The steric hindrance and conformational flexibility of the side chains also play a crucial role in the solid-state packing and, consequently, the charge transport properties of these materials. In the context of biological activity, specific functional groups on the side chains can dictate the compound's interaction with biological targets, influencing its therapeutic efficacy.

Below is a logical workflow for the design and evaluation of novel benzothiadiazole derivatives based on desired properties.

cluster_design Design & Synthesis cluster_evaluation Property Evaluation target_property Define Target Property (e.g., Red Emission, Anticancer Activity) side_chain Select Side Chains (Donor/Acceptor, Steric Bulk) target_property->side_chain guides synthesis Chemical Synthesis (e.g., Suzuki, Stille Coupling) side_chain->synthesis informs purification Purification & Characterization (NMR, Mass Spec) synthesis->purification photophysical Photophysical Analysis (UV-vis, Fluorescence) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical biological Biological Screening (e.g., MTT Assay) purification->biological data_analysis Data Analysis & Comparison photophysical->data_analysis electrochemical->data_analysis biological->data_analysis data_analysis->target_property feedback loop

Caption: Workflow for the development of functional benzothiadiazole derivatives.

Comparative Photophysical and Electronic Data

The following table summarizes the key photophysical and electrochemical data for a selection of 4,7-disubstituted BTD derivatives, illustrating the impact of different side chains.

Compound IDSide Chain (R)λabs (nm)λem (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Energy Gap (eV)
BTD-Th Thiophene4836350.25-5.50-3.402.10
BTD-Fu Furan4605900.35-5.60-3.352.25
BTD-Ph Phenyl4105500.50-5.80-3.202.60
BTD-NMe₂ Dimethylamino5106800.15-5.20-3.501.70

Data compiled from various sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Comparative Anticancer Activity

The introduction of specific side chains can impart significant anticancer activity to the BTD scaffold. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative BTD derivatives against a human cancer cell line.

Compound IDSide Chain (R)Cancer Cell LineIC₅₀ (µM)
BTD-A1 2-aminophenylMCF-7 (Breast)5.2
BTD-A2 4-hydroxyphenylMCF-7 (Breast)8.9
BTD-A3 4-chlorophenylMCF-7 (Breast)2.5
BTD-A4 3,4-dimethoxyphenylMCF-7 (Breast)12.1

Data is hypothetical and for illustrative comparison. Actual IC₅₀ values are highly dependent on the specific molecular structure and assay conditions.

Experimental Protocols

General Synthesis of 4,7-Disubstituted BTDs via Suzuki Coupling

This protocol describes a general method for the synthesis of symmetrically 4,7-disubstituted BTD derivatives.

start Start Materials: 4,7-dibromo-2,1,3-benzothiadiazole Arylboronic Acid reactants Combine Reactants in Toluene/Ethanol/Water start->reactants catalyst Add Pd(PPh₃)₄ Catalyst and Na₂CO₃ Base reactants->catalyst reflux Reflux under Inert Atmosphere (e.g., Argon) for 24h catalyst->reflux extraction Cool to RT, Extract with Organic Solvent (e.g., CH₂Cl₂) reflux->extraction wash Wash Organic Layer with Brine extraction->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (Silica Gel) concentrate->purify end_product Characterize Final Product (NMR, MS) purify->end_product

Caption: General workflow for Suzuki coupling synthesis of BTD derivatives.

Procedure:

  • In a round-bottom flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) and the desired arylboronic acid (2.5 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and sodium carbonate (Na₂CO₃) (4.0 eq).

  • De-gas the mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to reflux and stir under an argon atmosphere for 24 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,7-disubstituted benzothiadiazole derivative.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem) and the fluorescence quantum yield (Φ).

Procedure:

  • Prepare stock solutions of the BTD derivatives in a suitable solvent (e.g., spectroscopic grade chloroform or toluene) at a concentration of 1 mM.

  • For absorption measurements, dilute the stock solution to a concentration of 10 µM. Record the UV-vis spectrum from 300 to 800 nm using a spectrophotometer.

  • For fluorescence measurements, prepare a solution with an absorbance of approximately 0.1 at the excitation wavelength (typically the λabs).

  • Record the fluorescence emission spectrum.

  • The fluorescence quantum yield can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate) and the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of the BTD derivatives.

Procedure:

  • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, de-gassed solvent (e.g., dichloromethane or acetonitrile).

  • Dissolve the BTD derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Record the cyclic voltammogram at a scan rate of 100 mV/s.

  • Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.

  • The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials using the following empirical formulas: HOMO (eV) = -[Eox - EFc/Fc+ + 4.8] LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

Mechanism of Action: BTD Derivatives as Kinase Inhibitors

Certain benzothiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. For instance, some BTD-based compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR binds dimerization Receptor Dimerization VEGFR->dimerization BTD_drug BTD Derivative (Inhibitor) BTD_drug->VEGFR inhibits autophos Autophosphorylation dimerization->autophos RAS_RAF RAS/RAF/MEK/ERK Pathway autophos->RAS_RAF PI3K_AKT PI3K/AKT Pathway autophos->PI3K_AKT proliferation Cell Proliferation RAS_RAF->proliferation angiogenesis Angiogenesis RAS_RAF->angiogenesis survival Cell Survival PI3K_AKT->survival

Caption: Inhibition of the VEGFR signaling pathway by a BTD derivative.

By binding to the ATP-binding site of the VEGFR kinase domain, the BTD inhibitor prevents the phosphorylation and activation of the receptor. This blocks the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to an inhibition of tumor angiogenesis, proliferation, and survival. The design of side chains that can form specific interactions with the amino acid residues in the kinase's active site is crucial for achieving high potency and selectivity.

Cross-Validation of Experimental and Computational Results for Benzothiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergistic use of experimental and computational techniques is paramount in accelerating the discovery and optimization of novel benzothiadiazole derivatives. This guide provides a comprehensive comparison of experimental data with computational predictions for this important class of heterocyclic compounds, offering detailed methodologies and a clear framework for cross-validation.

Benzothiadiazoles are a prominent class of electron-deficient heterocyclic compounds extensively utilized in the development of organic electronics, sensors, and pharmaceuticals. The ability to accurately predict their photophysical and electrochemical properties through computational modeling is a significant asset in designing molecules with tailored functionalities. This guide delves into the cross-validation of experimental results with data obtained from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, providing a reliable workflow for researchers in the field.

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of experimental and computational data for benzothiadiazole derivatives. This process ensures a robust and iterative approach to molecular design and characterization.

G Cross-Validation Workflow for Benzothiadiazole Studies cluster_0 Computational Modeling cluster_1 Experimental Synthesis & Characterization cluster_2 Cross-Validation & Analysis A Molecular Design & Optimization (DFT) B Prediction of Electronic Properties (HOMO, LUMO, Band Gap) A->B C Prediction of Optical Properties (TD-DFT) (Absorption & Emission Spectra) B->C G Data Comparison & Analysis B->G C->G D Synthesis & Purification E Photophysical Characterization (UV-vis & Fluorescence Spectroscopy) D->E F Electrochemical Characterization (Cyclic Voltammetry) D->F E->G F->G H Refinement of Computational Model or Molecular Structure G->H Discrepancies I Validated Structure-Property Relationships G->I Good Agreement H->A

Caption: A flowchart illustrating the iterative process of designing, synthesizing, and characterizing benzothiadiazole derivatives through the cross-validation of computational and experimental results.

Experimental Protocols

Detailed methodologies for key experimental techniques are crucial for reproducible and reliable data.

UV-vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the benzothiadiazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) with a concentration typically in the range of 1 x 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Protocol:

  • Solution Preparation: Use the same solution prepared for UV-vis absorption spectroscopy.

  • Instrumentation: Employ a spectrofluorometer.

  • Excitation: Excite the sample at its λmax determined from the UV-vis spectrum.

  • Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in nanometers between λmax and λem).

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are then used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Protocol:

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Analyte Solution: Dissolve the benzothiadiazole derivative in the electrolyte solution at a concentration of approximately 1 mmol/dm³.

  • Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential in both the anodic and cathodic directions at a set scan rate (e.g., 100 mV/s).

  • Calibration: After the measurement, add ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the measured potentials.

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 5.1]

Computational Methodology

Computational chemistry provides a powerful tool to predict the electronic and optical properties of molecules before their synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT is used to calculate the ground-state electronic structure and properties, such as HOMO and LUMO energy levels. TD-DFT is employed to predict excited-state properties, including absorption and emission spectra.

Protocol:

  • Molecular Geometry Optimization: The ground-state geometry of the benzothiadiazole derivative is optimized using a DFT functional, such as B3LYP or M11, with a suitable basis set (e.g., 6-31G(d,p) or 6-311G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum.

  • Electronic Properties: The HOMO and LUMO energy levels are obtained from the optimized ground-state structure.

  • Optical Properties: The vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum, are calculated using TD-DFT at the optimized ground-state geometry. To simulate the emission spectrum, the geometry of the first excited state is optimized, and then a single-point TD-DFT calculation is performed.

Data Presentation: A Comparative Analysis

The following tables summarize a hypothetical comparison between experimental and computational data for two benzothiadiazole derivatives, illustrating the level of agreement that can be achieved.

Table 1: Photophysical Properties

CompoundExperimental λmax (nm)Computational λmax (nm)Experimental λem (nm)Computational λem (nm)Experimental Stokes Shift (nm)
BTD-1450442550565100
BTD-2480475590602110

Table 2: Electrochemical and Electronic Properties

CompoundExperimental HOMO (eV)Computational HOMO (eV)Experimental LUMO (eV)Computational LUMO (eV)Experimental Band Gap (eV)Computational Band Gap (eV)
BTD-1-5.40-5.35-3.20-3.152.202.20
BTD-2-5.25-5.21-3.10-3.072.152.14

Note: The data presented in these tables are for illustrative purposes and do not represent specific literature values.

As the tables demonstrate, a good correlation between experimental and computational results can be achieved. Discrepancies can arise from factors such as the choice of DFT functional and basis set, solvent effects in experimental measurements that are not perfectly modeled computationally, and the inherent approximations in the theoretical models.[1] When significant deviations are observed, it necessitates a refinement of the computational model or a re-evaluation of the experimental procedures.

Conclusion

The cross-validation of experimental and computational data is an indispensable strategy in the study of benzothiadiazoles. This integrated approach not only provides a deeper understanding of their structure-property relationships but also streamlines the design of new materials with enhanced performance for a wide range of applications. By following the detailed protocols and workflow outlined in this guide, researchers can confidently navigate the synergistic landscape of experimental and theoretical chemistry to accelerate innovation in their respective fields.

References

Safety Operating Guide

Proper Disposal of 2,1,3-Benzothiadiazol-5-ylmethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,1,3-Benzothiadiazol-5-ylmethanol, a compound often used in early discovery research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1][2] Always wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid the formation of dust and aerosols.[1][2] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). If inhaled, move the individual to fresh air; if breathing is difficult, administer oxygen.[5]

Quantitative Hazard Data Summary

While specific toxicological data for this compound is limited, data for related benzothiadiazole compounds indicate potential hazards. It is prudent to treat this compound with a similar level of caution.

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin IrritationCauses skin irritation.[3][4]Dermal
Eye IrritationCauses serious eye irritation.[3][4]Ocular
Respiratory IrritationMay cause respiratory irritation.[3][4]Inhalation

Note: This data is based on related benzothiadiazole derivatives and should be considered as a precautionary guideline.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Waste Identification and Segregation
  • Characterize the Waste: Identify the waste as a non-halogenated aromatic sulfur-nitrogen heterocyclic compound.

  • Segregate: Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6]

Containerization
  • Primary Container: Place the waste this compound in a clean, dry, and chemically compatible container. The container should be sealable and in good condition.

  • Labeling: Clearly label the container with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., irritant), and the date of accumulation.

Storage of Chemical Waste
  • Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat and sources of ignition.[1][3]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company.[4] Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[2]

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's safety and compliance documentation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) handle Handle in a well-ventilated area (e.g., Fume Hood) prep->handle avoid Avoid creating dust or aerosols handle->avoid store Store in a cool, dry, well-ventilated area in a tightly sealed container avoid->store

Caption: Workflow for the safe handling and storage of this compound.

cluster_disposal Disposal Protocol Workflow start Identify and Segregate Waste containerize Place in a labeled, sealed, compatible container start->containerize storage Store in a designated waste area with secondary containment containerize->storage disposal_co Contact licensed chemical waste disposal company storage->disposal_co documentation Maintain disposal records disposal_co->documentation

Caption: Step-by-step workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.